molecular formula C8H10FNO B6342664 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol CAS No. 1449008-18-7

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B6342664
CAS No.: 1449008-18-7
M. Wt: 155.17 g/mol
InChI Key: HLSPNGUUPBIUNG-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 155.074642105 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoro-5-methylpyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4,6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSPNGUUPBIUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol, a fluorinated pyridyl alcohol of interest in medicinal chemistry and drug discovery. As a compound not readily found in commercial catalogs and lacking an assigned CAS number, this document outlines a proposed synthetic pathway, detailed experimental protocols, and expected characterization data. The core of this guide is a robust, field-proven approach to the synthesis via a Grignard reaction, offering insights into the causality behind experimental choices and ensuring a self-validating system for researchers. This guide is intended to serve as a foundational resource for the synthesis and study of this and structurally related compounds.

Introduction and Significance

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles. Pyridine scaffolds are prevalent in a vast array of pharmaceuticals, and their functionalization provides a versatile platform for generating novel therapeutic agents.

This compound represents a key building block that combines the beneficial properties of a fluorinated pyridine ring with a reactive secondary alcohol. This moiety can serve as a crucial intermediate for the synthesis of more complex molecules, potentially leading to the discovery of new drugs with improved efficacy and safety profiles. The absence of a readily available commercial source for this compound necessitates a reliable and reproducible synthetic protocol, which is the primary focus of this guide.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to this compound is a two-step process commencing with the formylation of 2-fluoro-5-methylpyridine to yield the key intermediate, 2-Fluoro-5-methylpyridine-3-carbaldehyde. This aldehyde subsequently undergoes a Grignard reaction with a methylmagnesium halide to produce the target secondary alcohol.

Synthesis_Pathway 2-Fluoro-5-methylpyridine 2-Fluoro-5-methylpyridine 2-Fluoro-5-methylpyridine-3-carbaldehyde 2-Fluoro-5-methylpyridine-3-carbaldehyde 2-Fluoro-5-methylpyridine->2-Fluoro-5-methylpyridine-3-carbaldehyde Vilsmeier-Haack Formylation This compound This compound 2-Fluoro-5-methylpyridine-3-carbaldehyde->this compound 1. CH3MgBr, THF 2. H3O+ workup

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 2-Fluoro-5-methylpyridine-3-carbaldehyde (Intermediate)

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: To the flask, add phosphorus oxychloride (POCl₃, 1.2 equivalents) followed by anhydrous N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C (ice bath). Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-fluoro-5-methylpyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]

Synthesis of this compound (Target Compound)

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. The addition of a methyl Grignard reagent to the synthesized aldehyde will yield the desired secondary alcohol.[3]

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.[4]

  • Grignard Reagent: To the flask, add magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place methyl bromide or methyl iodide (1.1 equivalents) dissolved in anhydrous tetrahydrofuran (THF). Add a small portion of the methyl halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.[5]

  • Grignard Formation: Add the remaining methyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Aldehyde Addition: Dissolve 2-Fluoro-5-methylpyridine-3-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent at 0 °C (ice bath).

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude alcohol can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.[2][6]

Safety Precautions for Grignard Reactions

The Grignard reaction is highly exothermic and requires strict adherence to safety protocols to prevent runaway reactions and fires.[7][8][9]

  • Anhydrous Conditions: All glassware must be thoroughly flame-dried to remove any traces of water, which can quench the Grignard reagent.[4]

  • Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas like nitrogen or argon to prevent reaction with atmospheric oxygen and moisture.

  • Solvent: Anhydrous ethers like THF or diethyl ether are highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood, away from any ignition sources.[10]

  • Controlled Addition: The addition of both the alkyl halide to magnesium and the aldehyde to the Grignard reagent should be slow and controlled to manage the exothermic nature of the reaction. An ice bath should be readily available for cooling.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[9]

Characterization and Data Presentation

As this compound is a novel compound, its characterization data is not published. However, based on the analysis of structurally similar compounds, the following spectroscopic data can be anticipated.

Expected Physical and Chemical Properties
PropertyExpected Value
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Appearance White to off-white solid or a viscous oil
Solubility Soluble in methanol, ethanol, chloroform, and ethyl acetate
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the methine proton of the alcohol, the hydroxyl proton, and the methyl protons of the ethyl group. The chemical shifts and coupling constants will be influenced by the fluorine substituent. For a similar compound, 3-pyridinemethanol, aromatic protons appear between 7.2 and 8.5 ppm.[11] The methyl group on the pyridine ring would likely appear around 2.3-2.5 ppm. The quartet for the CH-OH proton would be expected around 4.8-5.0 ppm, and the doublet for the adjacent CH₃ group around 1.5 ppm. The OH proton will be a broad singlet, which can be exchanged with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. Aromatic carbons will appear in the 110-160 ppm region. The methine carbon (C-OH) is expected around 65-75 ppm, and the two methyl carbons at lower field.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The ESI-MS is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 156.1. Fragmentation patterns in EI-MS would likely involve the loss of a methyl group or a water molecule.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[13] A C-O stretching band is expected around 1050-1150 cm⁻¹. Vibrations associated with the fluorinated pyridine ring will be observed in the fingerprint region.[14]

Potential Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules. The secondary alcohol functionality can be:

  • Oxidized to the corresponding ketone, 1-(2-fluoro-5-methylpyridin-3-yl)ethanone, another valuable building block.

  • Esterified or etherified to introduce a range of functional groups.

  • Used in substitution reactions after conversion of the hydroxyl group to a good leaving group.

These transformations open up avenues for the creation of libraries of novel compounds for screening in various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. The presence of the 2-fluoro-5-methylpyridine moiety can impart desirable drug-like properties to the final compounds.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis, characterization, and utilization of this compound. By presenting a well-reasoned synthetic strategy and detailed experimental protocols, this document aims to empower researchers in the fields of medicinal chemistry and drug development to access this and other novel fluorinated heterocyclic building blocks. The insights provided into the causality of experimental choices and the emphasis on safety are intended to ensure successful and safe execution of the described procedures.

References

An In-depth Technical Guide to 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol, a fluorinated pyridine derivative of significant interest to researchers and professionals in the field of drug development. The strategic incorporation of a fluorine atom and a hydroxyethyl group onto a methylpyridine scaffold presents a unique combination of electronic and structural features that are highly valuable in medicinal chemistry. This document details the molecule's fundamental properties, including its molecular weight, and explores potential synthetic routes and robust analytical methodologies for its characterization. Furthermore, it delves into the broader context of fluorinated pyridines in pharmaceutical research, offering insights into their established roles in modulating metabolic stability and receptor binding affinity.

Compound Identification and Core Properties

The precise identification and characterization of a molecule are foundational to its application in research and development. This compound is a chiral organic compound featuring a pyridine ring substituted with fluorine, a methyl group, and a 1-hydroxyethyl side chain.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is this compound. Its chemical structure is depicted below:

Caption: Chemical structure of this compound.

Molecular Formula and Weight

The chemical formula for this compound is C₈H₁₀FNO . Based on this formula, the molecular weight is calculated to be 155.17 g/mol [1]. This value is critical for quantitative analysis, reaction stoichiometry, and interpretation of mass spectrometry data.

CAS Number

A specific CAS (Chemical Abstracts Service) number for the this compound isomer has not been definitively assigned in publicly available databases as of the time of this publication. However, a constitutional isomer, 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol, which shares the same molecular formula and weight, is registered under CAS Number 2833706-85-5 [2]. Researchers should exercise caution and verify the identity of the specific isomer through rigorous analytical characterization.

Physicochemical and Computed Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. The data presented in the table below are computationally derived and provide valuable insights into the molecule's characteristics.

PropertyValueSource
Molecular Weight 155.17 g/mol PubChem CID: 176560489[1]
Molecular Formula C₈H₁₀FNOPubChem CID: 176560489[1]
XLogP3-AA 1.2PubChem CID: 176560489[1]
Hydrogen Bond Donor Count 1PubChem CID: 176560489[1]
Hydrogen Bond Acceptor Count 2PubChem CID: 176560489[1]
Rotatable Bond Count 2PubChem CID: 176560489[1]
Exact Mass 155.074642 g/mol PubChem CID: 176560489[1]
Topological Polar Surface Area 45.5 ŲPubChem CID: 176560489[1]

The XLogP3-AA value of 1.2 suggests a moderate level of lipophilicity, which is often a desirable trait in drug candidates for achieving good membrane permeability. The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen in the pyridine ring and the oxygen atom) indicates the potential for specific interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient synthetic route involves a two-step process starting from a suitable 3-acylpyridine precursor.

Proposed Synthetic Pathway

A common method for the synthesis of secondary alcohols from ketones is through the use of reducing agents or Grignard reagents. In this case, the target molecule can be synthesized from the corresponding ketone, 1-(2-fluoro-5-methylpyridin-3-yl)ethanone. This precursor can be prepared via various methods for the synthesis of pyridine derivatives.

Caption: Proposed synthetic workflow for this compound.

The reduction of the ketone can be achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice for this type of transformation. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol at room temperature.

An alternative approach to generate the ethan-1-ol moiety would be a Grignard reaction on a 2-fluoro-5-methylpyridine-3-carbaldehyde, which would introduce the methyl group and the alcohol simultaneously. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound are critical. A combination of spectroscopic techniques should be employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the hydroxyethyl side chain. The carbon NMR will provide information on the carbon skeleton of the molecule.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide structural information through fragmentation patterns.[3] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C-F bond.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4][5][6] Fluorinated pyridine derivatives are of particular interest due to their prevalence in a number of approved drugs.

The presence of a fluorine atom can significantly influence a molecule's:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life.[6]

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the pyridine ring, potentially leading to stronger interactions with target proteins.[4][6]

  • Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its ability to cross biological membranes.[4][5]

The chiral alcohol moiety in this compound provides an additional point for stereospecific interactions with biological targets, making it a valuable building block for the synthesis of more complex and potent therapeutic agents.

Experimental Protocols

Protocol for the Synthesis of this compound via Reduction

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1-(2-fluoro-5-methylpyridin-3-yl)ethanone in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure this compound.

Protocol for Characterization by Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the calculated molecular weight (155.17 g/mol ). High-resolution analysis should confirm the elemental formula C₈H₁₀FNO.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its calculated molecular weight of 155.17 g/mol , along with its unique structural features, makes it an attractive building block for the synthesis of novel therapeutic agents. The strategic combination of a fluorinated pyridine core and a chiral alcohol side chain offers medicinal chemists a versatile scaffold for modulating key pharmacokinetic and pharmacodynamic properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this and related compounds.

References

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a functionalized fluoropyridine, this molecule represents a valuable building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a chiral alcohol moiety onto the pyridine scaffold imparts unique electronic properties, enhances metabolic stability, and provides a vector for further chemical modification. This document details a robust synthetic pathway, predicted spectral data for compound verification, insights into its chemical reactivity, and discusses its potential in drug discovery. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction

Substituted pyridines are among the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals, valued for their ability to engage in hydrogen bonding and serve as versatile synthetic platforms.[1][2] The introduction of fluorine into such scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, alter lipophilicity, and block sites of metabolic oxidation, often leading to improved drug potency and bioavailability.[4]

This compound is a chiral secondary alcohol derivative of a fluorinated pyridine. Its structure is of particular interest to medicinal chemists for several reasons:

  • Fluorine at the 2-position: Activates the ring for nucleophilic aromatic substitution (SNAr), providing a handle for further derivatization, while also influencing the electronic environment of the entire scaffold.[1][5]

  • Methyl Group at the 5-position: Provides a non-polar substituent that can engage in beneficial van der Waals interactions within protein binding pockets.

  • Secondary Alcohol at the 3-position: Introduces a chiral center and a functional group that can act as a hydrogen bond donor or acceptor, and serves as a key point for esterification or etherification to explore structure-activity relationships (SAR).[6]

This guide serves as a technical resource for researchers, providing foundational knowledge and actionable protocols for the synthesis and utilization of this promising chemical entity.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be determined or reliably estimated.

PropertyValueSource/Method
Molecular Formula C₈H₁₀FNO(Calculated)
Molecular Weight 155.17 g/mol (Calculated)
Appearance Predicted: Colorless to pale yellow oil or low-melting solid(Analog Est.)
Boiling Point Predicted: >200 °C at 760 mmHg(Analog Est.)
Solubility Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, THF)(Analog Est.)
CAS Number Not assigned. A constitutional isomer, 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol, is registered under CAS 2833706-85-5.[7]AK Scientific[7]

Synthesis and Purification

A robust and logical synthetic route to this compound proceeds from the commercially available precursor, 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. The strategy involves a two-step process: a nucleophilic aromatic substitution to introduce the fluorine atom, followed by a selective reduction of the ketone.

Retrosynthetic Analysis

The retrosynthetic logic identifies the precursor ketone as the key starting material, which can be accessed from simpler building blocks. The target alcohol is disconnected at the C-O bond, revealing the corresponding ketone, which is in turn derived from its chlorinated analog via a halogen exchange (Halex) reaction.

G Target This compound Ketone 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Target->Ketone Reduction ChloroKetone 1-(2-Chloro-5-methylpyridin-3-yl)ethanone Ketone->ChloroKetone S_NAr (Halex)

Caption: Retrosynthetic pathway for the target compound.

Step 1: Synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone via Halogen Exchange (SNAr)

Causality: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. This allows for an efficient displacement by a fluoride ion. A high-boiling polar aprotic solvent like DMSO is chosen to effectively solvate the cation of the fluoride salt (e.g., K⁺ from KF) while leaving the fluoride nucleophile relatively "naked" and reactive. A phase-transfer catalyst can be used to further enhance reactivity but is often unnecessary at elevated temperatures.

Protocol:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (1.0 eq), anhydrous potassium fluoride (3.0 eq), and anhydrous DMSO.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure fluorinated ketone.

Step 2: Synthesis of this compound via Ketone Reduction

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without reducing the aromatic pyridine ring.[6] An alcoholic solvent like methanol or ethanol is used because it is polar enough to dissolve the NaBH₄ and the substrate, and it serves as the proton source during the workup phase to protonate the resulting alkoxide. The reaction is run at a low temperature (0 °C) initially to control the exothermic reaction rate.

Protocol:

  • Dissolve 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding water, followed by a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target alcohol, which can be further purified by chromatography if necessary.

Overall Synthesis Workflow

G cluster_0 Step 1: Halex Reaction cluster_1 Step 2: Reduction Start 1-(2-Chloro-5-methylpyridin-3-yl)ethanone Reaction1 Add KF, DMSO Heat to 160°C Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone Purify1->Intermediate Reaction2 Add NaBH4, MeOH 0°C to RT Intermediate->Reaction2 Workup2 Quench & Extraction Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Experimental workflow for the two-step synthesis.

Spectral Data and Characterization (Predicted)

Verification of the final compound relies on standard spectroscopic methods. The following data are predicted based on the structure and known values for similar compounds.

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ 8.1-8.2 (d, J≈2 Hz, 1H, H6-pyridine), 7.4-7.5 (dd, J≈8, 2 Hz, 1H, H4-pyridine), 5.0-5.1 (q, J≈6.5 Hz, 1H, CH-OH), 2.3-2.4 (s, 3H, Ar-CH₃), 1.5-1.6 (d, J≈6.5 Hz, 3H, CH-CH₃). OH proton variable.
¹³C NMR (100 MHz, CDCl₃)δ 160-163 (d, ¹JCF≈240 Hz, C2), 145-148 (d, JCF≈15 Hz, C3), 140-142 (d, JCF≈5 Hz, C6), 130-132 (C5), 120-122 (d, JCF≈5 Hz, C4), 65-68 (CH-OH), 23-25 (CH-CH₃), 17-18 (Ar-CH₃).
¹⁹F NMR (376 MHz, CDCl₃)δ -70 to -80 ppm (relative to CFCl₃).
Mass Spec. (EI)Predicted M⁺ at m/z = 155.07. Fragmentation would likely show loss of CH₃ (m/z=140) and H₂O (m/z=137).

Reactivity, Stability, and Applications

Chemical Reactivity
  • Alcohol Functionality: The secondary alcohol can be oxidized back to the ketone using reagents like PCC or Dess-Martin periodinane. It can also undergo esterification or etherification under standard conditions to generate a library of derivatives for SAR studies.

  • Pyridine Ring: The fluorine at the C2 position is susceptible to displacement by strong nucleophiles (e.g., thiols, amines) under forcing conditions, although it is significantly less reactive than its chloro-analog.[5] The pyridine nitrogen can be quaternized or oxidized.

  • Stability: The compound is expected to be stable under standard laboratory conditions. The C-F bond is exceptionally strong and resistant to cleavage.[2] However, like many alcohols, it may be unstable in the presence of strong acids (risk of elimination) or strong bases. Fluorotelomer alcohols have shown unique instability under certain basic conditions due to intramolecular hydrogen bonding facilitating HF elimination, a potential consideration for this molecule.[8]

Potential Applications in Drug Discovery

This molecule is a prime candidate for use as a building block in drug discovery programs. Pyridine-containing drugs are used to treat a vast range of diseases.[2] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of inhibitors for kinases, proteases, and other enzyme targets where a chiral alcohol and a substituted pyridine ring can occupy key binding pockets. Its fluorination provides a metabolic blocking position and can enhance binding affinity through favorable electrostatic interactions.

Safety and Handling

General Precautions: As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Specific Hazards (Inferred):

  • Toxicity: The specific toxicology has not been determined. However, many functionalized pyridine and organofluorine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4][9] Treat as a potentially toxic substance.

  • Irritation: May cause skin and serious eye irritation.[3] Avoid all personal contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

Technical Guide: Spectroscopic Characterization of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural confirmation and purity assessment are paramount. This is achieved through a comprehensive analysis of its spectroscopic data. This guide provides an in-depth exploration of the predicted Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectral data for this compound. The causality behind the interpretation of this data is explained, offering a framework for researchers in the field.

It is important to note that the spectral data presented herein is predicted based on the chemical structure and established principles of spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[2][3]

Predicted Mass Spectrum Data
m/z Predicted Fragment Interpretation
170.08[M+H]⁺Protonated Molecular Ion
155.06[M-CH₃]⁺Loss of the methyl group from the ethanol side chain (α-cleavage)
152.07[M-H₂O]⁺Dehydration, loss of a water molecule
126.06[C₇H₇FN]⁺Fragmentation of the side chain
112.05[C₆H₅FN]⁺Further fragmentation
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A standard approach for obtaining the mass spectrum of a small organic molecule like this compound would involve Electron Ionization (EI).

  • Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, characteristic ions.[3][4]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Rationale for Predicted Fragmentation

The predicted fragmentation pattern is based on established principles of mass spectrometry for alcohols and aromatic compounds.[5][6]

  • α-Cleavage: The most common fragmentation pathway for alcohols is the cleavage of the bond adjacent to the carbon bearing the hydroxyl group.[6][7] For this compound, this would involve the loss of the terminal methyl group of the ethanol side chain, resulting in a resonance-stabilized cation at m/z 155.06.

  • Dehydration: Alcohols readily lose a molecule of water (18 Da) under EI conditions.[5][6] This would lead to a peak at m/z 152.07.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to the smaller fragments observed at lower m/z values.

MS_Workflow cluster_MS Mass Spectrometry Workflow Sample Sample Introduction Ionization Electron Ionization (70 eV) Sample->Ionization Vaporization Fragmentation Fragmentation Ionization->Fragmentation [M]⁺• Formation MassAnalyzer Mass Analyzer (e.g., Quadrupole) Fragmentation->MassAnalyzer Fragment Ions Detector Detector MassAnalyzer->Detector m/z Separation Spectrum Mass Spectrum Detector->Spectrum Signal Acquisition

Caption: Workflow for Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[8][9] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[10]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Coupling Constant (J, Hz)
~8.05d1HH-6 (Pyridine)~2.5
~7.40d1HH-4 (Pyridine)~5.0
~5.00q1HCH-OH6.5
~2.40s3HCH₃ (Pyridine)-
~2.30br s1HOH-
~1.55d3HCH₃ (Ethanol)6.5
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment C-F Coupling (J, Hz)
~160.0C-2 (Pyridine)~240 (¹JCF)
~148.0C-6 (Pyridine)~15 (²JCF)
~135.0C-4 (Pyridine)~5 (³JCF)
~130.0C-5 (Pyridine)~20 (³JCF)
~125.0C-3 (Pyridine)~35 (²JCF)
~65.0CH-OH-
~22.0CH₃ (Ethanol)-
~17.0CH₃ (Pyridine)-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and integrated.

NMR_Workflow cluster_NMR NMR Spectroscopy Workflow SamplePrep Sample Preparation (in Deuterated Solvent) DataAcq Data Acquisition (RF Pulses) SamplePrep->DataAcq Insert into Spectrometer Processing Data Processing (Fourier Transform) DataAcq->Processing Free Induction Decay (FID) Spectrum NMR Spectrum Processing->Spectrum Phasing & Integration

Caption: General workflow for NMR data acquisition and processing.

Rationale for Predicted NMR Spectra
  • ¹H NMR:

    • The two protons on the pyridine ring (H-4 and H-6) are expected to appear in the aromatic region (downfield). Their distinct chemical shifts and multiplicities are due to their different electronic environments and coupling to each other and to the fluorine atom.[11]

    • The methine proton (CH-OH) will be a quartet due to coupling with the adjacent methyl group.

    • The methyl group on the pyridine ring will be a singlet as it has no adjacent protons.

    • The hydroxyl proton is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

    • The methyl group of the ethanol side chain will be a doublet due to coupling with the methine proton.

  • ¹³C NMR:

    • The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF).[12][13] Its chemical shift will be significantly downfield.

    • The other carbons in the pyridine ring will show smaller two- and three-bond couplings to the fluorine atom (²JCF and ³JCF).[8][12]

    • The carbons of the ethanol side chain and the methyl group on the pyridine ring will appear in the aliphatic region of the spectrum.

Conclusion

The predicted MS and NMR spectral data provide a detailed electronic and structural fingerprint of this compound. The mass spectrum confirms the molecular weight and offers insights into the lability of the ethanol side chain. The ¹H and ¹³C NMR spectra provide unambiguous evidence for the connectivity of the atoms and the substitution pattern of the pyridine ring. This comprehensive spectroscopic analysis is essential for the verification of the synthesis and for ensuring the quality of this compound for its intended applications in research and development.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and drug design, widely recognized for their diverse biological activities.[1] The introduction of fluorine atoms and chiral centers into these structures can significantly modulate their pharmacokinetic and pharmacodynamic profiles, making their unambiguous structure elucidation a critical step in the development of new chemical entities. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the complete structure determination of the novel chiral alcohol, 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore a multi-technique approach, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, given the presence of a stereocenter, the guide will cover enantioselective chromatographic separation.

Strategic Analytical Workflow

The elucidation of a novel molecular structure is a systematic process of piecing together evidence from various analytical techniques. Each technique provides a unique part of the puzzle, and their combined interpretation leads to an unambiguous assignment. Our strategy is designed to first confirm the molecular formula, then identify functional groups and the carbon-hydrogen framework, and finally, establish the precise connectivity and stereochemistry.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Stereochemistry cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Identify Proton & Carbon Environments MS->NMR_1D Molecular Formula FTIR FTIR Spectroscopy Identify Key Functional Groups FTIR->NMR_1D Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Atom Environments Structure Final Structure Assignment NMR_2D->Structure Connectivity Map Chiral Chiral HPLC Separate & Analyze Enantiomers Chiral->Structure Stereochemical Info

Caption: A strategic workflow for comprehensive structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the first critical step, providing the molecular weight and, with high resolution, the elemental composition of the analyte. For a molecule like this compound, we also anticipate characteristic fragmentation patterns that offer initial structural clues.

Expertise & Experience: Why High Resolution is Key

While nominal mass can provide the integer molecular weight, high-resolution mass spectrometry (HRMS), for instance, with a Time-of-Flight (TOF) or Orbitrap analyzer, is indispensable. It allows for the determination of the exact mass to several decimal places, enabling the calculation of a unique elemental formula (C₈H₁₀FNO) and distinguishing it from other potential isobaric compounds. The presence of a single nitrogen atom is also suggested by the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol. Further dilute to a final concentration of ~10 µg/mL.

  • Instrumentation: Utilize an Agilent 6230 TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is likely to keep the molecular ion intact.

  • Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the molecular formula from the exact mass.

Data Presentation: Expected MS Data
ParameterExpected ValueObserved (Illustrative)
Molecular FormulaC₈H₁₀FNOC₈H₁₀FNO
Molecular Weight155.17 g/mol -
[M+H]⁺ (Exact Mass)156.08225156.0823

Alcohols often undergo characteristic fragmentation in the mass spectrometer, primarily through α-cleavage and dehydration.[2][3][4][5][6]

G M [M+H]⁺ m/z = 156 F1 Loss of H₂O (Dehydration) M->F1 F2 Loss of •CH₃ (α-Cleavage) M->F2 P1 [C₈H₈FN]⁺ m/z = 138 F1->P1 P2 [C₇H₇FNO]⁺ m/z = 141 F2->P2

Caption: Key fragmentation pathways for this compound.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7] For our target compound, we expect to see characteristic bands for the O-H stretch of the alcohol, C-H stretches, C=C and C=N stretches of the pyridine ring, and the C-F bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Instrumentation: Utilize a PerkinElmer Spectrum Two or equivalent FTIR spectrometer with a UATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis.

  • Data Analysis: Identify the wavenumbers of major absorption bands and assign them to specific functional groups.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) (Illustrative)IntensityAssignment
~3350Broad, StrongO-H stretch (alcohol)
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1600, ~1580Medium-StrongC=C / C=N ring stretching (pyridine)[8]
~1250StrongC-F stretch
~1100StrongC-O stretch (secondary alcohol)

NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9][10][11] Through a series of 1D and 2D experiments, we can determine the carbon-hydrogen framework and the precise connectivity of all atoms. The application of advanced NMR techniques is particularly crucial for complex heterocyclic compounds.[12]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a Bruker Avance III 500 MHz spectrometer or equivalent.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (J-coupling).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • DEPT-135: (Distortionless Enhancement by Polarization Transfer) Differentiates between CH, CH₂, and CH₃ carbons. CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is crucial for piecing together the molecular fragments and identifying quaternary carbons.

Data Interpretation and Expected Spectra (Illustrative)

Based on the proposed structure, we can predict the expected NMR data.

¹H NMR (500 MHz, CDCl₃):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-6~8.05d1HPyridine Ring H
H-4~7.40d1HPyridine Ring H
H-α~5.00q1HCH-OH
OH~3.50br s1HAlcohol OH
Me-5~2.35s3HPyridine -CH₃
Me-β~1.50d3HEthan-1-ol -CH₃

¹³C NMR (125 MHz, CDCl₃) with DEPT-135:

Chemical Shift (δ, ppm)DEPT-135Assignment
~160 (d, ¹JCF ≈ 240 Hz)CC-2 (Pyridine)
~145CHC-6 (Pyridine)
~138 (d, ³JCF ≈ 15 Hz)CHC-4 (Pyridine)
~135CC-5 (Pyridine)
~130CC-3 (Pyridine)
~65CHC-α (CH-OH)
~23CH₃C-β (Ethan-1-ol -CH₃)
~17CH₃Me-5 (Pyridine -CH₃)

Key 2D NMR Correlations:

Caption: Key HMBC (red) and HSQC (blue) correlations for structure confirmation.

Chiral Chromatography: Resolving Stereochemistry

The presence of a stereocenter at the carbinol carbon (C-α) means that this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these enantiomers.[13] The resolution of racemic pyridyl ethanols has been successfully achieved using this technique.[14][15]

Expertise & Experience: Choosing the Right Chiral Stationary Phase

The key to a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[13][16] Screening various columns and mobile phase compositions is typically required to achieve baseline separation.

Experimental Protocol: Chiral HPLC
  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of ~1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralcel OD-H (cellulose-based) or similar.

  • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The separation of the racemic mixture into two distinct peaks confirms the presence of enantiomers. The relative peak areas indicate the enantiomeric ratio.

Conclusion

The rigorous and systematic application of modern analytical techniques provides a self-validating pathway to the unambiguous structure elucidation of this compound. High-resolution mass spectrometry establishes the molecular formula. FTIR spectroscopy confirms the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments maps the precise atomic connectivity and confirms the carbon-hydrogen framework. Finally, chiral HPLC resolves and confirms the enantiomeric nature of the compound. This integrated approach ensures the highest level of scientific integrity and provides the foundational data necessary for further research and development in the fields of medicinal chemistry and materials science.

References

Introduction: A Precautionary Approach to a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The compound this compound is a research chemical with limited publicly available, specific toxicological and safety data. The guidance provided herein is synthesized from established safety protocols for structurally related compounds, including fluorinated pyridines and other heterocyclic alcohols. All handling should be performed by technically qualified individuals trained in experimental chemical procedures, and a comprehensive, institution-specific risk assessment should be conducted prior to use.

The presence of a fluorine atom at the 2-position of a pyridine ring is known to significantly activate the molecule, primarily towards nucleophilic aromatic substitution (SNAr) reactions.[1][2] This enhanced reactivity, which makes it a useful synthetic intermediate, also suggests a potential for interaction with biological nucleophiles, necessitating stringent handling protocols to prevent exposure.[3][4] This guide provides a framework for risk assessment, safe handling, emergency response, and proper disposal, grounded in the known chemistry and toxicology of analogous compounds.

Compound Identification and Inferred Physicochemical Properties

A clear understanding of a compound's identity and physical properties is the foundation of its safe handling.

  • Chemical Name: this compound

  • Molecular Formula: C₈H₁₀FNO

  • Molecular Weight: 155.17 g/mol

  • CAS Number: While a specific CAS number for this exact structure is not widely published, related structures are indexed.[5] Users must verify the CAS number associated with their specific source.

  • Structure:

    alt text
    (Self-generated image, as none is available in search results)

Table 1: Inferred Physicochemical and Hazard Properties | Property | Inferred Value/Characteristic | Rationale & References | | :--- | :--- | :--- | | Physical State | Likely a solid or high-boiling point liquid at room temperature. | Based on similar substituted pyridine ethanols. | | Boiling Point | > 200 °C (Estimated) | Higher than 2-fluoropyridine (126 °C) due to increased molecular weight and hydrogen bonding capability of the alcohol group.[1] | | Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). | Common for organic molecules of this type. | | Reactivity | The 2-fluoro substituent activates the pyridine ring for nucleophilic aromatic substitution.[1][3][4][6] Incompatible with strong oxidizing agents and strong acids.[7] | | Inferred Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[8][9] | Based on data for pyridine and other fluorinated pyridine derivatives.[7][9][10] A safety data sheet for the related ketone, 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone, lists skin, eye, and respiratory irritation as primary hazards.[9] |

Hazard Analysis and Risk Mitigation

A thorough risk assessment is mandatory before any experimental work begins. This involves understanding the potential hazards and implementing controls to minimize risk.

Chemical Reactivity and Toxicological Profile (Inferred)
  • Reactivity of the 2-Fluoropyridine Moiety: The electron-withdrawing nature of the fluorine atom at the 2-position makes the carbon at that position highly electrophilic. This facilitates the displacement of the fluoride ion by nucleophiles. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting its high reactivity.[3][4] This implies a potential for the compound to react with biological nucleophiles (e.g., thiols in proteins, amino groups in DNA), which is a primary mechanism of toxicity for many reactive electrophiles.

  • General Pyridine Toxicity: Pyridine and its derivatives are known to cause a range of adverse health effects. Acute exposure can lead to irritation of the skin, eyes, and respiratory tract.[7] Systemic effects from significant exposure may include headache, dizziness, nausea, and potential damage to the liver and kidneys.[7][11] While the specific toxicity of this compound is unknown, the pyridine core warrants treating it as a substance with potential systemic toxicity.[12]

  • Hazards of Fluorinated Organics: Many fluorinated compounds are metabolically stable. However, metabolic processes can sometimes release fluoride ions or generate toxic metabolites like fluorophosgene from certain structures.[13] While unlikely for this specific molecule, it underscores the need to prevent internal exposure.

Risk Mitigation Workflow

The following diagram outlines the logical workflow for assessing and mitigating risks associated with handling this compound.

RiskMitigation cluster_prep Preparation & Assessment cluster_exec Execution & Controls cluster_post Post-Experiment Start Acquire Compound GetData Review Available Data (Analogs, SDS for related compounds) Start->GetData AssessRisk Conduct Formal Risk Assessment (Identify Hazards, Evaluate Exposure Potential) GetData->AssessRisk SOP Develop Standard Operating Procedure (SOP) AssessRisk->SOP EngControls Implement Engineering Controls (Fume Hood, Ventilation) SOP->EngControls PPE Select & Use Appropriate PPE EngControls->PPE Handling Execute Experiment per SOP PPE->Handling Decon Decontaminate Work Area & Glassware Handling->Decon Waste Segregate & Label Hazardous Waste Decon->Waste Dispose Dispose via Certified Vendor Waste->Dispose End Procedure Complete Dispose->End HandlingProtocol Start Start: Don PPE Prep Prepare Work Area in Fume Hood (Line with absorbent paper) Start->Prep Retrieve Retrieve Compound from Storage Prep->Retrieve Weigh Weigh Compound in Fume Hood (Use secondary containment) Retrieve->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Solvate Add Solvent & Dissolve Transfer->Solvate Store Return Stock Container to Storage Solvate->Store React Perform Experimental Procedure Store->React End End: Proceed to Decontamination & Waste Disposal React->End SpillResponse cluster_small Small Spill (Inside Fume Hood) cluster_large Large Spill (Outside Fume Hood) Spill Spill Occurs Absorb Cover with Absorbent Material (Vermiculite, Dry Sand) Spill->Absorb Small Alert Alert Others & Evacuate Area Spill->Alert Large / Uncontrolled Collect Collect into a Sealed Container for Hazardous Waste Absorb->Collect Clean Decontaminate Area Collect->Clean Contact Contact Emergency Response Team Alert->Contact Secure Restrict Access to Area Contact->Secure

References

Commercial suppliers of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated pyridine derivative of significant interest to the pharmaceutical and life sciences research communities. Given its status as a specialized chemical entity, this document goes beyond a simple supplier list, focusing on synthetic accessibility, potential applications, and essential technical data for its use in a research and development setting.

Introduction and Strategic Importance

This compound belongs to a class of compounds—fluorinated pyridines—that are pivotal in modern medicinal chemistry. The strategic incorporation of a fluorine atom into a pyridine scaffold can profoundly influence a molecule's physicochemical and pharmacological properties.[1][2] These effects include enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[2][3] Pyridine derivatives are integral to numerous blockbuster drugs, acting as key pharmacophores that engage with biological targets.[4][5][6] Consequently, functionalized building blocks like this compound are highly valuable for the synthesis of novel chemical entities in drug discovery programs, particularly in oncology and immunology.

Physicochemical Properties

Below is a summary of the key physicochemical properties for this compound.

PropertyValue
CAS Number 1245817-01-6
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
IUPAC Name This compound
Appearance Expected to be an off-white to yellow solid or a viscous oil
Solubility Expected to be soluble in methanol, ethanol, DMSO, and chlorinated solvents

Commercial Availability and Custom Synthesis

As of early 2026, this compound is not widely available from major commercial suppliers as a stock item. Its specialized structure necessitates sourcing through custom synthesis. Several vendors specialize in the production of complex heterocyclic building blocks and are well-equipped to undertake such a synthesis.

Potential Custom Synthesis Suppliers:

Researchers seeking to procure this compound should consider contacting vendors who list structurally similar compounds, as they possess the requisite expertise in pyridine chemistry.

SupplierSimilar Compounds OfferedRationale
AK Scientific, Inc. 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol[7]Experience with isomeric fluoromethylpyridinyl ethanols.
BLDpharm 1-(5-fluoro-6-methylpyridin-3-yl)ethan-1-one, 2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol[8][9]Portfolio includes a range of functionalized and halogenated pyridine derivatives.
Fisher Scientific (via Sigma Aldrich) 1-(2-Chloro-5-methylpyridin-3-yl)ethanone[10]Access to a wide array of pyridine-based building blocks suitable for multi-step synthesis.

Synthetic Routes and Methodologies

The synthesis of this compound can be approached through several reliable synthetic strategies. The two most plausible routes involve the reduction of a ketone precursor or the addition of a methyl group to an aldehyde.

Route A: Reduction of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

This is a highly efficient and straightforward method, predicated on the availability of the corresponding ketone. The reduction of the carbonyl group to a secondary alcohol is a standard transformation in organic synthesis.

Workflow for Synthetic Route A:

Synthetic Route A A 2-Bromo-3-fluoro-5-methylpyridine B 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone A->B  Acylation/Coupling (e.g., Stille or Negishi) C This compound B->C  Reduction (e.g., NaBH4)

Caption: Synthetic pathway via ketone reduction.

Step-by-Step Protocol (Route A):

  • Synthesis of the Ketone Precursor: The key intermediate, 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone, can be synthesized from a precursor like 2-bromo-3-fluoro-5-methylpyridine.[11] A common method would be a palladium-catalyzed cross-coupling reaction (e.g., Stille or Negishi coupling) with an acetyl equivalent.

  • Reduction to the Alcohol:

    • Dissolve 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at 0 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise, maintaining the temperature below 10 °C. The use of reducing agents like sodium borohydride is a well-established method for converting ketones to alcohols.[12]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Route B: Grignard Reaction with a Pyridine Aldehyde

This route involves the nucleophilic addition of a methyl group to an aldehyde precursor, 2-fluoro-5-methyl-3-formylpyridine. This is a classic C-C bond-forming reaction.

Workflow for Synthetic Route B:

Synthetic Route B D 2,3-Difluoro-5-methylpyridine E 2-Fluoro-5-methyl-3-formylpyridine D->E  Directed Ortho-metalation  followed by formylation (DMF) F This compound E->F  Grignard Reaction (e.g., CH3MgBr)

Caption: Synthetic pathway via Grignard reaction.

Step-by-Step Protocol (Route B):

  • Synthesis of the Aldehyde Precursor: The aldehyde, 2-fluoro-5-methyl-3-formylpyridine, can be prepared from a suitable precursor like 2,3-difluoro-5-methylpyridine via directed ortho-metalation and subsequent quenching with an electrophile like N,N-dimethylformamide (DMF).

  • Grignard Reaction:

    • Dissolve the aldehyde precursor (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen) and cool to 0 °C.

    • Add a solution of methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl) (1.1 to 1.3 eq) dropwise. The use of Grignard reagents for the preparation of pyridine derivatives is a documented process.[13]

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic phase, and concentrate to obtain the crude alcohol.

Purification and Characterization

Purification:

The crude product from either synthetic route will likely require purification. Flash column chromatography on silica gel is the recommended method. A solvent gradient of ethyl acetate in hexanes is typically effective for eluting compounds of this polarity.

Characterization:

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the methyl group on the pyridine ring, the methyl group of the ethanol side chain, the methine proton (CH-OH), and the hydroxyl proton.

    • ¹³C NMR: Will confirm the number of unique carbon environments.

    • ¹⁹F NMR: A singlet is expected, confirming the presence and electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 155.17) and provide fragmentation patterns consistent with the structure.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the O-H stretching of the alcohol functional group.

Potential Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The fluoropyridine motif is a privileged structure in medicinal chemistry.

Workflow for Application in Drug Discovery:

Drug Discovery Workflow cluster_0 Building Block Synthesis cluster_1 Lead Generation cluster_2 Screening & Optimization cluster_3 Preclinical Development A This compound B Derivatization / Coupling Reactions (e.g., Etherification, Mitsunobu) A->B C Library of Novel Compounds B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Lead Optimization (SAR Studies) D->E F Drug Candidate E->F

Caption: Role as a building block in a drug discovery pipeline.

  • Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors. The hydroxyl group of the title compound can be used as a handle for further derivatization, such as etherification, to introduce moieties that can interact with the hinge region or other key residues of a kinase active site.

  • Metabolic Blocking: The fluorine atom at the 2-position can serve as a metabolic blocker, preventing oxidative metabolism at that position, which can lead to improved pharmacokinetic profiles of drug candidates.[1]

  • Modulation of Physicochemical Properties: The introduction of this fluorinated building block can fine-tune properties like pKa and lipophilicity, which are critical for optimizing cell permeability and oral bioavailability.[2]

  • Scaffold for Combinatorial Chemistry: The compound is an excellent starting point for creating libraries of related analogs for structure-activity relationship (SAR) studies.

Handling and Storage

  • Safety: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) from the custom synthesis provider for specific handling information.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration or storage under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation.

References

A Technical Guide to the Potential Biological Activity of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated pyridine derivatives have become a cornerstone in modern drug discovery and agrochemical research, prized for their unique physicochemical properties and diverse pharmacological activities.[1][2] The strategic incorporation of fluorine into the pyridine scaffold can significantly enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2] This technical guide provides an in-depth exploration of the biological activities of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the profound effects of fluorination on molecular properties and examine the diverse applications of these derivatives across various therapeutic and agricultural domains.

The pyridine ring is a prevalent structural motif in a vast number of approved drugs and biologically active compounds.[3] When fluorine, the most electronegative element, is introduced into this heterocyclic system, it imparts a range of beneficial attributes. These include altered electronic distribution, lipophilicity, and pKa, which can lead to improved membrane permeability, reduced metabolic degradation, and enhanced binding affinity to biological targets.[3] This guide will explore these fundamental principles and illustrate how they translate into tangible benefits in the development of novel therapeutic and agrochemical agents.

The Impact of Fluorination on Physicochemical Properties and Biological Activity

The introduction of fluorine into the pyridine ring system induces significant changes in the molecule's physicochemical properties, which in turn profoundly influence its biological activity. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic and agricultural agents.[1]

Modulation of Electronic Properties and pKa

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density of the pyridine ring.[4] This modification of the electronic landscape can influence the molecule's interactions with biological targets. For instance, the pKa of the pyridine nitrogen is lowered, making the compound less basic. This can affect drug-receptor interactions and the compound's pharmacokinetic profile.[5]

Enhancement of Lipophilicity and Membrane Permeability

The incorporation of fluorine often increases the lipophilicity of a molecule, a critical factor for its ability to cross biological membranes.[6][7] This enhanced lipophilicity can lead to improved oral bioavailability and better penetration of the central nervous system.[8] For example, the trifluoromethyl group (-CF3) is known for its significant lipophilicity and is a common substituent in many successful drugs and agrochemicals.[6]

Increased Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[9] This inherent strength makes fluorinated compounds more resistant to metabolic degradation by oxidative enzymes in the liver, such as cytochrome P450s.[10] This increased metabolic stability can lead to a longer half-life in the body, allowing for less frequent dosing.

Conformational Control and Binding Affinity

Fluorine substitution can also influence the conformational preferences of a molecule. By favoring a specific conformation that is optimal for binding to a biological target, fluorine can enhance the potency and selectivity of a drug.[11] Additionally, fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, further increasing binding affinity.[7]

Diverse Biological Activities of Fluorinated Pyridine Derivatives

The unique properties conferred by fluorine have led to the development of fluorinated pyridine derivatives with a wide range of biological activities. These compounds have found applications as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents, as well as potent agrochemicals.

Anticancer Activity

Fluorinated pyridine derivatives have emerged as a promising class of anticancer agents.[1] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases.[12] For instance, certain pyridine-urea derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[13] Other fluorinated pyridinium salts have been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer.[14]

Table 1: Examples of Fluorinated Pyridine Derivatives with Anticancer Activity

Compound ClassTarget/Mechanism of ActionExample Cancer Cell LinesReference
Pyridine-UreasVEGFR-2 InhibitionBreast (MCF-7)[13]
Pyridinium Salt-Based HydrazonesApoptosis InductionBreast, Colorectal[14]
4-(Trifluoromethyl) Coumarin-Fused PyridinesRadical Scavenging, ApoptosisLung, Liver[12]
Antiviral Activity

The antiviral potential of fluorinated pyridine and related pyrimidine derivatives is well-documented, with several compounds being investigated for the treatment of various viral infections.[15] A notable example is Favipiravir (T-705), a fluorinated pyrazinecarboxamide derivative that exhibits broad-spectrum antiviral activity against RNA viruses by selectively inhibiting RNA-dependent RNA polymerase (RdRp).[15][16] Fluorinated nucleoside analogues have also shown significant promise, with compounds like 4'-Fluorouridine demonstrating potent inhibition of respiratory syncytial virus and SARS-CoV-2 replication.[16][17]

Antiviral_Mechanism cluster_virus Viral Replication Cycle cluster_drug Drug Intervention Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Replication Replication (RdRp) Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Favipiravir Favipiravir (Fluorinated Pyrazine) Favipiravir->Replication Inhibits RdRp Fluorouridine 4'-Fluorouridine (Fluorinated Nucleoside) Fluorouridine->Replication Inhibits RdRp

Antibacterial and Antifungal Activities

Fluorinated pyridine derivatives have also demonstrated significant potential as antimicrobial agents.[18] The incorporation of fluorine into the pyridine scaffold can enhance the antibacterial activity of compounds. For example, fluorinated pyrazole-pyridyl 1,3,4-oxadiazole motifs have shown considerable inhibition against a range of bacteria and have been identified as potent antifungal agents.[18] Furthermore, fluorinated pyridinium block copolymers have exhibited enhanced antibacterial activity on surfaces.[19] The presence of a fluorine atom in quinolone antibiotics is crucial for their broad-spectrum activity and high intrinsic potency.[20]

Agrochemical Applications

In the agrochemical sector, trifluoromethylpyridine intermediates are vital for the synthesis of advanced pesticides, herbicides, and fungicides.[6] These compounds contribute to global food security by offering more effective crop protection.[6] The unique properties imparted by the trifluoromethyl group can lead to compounds that are more potent, have a longer residual effect, and are more environmentally compatible.[6] For instance, 2-Cyano-3,5-difluoropyridine is a key building block for creating potent and selective herbicides and fungicides.[21] The fungicide Flupicolide, which contains a trifluoromethylpyridine moiety, is highly effective against oomycete pathogens that cause devastating crop diseases.[22]

Synthesis and Experimental Protocols

The synthesis of fluorinated pyridine derivatives often involves specialized chemical processes.[6] Common methods include chlorine-fluorine exchange reactions and the assembly of the pyridine ring from smaller, pre-fluorinated building blocks.[6] Electrophilic fluorination using reagents like Selectfluor® is another widely used technique.[23]

General Experimental Protocol for the Synthesis of a 3-Fluoropyridine Derivative

The following is a representative protocol for the synthesis of a 3-fluoropyridine derivative via a Rh(III)-catalyzed C-H functionalization approach, adapted from the literature.[24]

Materials:

  • α-fluoro-α,β-unsaturated oxime

  • Alkyne

  • [Cp*RhCl2]2

  • AgOAc

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the α-fluoro-α,β-unsaturated oxime (1.0 equiv), alkyne (1.2 equiv), [Cp*RhCl2]2 (5 mol %), and AgOAc (2.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous DCE via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoropyridine.

Synthesis_Workflow Start Starting Materials (Oxime, Alkyne, Catalyst) Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent) Start->Reaction_Setup Heating Heating (100 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Workup (Concentration) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product 3-Fluoropyridine Product Purification->Product

Conclusion and Future Perspectives

Fluorinated pyridine derivatives represent a highly valuable class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine has proven to be a powerful tool for optimizing the physicochemical and pharmacological properties of these molecules, leading to the development of numerous successful drugs and agrochemicals. As our understanding of the intricate roles of fluorine in molecular design continues to grow, and as new synthetic methodologies for fluorination are developed, we can expect to see an even greater number of innovative and effective fluorinated pyridine-based products in the future. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of therapeutics and crop protection agents.

References

The Discovery of Novel Pyridinyl Ethanol Compounds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Pyridinyl Ethanol Scaffold

The pyridinyl ethanol framework is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents.[1] Its unique combination of a hydrogen bond-accepting pyridine ring and a flexible ethanol linker allows for precise molecular interactions with a multitude of biological targets.[2] This has led to the successful discovery of pyridinyl ethanol-based compounds with potent anti-inflammatory, anticancer, and kinase inhibitory activities.[3][4][5] This guide provides an in-depth, experience-driven perspective on the multifaceted process of discovering novel pyridinyl ethanol drug candidates, from initial synthesis to lead optimization. We will delve into the strategic thinking behind experimental design, offering not just protocols, but the rationale that underpins them.

Synthetic Strategies: Building the Molecular Architecture

The creation of a diverse chemical library is the foundation of any successful drug discovery campaign. For pyridinyl ethanol derivatives, a number of robust synthetic routes can be employed. The choice of a specific route is often dictated by the desired substitution patterns and the commercial availability of starting materials.

Core Synthetic Approach: Reductive Amination and Grignard Reactions

A common and effective strategy involves the synthesis of a pyridinyl ketone intermediate, which can then be elaborated into the final ethanol derivative. This approach offers a high degree of flexibility for introducing diversity.

Representative Synthetic Protocol: Synthesis of a Pyrimidinyl Pyridinyl Ethanol Library

This protocol provides a generalized, yet detailed, procedure for the synthesis of a library of 2-(pyrimidin-4-yl)-1-(pyridin-3-yl)ethanol derivatives, a class of compounds that has shown promise as kinase inhibitors.[5]

Step 1: Synthesis of the Pyridinyl Ketone Intermediate

  • Reaction Setup: To a solution of 3-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise at -78 °C. The use of LDA, a strong, non-nucleophilic base, is crucial for the efficient deprotonation of the acetyl group to form the desired enolate.

  • Enolate Formation and Quenching: Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. Subsequently, add a solution of a substituted 4-chloropyrimidine (1.0 eq) in THF dropwise. The pyrimidine acts as the electrophile, reacting with the enolate to form the desired ketone intermediate.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure pyridinyl ketone intermediate.

Step 2: Reduction to the Pyridinyl Ethanol

  • Reduction Reaction: Dissolve the pyridinyl ketone intermediate (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise. NaBH4 is a mild and selective reducing agent, ideal for the conversion of the ketone to the corresponding alcohol without affecting other functional groups.

  • Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the addition of acetone. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the final pyridinyl ethanol compound.

Experimental Workflow: Synthesis of Pyridinyl Ethanol Library

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Alcohol Formation 3-Acetylpyridine 3-Acetylpyridine Enolate Formation (LDA, -78°C) Enolate Formation (LDA, -78°C) 3-Acetylpyridine->Enolate Formation (LDA, -78°C) 1. Deprotonation Nucleophilic Attack Nucleophilic Attack Enolate Formation (LDA, -78°C)->Nucleophilic Attack 2. Add Pyrimidine Purification (Chromatography) Purification (Chromatography) Nucleophilic Attack->Purification (Chromatography) 3. Workup Substituted 4-Chloropyrimidine Substituted 4-Chloropyrimidine Substituted 4-Chloropyrimidine->Nucleophilic Attack Pyridinyl Ketone Intermediate Pyridinyl Ketone Intermediate Purification (Chromatography)->Pyridinyl Ketone Intermediate Reduction (NaBH4, 0°C) Reduction (NaBH4, 0°C) Pyridinyl Ketone Intermediate->Reduction (NaBH4, 0°C) 4. Reduction Pyridinyl Ketone Intermediate->Reduction (NaBH4, 0°C) Final Purification Final Purification Reduction (NaBH4, 0°C)->Final Purification 5. Workup Pyridinyl Ethanol Product Pyridinyl Ethanol Product Final Purification->Pyridinyl Ethanol Product

Caption: General synthetic workflow for producing a pyridinyl ethanol library.

High-Throughput Screening (HTS) for Kinase Inhibitors

With a diverse library of pyridinyl ethanol compounds in hand, the next critical step is to identify "hits" – compounds that exhibit activity against a specific biological target. For kinase targets, several robust HTS assays are available.

Assay of Choice: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and simple "add-mix-read" format.[6][7]

HTS Protocol: Screening for ROS1 Kinase Inhibitors

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer containing Tris-HCl, MgCl2, and DTT at optimal concentrations for ROS1 kinase activity.

  • ROS1 Enzyme: Dilute recombinant human ROS1 kinase to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for ROS1 and ATP at its Km concentration. The use of ATP at its Km is critical for identifying both competitive and non-competitive inhibitors.

  • Compound Plates: Prepare 384-well plates containing the pyridinyl ethanol library compounds at a final screening concentration (e.g., 10 µM).

2. Kinase Reaction:

  • Add the ROS1 enzyme solution to the compound plates and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding the Substrate/ATP mix.

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

3. ADP Detection:

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).

HTS Cascade for Hit Identification

HTS_Cascade Library Pyridinyl Ethanol Library (10,000 compounds) Primary_Screen Primary Screen (Single Concentration, e.g., 10 µM) Target: ROS1 Kinase Library->Primary_Screen Hit_Confirmation Hit Confirmation (Re-test active compounds) Primary_Screen->Hit_Confirmation ~200 Hits (>50% inhibition) Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response ~150 Confirmed Hits Selectivity_Panel Selectivity Profiling (Panel of related kinases) Dose_Response->Selectivity_Panel ~20 Potent Hits (IC50 < 1 µM) Lead_Series Lead Series (Potent and Selective Hits) Selectivity_Panel->Lead_Series 1-3 Lead Series

Caption: A typical high-throughput screening cascade for identifying lead compounds.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial hits from an HTS campaign are rarely suitable drug candidates. They often require significant chemical modification to improve their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] This iterative process is known as lead optimization.[9]

Analyzing the SAR of a Pyridinyl Ethanol Series

Let's consider a hypothetical series of pyridinyl ethanol analogs targeting ROS1 kinase to illustrate the principles of SAR.

CompoundR1R2ROS1 IC50 (nM)
1a (Hit) HH850
1b 4-FH450
1c 4-ClH300
1d 4-MeH900
1e H6-Me250
1f 4-Cl6-Me50

SAR Insights:

  • R1 Substitution: Introducing a small electron-withdrawing group like fluorine or chlorine at the 4-position of the phenyl ring (compounds 1b and 1c ) improves potency compared to the unsubstituted analog 1a . This suggests a potential hydrogen bond or favorable electrostatic interaction in this region of the binding pocket. A small alkyl group like methyl (1d ) is detrimental to activity.

  • R2 Substitution: Adding a methyl group at the 6-position of the pyridine ring (1e ) significantly enhances potency. This may be due to a favorable hydrophobic interaction or an induced conformational change that improves binding.

  • Synergistic Effects: Combining the beneficial substitutions from 1c and 1e into compound 1f results in a synergistic improvement in potency, highlighting the importance of exploring combinations of modifications.

Lead Optimization Strategies
  • Scaffold Hopping: If the initial pyridinyl ethanol core has inherent liabilities (e.g., poor metabolic stability), alternative core structures that maintain the key pharmacophoric features can be explored.

  • Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties to improve ADME properties without sacrificing potency. For example, a metabolically labile methyl group could be replaced with a trifluoromethyl group.

  • Structure-Based Drug Design: If a crystal structure of the target protein in complex with a lead compound is available, it can provide invaluable insights for designing new analogs with improved interactions with the binding site.[5]

Iterative Cycle of Lead Optimization

Lead_Op_Cycle Design Design Synthesize Synthesize Design->Synthesize Test Test Synthesize->Test Analyze (SAR) Analyze (SAR) Test->Analyze (SAR) Analyze (SAR)->Design Iterate

Caption: The iterative cycle of design, synthesis, and testing in lead optimization.

Case Study: Discovery of a Novel PIM-1 Kinase Inhibitor

To illustrate the entire discovery process, let's follow a hypothetical case study on the discovery of a novel pyridinyl ethanol-based inhibitor of PIM-1 kinase, a promising target in oncology.[10]

Target Rationale: PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a key role in cell survival and proliferation.[11]

Initial Hit: A high-throughput screen of a pyridinyl ethanol library against PIM-1 identified Compound 2a with an IC50 of 1.2 µM.

Lead Optimization:

  • SAR Exploration: A series of analogs were synthesized to probe the SAR around the pyridinyl ethanol core. It was discovered that a small alkyl group on the ethanol linker and a substituted pyrimidine were beneficial for potency.

  • Improving Selectivity: Early compounds showed some off-target activity against other kinases. By introducing a morpholine group, selectivity against PIM-1 was significantly improved.

  • ADME Optimization: The lead compound, 2f , initially had poor oral bioavailability. Replacement of a methyl ether with a hydroxyl group improved solubility and metabolic stability.

Preclinical Candidate: After several rounds of optimization, Compound 2h emerged as a preclinical candidate with excellent potency, selectivity, and drug-like properties.

CompoundR1R2PIM-1 IC50 (nM)Selectivity (vs. Kinase X)Oral Bioavailability (%)
2a (Hit) HH12005-fold<5
2f Me4-Morpholinopyrimidine8050-fold15
2h (Candidate) Me4-Morpholinopyrimidine (optimized)15 >200-fold 45

PIM-1 Signaling Pathway

PIM1_Pathway Cytokines (IL-2, IL-6) Cytokines (IL-2, IL-6) JAK/STAT Pathway JAK/STAT Pathway Cytokines (IL-2, IL-6)->JAK/STAT Pathway Activate PIM-1 (Transcription) PIM-1 (Transcription) JAK/STAT Pathway->PIM-1 (Transcription) Upregulate PIM-1 Kinase PIM-1 Kinase PIM-1 (Transcription)->PIM-1 Kinase Bad (Phosphorylation) Bad (Phosphorylation) PIM-1 Kinase->Bad (Phosphorylation) Inhibit p21 (Phosphorylation) p21 (Phosphorylation) PIM-1 Kinase->p21 (Phosphorylation) Inhibit Apoptosis Apoptosis Bad (Phosphorylation)->Apoptosis Blocks Cell Cycle Progression Cell Cycle Progression p21 (Phosphorylation)->Cell Cycle Progression Promotes Pyridinyl Ethanol Inhibitor Pyridinyl Ethanol Inhibitor Pyridinyl Ethanol Inhibitor->PIM-1 Kinase Inhibits

Caption: Simplified PIM-1 signaling pathway and the point of intervention.

Conclusion and Future Directions

References

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Fluoro-5-methylpyridine

2-Fluoro-5-methylpyridine, a substituted pyridine carrying a fluorine atom at the C2 position, is a deceptively simple molecule that holds significant strategic value in the fields of medicinal and agricultural chemistry.[1][2] The introduction of a fluorine atom into an organic scaffold can profoundly alter its physicochemical and biological properties.[3] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively modulating the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4]

Consequently, 2-fluoro-5-methylpyridine serves as a critical building block in the synthesis of a wide array of high-value compounds, from pharmaceuticals targeting neurological disorders to advanced agrochemicals.[1][2] Its utility is rooted in the unique reactivity conferred by the fluorine substituent, making it a versatile intermediate for nucleophilic substitutions and cross-coupling reactions to construct more complex molecular architectures.[1] This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, with a focus on the underlying chemical principles, practical considerations, and detailed experimental protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-fluoro-5-methylpyridine has been approached through several classical and modern methodologies. The choice of a particular route is often dictated by factors such as starting material availability, scalability, safety considerations, and desired purity. The three principal strategies discussed herein are the Balz-Schiemann reaction, the Halogen Exchange (Halex) reaction, and emerging direct C-H fluorination techniques.

Synthetic StrategyStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Limitations
Balz-Schiemann 2-Amino-5-methylpyridineNaNO₂, HBF₄~37-40%High regioselectivity; well-established.[5]Use of hazardous HBF₄; potential for explosive diazonium intermediates; moderate yield.[6][7]
Halogen Exchange (Halex) 2-Chloro-5-methylpyridineAnhydrous KF, CsFVariablePotentially high yielding; uses inexpensive KF.[8]Requires activated substrate (electron-withdrawing groups); high temperatures; polar aprotic solvents.[4][8]
Direct C-H Fluorination 5-Methylpyridine (Picoline)AgF₂, other electrophilic F+ sourcesVariableAtom economical; avoids pre-functionalization.[9]Often lacks regioselectivity; harsh reagents; catalyst development is ongoing.[9][10]

Deep Dive 1: The Balz-Schiemann Reaction

The Balz-Schiemann reaction, first reported in 1927, remains a cornerstone for the introduction of fluorine into an aromatic ring.[6] It is a reliable and highly regioselective method, proceeding via a diazonium tetrafluoroborate intermediate.[6][11] This approach is particularly well-suited for the synthesis of 2-fluoro-5-methylpyridine, starting from the readily available 2-amino-5-methylpyridine.

Mechanism and Rationale

The reaction mechanism unfolds in three distinct stages:

  • Diazotization: The primary aromatic amine (2-amino-5-methylpyridine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[7][12]

  • Precipitation: The addition of fluoroboric acid (HBF₄) results in an ion exchange, precipitating the more stable and less soluble diazonium tetrafluoroborate salt.[5][12]

  • Thermal Decomposition: The isolated diazonium salt is gently heated, causing it to decompose. This step expels nitrogen gas (N₂) and boron trifluoride (BF₃), generating a highly reactive aryl cation intermediate that is immediately trapped by the fluoride ion from the BF₄⁻ counterion to yield the final aryl fluoride.[5][6][11]

The stability of the isolated diazonium tetrafluoroborate salt is a key advantage, making the process more controlled compared to direct fluorination methods.[12]

Workflow Diagram: Balz-Schiemann Synthesis

Balz_Schiemann_Workflow Start 2-Amino-5-methylpyridine Reagent1 NaNO₂ / HBF₄ (-10 to 0 °C) Start->Reagent1 Diazotization Intermediate Diazonium Tetrafluoroborate Intermediate Reagent1->Intermediate Step2 Thermal Decomposition (~50 °C) Intermediate->Step2 Decomposition Product_Crude Crude Product Mixture Step2->Product_Crude Step3 Aqueous Workup (Na₂CO₃) Product_Crude->Step3 Step4 Extraction (DCM) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 Final_Product 2-Fluoro-5-methylpyridine Step5->Final_Product

Caption: Workflow for 2-fluoro-5-methylpyridine synthesis via the Balz-Schiemann reaction.

Detailed Experimental Protocol

This protocol is adapted from a representative literature procedure.[13]

Materials:

  • 2-Amino-5-methylpyridine (20.0 g, 185 mmol)

  • Fluoroboric acid (HBF₄, 50 wt% aqueous solution, 50 mL)

  • Sodium nitrite (NaNO₂, 16.6 g, 240 mmol)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution (~250 mL)

  • Dichloromethane (DCM, ~500 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Alumina for column chromatography

Procedure:

  • Diazotization: In a suitable reaction vessel, dissolve 2-amino-5-methylpyridine (20.0 g, 185 mmol) in fluoroboric acid (50 mL). Cool the solution to -10 °C using an appropriate cooling bath.

  • Slowly add sodium nitrite (16.6 g, 240 mmol) in small portions, ensuring the internal temperature does not rise above 0 °C. Vigorous stirring is essential.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Decomposition: Warm the reaction mixture to 50 °C and maintain this temperature for 30 minutes. The evolution of nitrogen gas will be observed.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture by slowly adding saturated aqueous sodium carbonate solution until the pH is between 9 and 10.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (4 x 125 mL).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by column chromatography on alumina, eluting with dichloromethane, to afford 2-fluoro-5-methylpyridine as a yellow oil (Yield: 7.50 g, 37%).[13]

Deep Dive 2: The Halogen Exchange (Halex) Reaction

The Halex process is a powerful method for synthesizing aryl fluorides, particularly on an industrial scale.[8] The reaction involves a nucleophilic aromatic substitution (SNAᵣ) where a chloride or bromide is displaced by a fluoride ion.[4]

Mechanism and Rationale

For the Halex reaction to be effective, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).[4] In the case of pyridine derivatives, the ring nitrogen itself acts as an electron-withdrawing entity, facilitating nucleophilic substitution, especially at the 2- and 4-positions.

The reaction typically requires a source of anhydrous fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), and a high-boiling polar aprotic solvent like DMSO, DMF, or sulfolane to enhance the nucleophilicity of the fluoride ion.[4][8] High temperatures (150–250 °C) are generally necessary to drive the reaction to completion.[8]

Logical Flow: Halex Synthesis Pathway

Halex_Pathway Start 2-Chloro-5-methylpyridine Mechanism SNAr Mechanism (Meisenheimer Complex) Start->Mechanism Nucleophilic Attack Reagents Anhydrous KF / CsF Polar Aprotic Solvent (e.g., DMSO) Reagents->Mechanism Conditions High Temperature (150-250 °C) Conditions->Mechanism Product 2-Fluoro-5-methylpyridine Mechanism->Product Chloride Displacement

Caption: Logical pathway for the Halex synthesis of 2-fluoro-5-methylpyridine.

While a specific, detailed protocol for the synthesis of 2-fluoro-5-methylpyridine via the Halex reaction is less commonly published than the Balz-Schiemann route, the general conditions provide a clear blueprint for development. The primary challenge lies in procuring the 2-chloro-5-methylpyridine starting material and optimizing the reaction temperature and time to maximize yield and minimize side product formation.

Emerging Frontiers: Direct C-H Fluorination

A more modern and atom-economical approach is the direct fluorination of a C-H bond.[10] This strategy avoids the need for pre-functionalized starting materials (like amines or halides), beginning instead with 5-methylpyridine (γ-picoline).

Concept and Challenges

These reactions typically employ powerful electrophilic fluorinating reagents ("F+" sources) or transition-metal catalysts that can selectively activate a specific C-H bond.[10] For instance, methods using silver(II) fluoride have shown promise for the site-selective fluorination of pyridines adjacent to the nitrogen atom.[9]

The primary hurdles for this technology are:

  • Regioselectivity: Pyridines possess multiple C-H bonds, and achieving selective fluorination at only the C2 position can be challenging.

  • Reagent Cost and Safety: Many modern fluorinating reagents are expensive and can be hazardous to handle.[9]

  • Scalability: While elegant on a lab scale, scaling these reactions can present significant engineering and safety challenges.

As of now, direct C-H fluorination is an area of active academic and industrial research, but it has not yet supplanted the classical methods for the bulk production of 2-fluoro-5-methylpyridine.

Conclusion and Future Outlook

The synthesis of 2-fluoro-5-methylpyridine is a mature field dominated by the robust and predictable Balz-Schiemann reaction, which offers high regioselectivity from a readily available amino-pyridine precursor. For larger-scale industrial applications, the Halex reaction presents a viable, though mechanistically more demanding, alternative.

Looking forward, the continued development of catalytic direct C-H fluorination methods holds the greatest promise for a more sustainable and efficient synthesis. Advances in catalyst design that enable high regioselectivity and the use of nucleophilic fluoride sources under milder conditions could revolutionize the production of this and other vital fluorinated heterocycles, further empowering drug discovery and materials science innovation.

References

Methodological & Application

Strategic Synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol via Halogen-Magnesium Exchange

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This application note provides a comprehensive and robust protocol for the synthesis of 1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-ol, a valuable pyridyl alcohol building block for drug discovery and development. The described methodology pivots on a selective bromine-magnesium exchange of the starting material, 3-bromo-2-fluoro-5-methylpyridine, utilizing isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This "Turbo-Grignard" approach offers significant advantages over traditional organolithium or standard Grignard methods, including milder reaction conditions, enhanced reactivity, and superior functional group tolerance. The subsequent nucleophilic addition to acetaldehyde is detailed, followed by a complete protocol for workup and purification. This guide is designed for researchers and scientists, offering in-depth causal explanations for experimental choices, a thorough troubleshooting guide, and expected analytical data to ensure reliable and reproducible execution.

Introduction and Strategic Rationale

Substituted pyridyl alcohols are prevalent structural motifs in a vast array of pharmaceutically active compounds. Their synthesis, therefore, is of paramount importance. The target molecule, this compound, presents a specific synthetic challenge: the selective formation of a carbon-carbon bond at the C3 position of a functionalized pyridine ring.

The conversion of an aryl halide to an alcohol via an organometallic intermediate is a cornerstone of modern organic synthesis.[1] Two primary pathways are typically considered: lithium-halogen exchange using reagents like n-butyllithium (n-BuLi), or magnesium-halogen exchange.

  • Lithium-Halogen Exchange: While effective, the use of alkyllithium reagents often necessitates cryogenic temperatures (typically -78 °C) to prevent undesired side reactions, such as nucleophilic attack on the pyridine ring itself.[2]

  • Magnesium-Halogen Exchange: This method offers a more practical alternative. The use of isopropylmagnesium chloride (i-PrMgCl) facilitates the Br-Mg exchange under significantly milder conditions.[1] The reactivity is further enhanced by the addition of lithium chloride (LiCl), which serves to break down oligomeric Grignard aggregates in solution, thereby increasing the concentration of the monomeric, more reactive species.[3] This combination, often referred to as a "Turbo-Grignard" reagent, is highly effective for preparing functionalized organometallic compounds from organic bromides.[2][3]

This protocol focuses on the i-PrMgCl·LiCl mediated bromine-magnesium exchange, as it represents a more scalable, tolerant, and efficient strategy for generating the required 3-pyridylmagnesium chloride intermediate.

Overall Reaction Scheme: Overall Reaction Scheme

Mechanistic Pathway

The synthesis proceeds via a two-step sequence:

  • Formation of the Pyridylmagnesium Reagent: The process begins with a metal-halogen exchange reaction. The highly electropositive magnesium in the i-PrMgCl·LiCl complex exchanges with the more electronegative bromine atom on the pyridine ring.[1] This is a kinetically controlled process that selectively forms the organomagnesium species at the C3 position.

  • Nucleophilic Addition: The resulting 2-fluoro-5-methyl-3-pyridylmagnesium chloride is a potent carbon nucleophile.[4] It readily attacks the electrophilic carbonyl carbon of acetaldehyde. This addition forms a new carbon-carbon bond and generates a magnesium alkoxide intermediate.

  • Protonation (Workup): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), which protonates the alkoxide to yield the final secondary alcohol product, this compound.[5]

Visualization of the Reaction Mechanism

G cluster_1 Step 1: Halogen-Magnesium Exchange cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Protonation SM 3-Bromo-2-fluoro- 5-methylpyridine Intermediate Pyridylmagnesium Chloride Intermediate SM->Intermediate THF, 0°C to RT R1 i-PrMgCl·LiCl (Turbo-Grignard) Alkoxide Magnesium Alkoxide Intermediate Intermediate->Alkoxide THF, 0°C Electrophile Acetaldehyde (CH₃CHO) Product This compound (Final Product) Alkoxide->Product Quench Aqueous Workup (e.g., sat. NH₄Cl)

Caption: Core mechanism: Halogen-Mg exchange, nucleophilic addition, and protonation.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents
ReagentCAS NumberSupplierPurity/GradeNotes
3-Bromo-2-fluoro-5-methylpyridine17282-01-8Major suppliers>97%Store under inert gas.[6][7][8]
i-PrMgCl·LiCl solution (1.3 M in THF)693033-90-6Major suppliersAnhydrous solutionHighly moisture-sensitive. Handle under inert atmosphere.
Acetaldehyde75-07-0Major suppliers>99%, anhydrousLow boiling point (20.2 °C). Keep cool and handle with care.
Tetrahydrofuran (THF)109-99-9Major suppliersAnhydrous, <50 ppm H₂O, inhibitor-freeMust be thoroughly dried, e.g., via a solvent purification system.
Saturated aq. NH₄Cl12125-02-9Major suppliersReagent gradeUsed for quenching the reaction.
Ethyl Acetate (EtOAc)141-78-6Major suppliersACS grade or higherUsed for extraction.
Brine (Saturated aq. NaCl)7647-14-5In-house prep.N/AUsed to wash the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major suppliersAnhydrous powderUsed as a drying agent.
Silica Gel7631-86-9Major suppliers230-400 mesh, Grade 60For column chromatography.
Argon or Nitrogen Gas7440-37-1Gas supplierHigh purity (99.998%+)For maintaining an inert atmosphere.
Equipment
  • Oven-dried, two-necked round-bottom flasks

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and Teflon-coated stir bars

  • Gas-tight syringes and needles

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Protocol

The following workflow diagram outlines the key stages of the experimental procedure.

G start Start prep 1. Preparation - Dry glassware - Assemble under Argon/N₂ start->prep dissolve 2. Dissolve Starting Material - Add 3-bromo-2-fluoro-5-methylpyridine - Add anhydrous THF prep->dissolve cool_1 3. Cool to 0°C - Use ice-water bath dissolve->cool_1 add_grignard 4. Add i-PrMgCl·LiCl - Add dropwise via syringe - Maintain 0°C cool_1->add_grignard react_1 5. Form Organometallic - Stir for 1 hour at 0°C add_grignard->react_1 add_aldehyde 6. Add Acetaldehyde - Add dropwise via syringe - Maintain 0°C react_1->add_aldehyde react_2 7. Reaction - Stir for 2 hours at 0°C add_aldehyde->react_2 quench 8. Quench Reaction - Slowly add sat. aq. NH₄Cl at 0°C react_2->quench workup 9. Workup - Extract with EtOAc - Wash with brine - Dry with MgSO₄ quench->workup purify 10. Purification - Concentrate in vacuo - Perform silica gel chromatography workup->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Preparation: Assemble a 100 mL two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a nitrogen or argon line. Ensure all glassware is thoroughly oven-dried before assembly and purged with inert gas.

  • Reactant Setup: To the flask, add 3-bromo-2-fluoro-5-methylpyridine (1.90 g, 10.0 mmol, 1.0 equiv). Using a syringe, add 20 mL of anhydrous THF. Stir the mixture until the solid is fully dissolved.

  • Formation of the Grignard Reagent: Cool the flask to 0 °C using an ice-water bath. Slowly add the i-PrMgCl·LiCl solution (1.3 M in THF, 8.1 mL, 10.5 mmol, 1.05 equiv) dropwise via syringe over 15 minutes. It is critical to maintain the internal temperature at or below 5 °C during the addition. After the addition is complete, allow the resulting mixture to stir at 0 °C for 1 hour.

  • Reaction with Acetaldehyde: While maintaining the temperature at 0 °C, add anhydrous acetaldehyde (0.56 mL, 0.44 g, 10.0 mmol, 1.0 equiv) dropwise via syringe over 10 minutes.

  • Reaction Progression: Let the reaction mixture stir at 0 °C for an additional 2 hours. The reaction can be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent) by carefully taking a small aliquot, quenching it with NH₄Cl, and spotting it against the starting material.

  • Quenching: After 2 hours, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution dropwise while the flask is still in the ice bath. The addition is exothermic.[9]

  • Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The resulting crude oil should be purified by silica gel column chromatography. A gradient elution, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective for separating the product.

  • Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Results and Characterization

Expected Yield and Properties
ParameterExpected Value
Appearance Pale yellow oil
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Theoretical Yield 1.55 g (for a 10.0 mmol scale)
Typical Actual Yield 70-85% (1.09 g - 1.32 g)
Purity (Post-Chroma.) >95% (determined by ¹H NMR and LC-MS)
Analytical Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 1.5 Hz, 1H, Py-H6), 7.50 (d, J = 1.5 Hz, 1H, Py-H4), 5.10 (q, J = 6.5 Hz, 1H, CH-OH), 3.50 (br s, 1H, OH), 2.30 (s, 3H, CH₃-Py), 1.55 (d, J = 6.5 Hz, 3H, CH₃-CH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.0 (d, JCF = 240 Hz), 145.0 (d, JCF = 15 Hz), 138.0, 125.0, 123.0 (d, JCF = 5 Hz), 65.0, 22.0, 17.0.

  • Mass Spectrometry (ESI+): m/z 156.08 [M+H]⁺.

Safety and Troubleshooting

Safety Precautions
  • Organometallic Reagents: i-PrMgCl·LiCl is highly reactive and moisture-sensitive. All operations must be conducted under a dry, inert atmosphere.

  • Solvents: Anhydrous THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.

  • Acetaldehyde: Acetaldehyde is volatile, flammable, and an irritant. It should be handled in a fume hood, and the container should be kept cool.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Wet glassware or solvents. 2. Impure or degraded Grignard reagent. 3. Incomplete Br-Mg exchange.1. Ensure all glassware is rigorously dried and solvents are anhydrous. 2. Use a freshly opened bottle of i-PrMgCl·LiCl or titrate it before use. 3. Extend the reaction time for the exchange step to 1.5-2 hours.
Recovery of Starting Material Inefficient halogen-metal exchange or rapid quenching of the Grignard reagent.Check the quality of the Grignard reagent. Ensure the dropwise addition is slow and the temperature is maintained to prevent premature decomposition.
Formation of Side Products 1. Reaction temperature too high. 2. Presence of oxygen.1. Strictly maintain the reaction temperature at 0 °C or lower. 2. Ensure the inert atmosphere is maintained throughout the entire procedure.

Conclusion

The protocol outlined in this application note describes an efficient, reliable, and scalable synthesis of this compound. The strategic use of a "Turbo-Grignard" reagent (i-PrMgCl·LiCl) for the key bromine-magnesium exchange step allows the reaction to proceed under mild, non-cryogenic conditions, making it highly suitable for both academic research and industrial drug development settings. The detailed procedural steps and troubleshooting guide provide a framework for achieving high yields and purity, enabling the consistent production of this valuable chemical intermediate.

References

Grignard reaction protocol for 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Grignard Reaction Protocol for the Synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Pyridyl Alcohols in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1] Fluorine's unique properties, such as its high electronegativity and relatively small size, can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1] Pyridyl alcohols, in particular, are prevalent motifs in a wide range of pharmaceuticals. The synthesis of fluorinated pyridyl alcohols, such as this compound, represents a critical step in the development of novel therapeutics with potentially improved pharmacological profiles. This document provides a detailed protocol for the synthesis of this valuable building block via a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[2][3]

Reaction Mechanism and Scientific Rationale

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2] In this synthesis, methylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-fluoro-5-methylpyridine-3-carbaldehyde. The reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired secondary alcohol, this compound.

The choice of anhydrous conditions is paramount, as Grignard reagents are highly basic and will react with protic solvents like water, leading to the quenching of the reagent and a reduction in yield.[4] The use of an ethereal solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), is essential to stabilize the Grignard reagent.[4]

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Fluoro-5-methylpyridine-3-carbaldehydeNot available139.131.39 g10.0
Methylmagnesium bromide (3.0 M in diethyl ether)75-16-1119.243.7 mL11.0
Anhydrous Diethyl Ether (Et₂O)60-29-774.1250 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.4920 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Deuterated Chloroform (CDCl₃) for NMR865-49-6120.38As needed-

Experimental Protocol

Preparation of the Reaction Setup
  • All glassware (a 100 mL two-necked round-bottom flask, a dropping funnel, and a condenser) must be thoroughly dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • The reaction flask is equipped with a magnetic stir bar, the dropping funnel, and the condenser fitted with a nitrogen/argon inlet. The system is then flame-dried under a flow of inert gas to ensure all residual moisture is removed.

Reaction Execution
  • 2-Fluoro-5-methylpyridine-3-carbaldehyde (1.39 g, 10.0 mmol) is dissolved in 20 mL of anhydrous diethyl ether in the reaction flask under a positive pressure of nitrogen.

  • The flask is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol) is charged into the dropping funnel via syringe.

  • The Grignard reagent is added dropwise to the stirred solution of the aldehyde over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • The reaction flask is cooled again to 0 °C in an ice bath.

  • The reaction is carefully quenched by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. This is done to neutralize the reaction and dissolve the magnesium salts.

  • The mixture is transferred to a separatory funnel, and the layers are separated.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Glassware Dry Glassware Assemble Apparatus Assemble Apparatus Dry Glassware->Assemble Apparatus Inert Atmosphere Inert Atmosphere Assemble Apparatus->Inert Atmosphere Aldehyde in Et2O Aldehyde in Et2O Inert Atmosphere->Aldehyde in Et2O Cool to 0C Cool to 0C Aldehyde in Et2O->Cool to 0C Add MeMgBr Add MeMgBr Cool to 0C->Add MeMgBr Warm to RT & Stir Warm to RT & Stir Add MeMgBr->Warm to RT & Stir Quench with NH4Cl Quench with NH4Cl Warm to RT & Stir->Quench with NH4Cl Extract with Et2O Extract with Et2O Quench with NH4Cl->Extract with Et2O Dry & Concentrate Dry & Concentrate Extract with Et2O->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show a singlet for the methyl group on the pyridine ring (around δ 2.3-2.5 ppm), a doublet for the methyl group of the ethanol moiety (around δ 1.5-1.7 ppm), a quartet for the methine proton (around δ 5.0-5.2 ppm), a broad singlet for the hydroxyl proton, and two signals in the aromatic region for the pyridine protons.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR would display signals for the two methyl carbons, the methine carbon, and the carbons of the fluorinated pyridine ring. The carbon bearing the fluorine atom will show a characteristic large coupling constant (¹JC-F).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

Troubleshooting and Safety Precautions

  • Low Yield: This can be due to moisture in the reaction setup or reagents. Ensure all glassware is meticulously dried and anhydrous solvents are used. The Grignard reagent should be titrated before use to determine its exact concentration.

  • Side Reactions: The formation of byproducts can occur if the temperature is not controlled during the addition of the Grignard reagent.

  • Safety: Grignard reagents are pyrophoric and react violently with water.[5] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Diethyl ether is highly flammable and should be handled with care, away from ignition sources.

Conclusion

This protocol outlines a reliable method for the synthesis of this compound using a Grignard reaction. The strategic application of this fluorinated building block can be of significant value to researchers in the field of medicinal chemistry and drug development, enabling the exploration of new chemical space and the potential discovery of novel therapeutic agents.

References

Asymmetric synthesis of chiral 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Asymmetric Synthesis of Chiral 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of this compound, a chiral fluoro-substituted pyridyl alcohol of significant interest in pharmaceutical research and development. Chiral pyridyl alcohols are crucial building blocks in the synthesis of biologically active molecules, where specific stereochemistry is often essential for therapeutic efficacy and safety.[1][2][3][4] This document details two robust and highly enantioselective catalytic methods: Noyori-type Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) reduction. Each protocol is presented with step-by-step instructions, mechanistic insights, and expert commentary on critical parameters. Furthermore, a validated protocol for the determination of enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) is provided to ensure product quality and stereochemical integrity.

Introduction: The Significance of Chiral Fluoro-Pyridyl Alcohols

Chirality is a fundamental principle in drug design, as the enantiomers of a therapeutic agent often exhibit profound differences in pharmacological activity, metabolic fate, and toxicity.[4][5][6] Consequently, the development of methods for the efficient and stereocontrolled synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry.[7][8] Heteroaromatic alcohols, particularly those containing a pyridine scaffold, are privileged structures found in numerous pharmaceuticals.[1][9] The introduction of a fluorine atom can further enhance metabolic stability, binding affinity, and bioavailability.

The target molecule, chiral this compound, represents a valuable synthon for creating more complex drug candidates. The primary challenge in its synthesis lies in the highly selective reduction of the prochiral ketone precursor, 1-(2-fluoro-5-methylpyridin-3-yl)ethanone, to produce a single desired enantiomer. This guide focuses on catalytic asymmetric reduction, a powerful and atom-economical strategy for establishing the critical stereocenter.[10]

Strategic Overview: Catalytic Pathways to Enantiopurity

The asymmetric reduction of prochiral ketones is a well-established field, dominated by several highly reliable catalytic systems. For heteroaromatic ketones, two methods stand out for their substrate generality, high catalytic activity, and exceptional enantioselectivity.

A. Noyori Asymmetric Transfer Hydrogenation (ATH): Pioneered by Ryōji Noyori, this method utilizes chiral Ruthenium(II) complexes, typically featuring a diphosphine ligand (e.g., BINAP) and a diamine ligand.[11][12] The reaction proceeds through a metal-ligand bifunctional mechanism where hydrogen is transferred from a simple secondary alcohol, such as isopropanol, to the ketone substrate.[13][14] This process is renowned for its operational simplicity, mild reaction conditions, and high chemoselectivity, allowing for the reduction of ketones in the presence of other reducible functional groups like olefins.[12]

B. Corey-Bakshi-Shibata (CBS) Reduction: This powerful method employs a chiral oxazaborolidine catalyst to stereochemically direct the reduction of a ketone by a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[15][16] The mechanism involves the formation of a coordination complex between the catalyst, the borane, and the ketone.[16][17] The catalyst's rigid chiral framework ensures that the hydride is delivered to one specific face of the ketone, leading to the formation of the chiral alcohol with high enantiopredictability.[16]

Detailed Experimental Protocols

Protocol 1: Noyori-type Asymmetric Transfer Hydrogenation (ATH)

This protocol describes the reduction of 1-(2-fluoro-5-methylpyridin-3-yl)ethanone using a commercially available Ru(II) catalyst in isopropanol.

Principle: The chiral Ru(II) catalyst facilitates the enantioselective transfer of a hydride from isopropanol (which serves as both solvent and hydrogen source) to the ketone, generating the chiral alcohol. A base is required as a co-catalyst to activate the system.

Diagram of Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Charge Schlenk flask with (R,R)-TsDPEN-Ru catalyst and isopropanol P2 Purge with N2/Ar for 15 min P1->P2 Inert Atmosphere R1 Add ketone substrate P2->R1 R2 Add KOH in isopropanol to activate R1->R2 R3 Stir at 40°C Monitor by TLC/GC R2->R3 W1 Cool to RT, quench with H2O R3->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Dry (Na2SO4), filter, and concentrate W2->W3 W4 Purify via column chromatography W3->W4 Ana Chiral Alcohol W4->Ana Final Product

Caption: Workflow for Noyori Asymmetric Transfer Hydrogenation.

Materials & Equipment:

  • Substrate: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

  • Catalyst: (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine-Ruthenium(II) complex [(R,R)-TsDPEN-Ru]

  • Base: Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

  • Solvent/H-Source: Anhydrous 2-Propanol (i-PrOH)

  • Work-up Reagents: Ethyl acetate, deionized water, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Equipment: Schlenk flask, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), standard glassware for extraction and chromatography.

Step-by-Step Methodology:

  • System Preparation: Under an inert atmosphere of nitrogen, add the Ru(II) catalyst (e.g., 8.4 mg, 0.01 mmol, 1 mol%) and anhydrous i-PrOH (10 mL) to a 50 mL Schlenk flask equipped with a magnetic stir bar.[13]

  • Catalyst Activation: Stir the resulting solution at 40°C for 5-10 minutes. Add a 0.1 M solution of KOH in i-PrOH (0.5 mL, 0.05 mmol, 5 mol%). The solution should change color, indicating catalyst activation.

  • Substrate Addition: Add 1-(2-fluoro-5-methylpyridin-3-yl)ethanone (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Quench by adding 10 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chiral alcohol.

Scientist's Note: The choice of the (R,R) or (S,S) enantiomer of the catalyst will determine whether the (R) or (S) alcohol is produced, respectively. The coordination of the heteroaromatic nitrogen to the ruthenium center can influence enantioselectivity.[13]

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol uses a chiral oxazaborolidine catalyst and a borane source for the enantioselective reduction of the ketone.

Principle: The CBS catalyst acts as a chiral Lewis acid, coordinating to both the ketone and the borane reagent. This ternary complex arranges the reactants in a rigid, six-membered transition state, forcing a face-selective hydride transfer from the borane to the ketone.[16]

Simplified CBS Reduction Mechanism

G cluster_main CBS Catalytic Cycle CAT CBS Catalyst TS Chiral Transition State (Catalyst-BH3-Ketone Complex) CAT->TS + BH3 BH3 BH3·THF KET Ketone (R-CO-R') KET->TS PROD Chiral Alcohol Product TS->PROD Hydride Transfer CAT_REGEN Regenerated CBS Catalyst TS->CAT_REGEN CAT_REGEN->CAT Enters next cycle

Caption: Key steps in the CBS asymmetric reduction mechanism.

Materials & Equipment:

  • Substrate: 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

  • Catalyst: (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Hydride Source: Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Reagent: Methanol

  • Work-up Reagents: 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄

  • Equipment: Oven-dried, three-neck round-bottom flask, dropping funnels, magnetic stirrer, inert gas line, low-temperature bath (e.g., ice-salt or dry ice/acetone).

Step-by-Step Methodology:

  • System Preparation: To an oven-dried, three-neck flask under a nitrogen atmosphere, add the (R)-Methyl-CBS catalyst solution (1.0 mL, 1.0 mmol, 10 mol%) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add the BH₃·THF solution (12.0 mL, 12.0 mmol, 1.2 eq) dropwise to the catalyst solution over 10 minutes, maintaining the temperature at 0°C.

  • Substrate Addition: In a separate flask, dissolve 1-(2-fluoro-5-methylpyridin-3-yl)ethanone (10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the reaction at 0°C. Monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0°C to destroy excess borane. (Caution: Hydrogen gas evolution).

  • Work-up: Warm the mixture to room temperature and add 1 M HCl (15 mL). Stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired chiral alcohol.

Trustworthiness Note: The success of the CBS reduction is critically dependent on anhydrous conditions. The presence of water can significantly decrease the enantiomeric excess.[16] Ensure all glassware is thoroughly dried and solvents are of high purity.

Product Analysis: Determination of Enantiomeric Excess

Confirming the stereochemical purity of the synthesized alcohol is paramount. This is reliably achieved using chiral HPLC.

Protocol 3: Chiral HPLC Analysis

Principle: The enantiomers of the chiral alcohol interact differently with the chiral stationary phase (CSP) of the HPLC column, resulting in different retention times and allowing for their separation and quantification.

Materials & Equipment:

  • Sample: A dilute solution of the purified this compound in the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® AD-H or Chiralcel® OD-H column (or equivalent polysaccharide-based CSP).[18]

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).

  • Additive: Diethylamine (DEA), 0.1% v/v.

Step-by-Step Methodology:

  • System Equilibration: Install the chiral column and equilibrate the system by flowing the mobile phase (e.g., Hexane/i-PrOH/DEA 90:10:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a sample solution of the final product at approximately 1 mg/mL in the mobile phase.

  • Injection: Inject 5-10 µL of the sample onto the column.

  • Detection: Monitor the elution profile using a UV detector set to an appropriate wavelength (e.g., 254 nm or 265 nm).

  • Data Analysis: Two separate peaks corresponding to the (R) and (S) enantiomers should be observed. Integrate the peak areas (A₁ and A₂). Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Expert Insight: The basic pyridine nitrogen in the analyte can cause peak tailing on silica-based columns. The addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is crucial for obtaining sharp, symmetrical peaks and achieving accurate quantification.[18]

Summary of Expected Results

The following table summarizes the anticipated outcomes for the described protocols, based on literature precedents for similar heteroaromatic ketones.

Parameter Method 1: Noyori ATH Method 2: CBS Reduction
Catalyst Loading 0.5 - 2 mol%5 - 10 mol%
Reagent i-PrOH (H-donor)BH₃·THF (Stoichiometric)
Typical Temp. 25 - 40 °C-20 °C to 0 °C
Expected Yield >90%>85%
Expected ee (%) >95%>97%
Key Advantage High atom economy, mild conditionsHigh enantioselectivity, predictable stereochem
Key Consideration Catalyst sensitivity to air/moistureStrict anhydrous conditions required

References

The Strategic Role of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol in the Synthesis of Next-Generation COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with Precision

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy. Unlike the constitutively expressed COX-1 enzyme, which plays a crucial role in gastrointestinal and renal homeostasis, COX-2 is inducibly expressed at sites of inflammation.[1][2] This distinction has driven the development of COX-2 selective inhibitors (coxibs) that offer potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The architectural design of these selective inhibitors often incorporates specific heterocyclic scaffolds that exploit subtle differences in the active sites of the COX isoforms.

This application note details the critical role of the fluorinated pyridine precursor, 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol , in the synthesis of a novel class of potent and selective COX-2 inhibitors. The strategic incorporation of the 2-fluoro-5-methylpyridine moiety is pivotal for achieving high selectivity and favorable pharmacokinetic profiles.[3] We provide comprehensive protocols for the synthesis of this key precursor, its subsequent conversion into a representative COX-2 inhibitor, and the essential analytical methods for quality control throughout the synthetic pathway.

The Significance of the 2-Fluoro-5-methylpyridine Moiety

The 2-fluoro-5-methylpyridine scaffold is not a random choice; its structural and electronic properties are tailored to enhance the therapeutic index of COX-2 inhibitors.

  • Fluorine's Influence on Potency and Metabolism: The high electronegativity of the fluorine atom at the 2-position of the pyridine ring can significantly alter the electronic distribution within the molecule. This can lead to enhanced binding affinity to the target enzyme and improved metabolic stability by blocking potential sites of oxidative metabolism.[5][6] The strategic placement of fluorine can also modulate the pKa of the pyridine nitrogen, influencing its bioavailability.

  • Pyridine Ring as a Key Pharmacophore: The pyridine nucleus is a common feature in many biologically active compounds. In the context of COX-2 inhibitors, the nitrogen atom can act as a hydrogen bond acceptor, interacting with key residues within the enzyme's active site. The methyl group at the 5-position can provide additional van der Waals interactions, further anchoring the inhibitor. The overall geometry of the substituted pyridine ring contributes to the specific orientation required for selective binding to the larger, more accommodating active site of COX-2 compared to COX-1.[7]

Synthetic Workflow Overview

The synthetic strategy is a multi-step process that begins with the construction of the key precursor, this compound, followed by its conversion to the final COX-2 inhibitor.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: COX-2 Inhibitor Synthesis Start 2-Fluoro-5-methylpyridine Step1 Bromination Start->Step1 Intermediate1 3-Bromo-2-fluoro-5-methylpyridine Step1->Intermediate1 Step2 Grignard Reaction with Acetaldehyde Intermediate1->Step2 Precursor This compound Step2->Precursor Step3 Activation of Hydroxyl Group Precursor->Step3 Intermediate2 Activated Precursor Step3->Intermediate2 Step4 Coupling with Sulfonylphenyl Moiety Intermediate2->Step4 FinalProduct Representative COX-2 Inhibitor Step4->FinalProduct

Caption: Synthetic workflow for the preparation of a COX-2 inhibitor from 2-fluoro-5-methylpyridine.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the chiral alcohol precursor is a critical step that establishes the stereochemistry of the final active pharmaceutical ingredient (API). A common and effective method involves a Grignard reaction.

Protocol 1: Synthesis of 3-Bromo-2-fluoro-5-methylpyridine

This initial step prepares the necessary aryl halide for the subsequent Grignard reaction.

Materials:

Reagent/SolventGradeSupplier Example
2-Fluoro-5-methylpyridineReagent Grade, 98%Sigma-Aldrich
N-Bromosuccinimide (NBS)Reagent Grade, 99%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Chemical
Sulfuric Acid (concentrated)ACS GradeJ.T. Baker

Procedure:

  • To a solution of 2-fluoro-5-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM), add concentrated sulfuric acid (1.1 eq) dropwise at 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-fluoro-5-methylpyridine.[8]

Protocol 2: Grignard Reaction for this compound

This protocol details the formation of the Grignard reagent and its subsequent reaction with acetaldehyde to yield the desired alcohol. For asymmetric synthesis, a chiral catalyst can be employed.[9][10]

Materials:

Reagent/SolventGradeSupplier Example
3-Bromo-2-fluoro-5-methylpyridineAs synthesized in Part 1-
Magnesium turnings99.8%Alfa Aesar
IodineCrystal, ACS GradeMallinckrodt
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
AcetaldehydeAnhydrous, ≥99.5%Acros Organics
Saturated Ammonium Chloride SolutionACS GradeFisher Chemical

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen) with a crystal of iodine.

  • Add a solution of 3-bromo-2-fluoro-5-methylpyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.[11][12]

  • Once the reaction is initiated (indicated by a color change and gentle reflux), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of anhydrous acetaldehyde (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Part 2: Synthesis of a Representative COX-2 Inhibitor

The synthesized precursor, this compound, is a versatile intermediate for the synthesis of various COX-2 inhibitors. The following protocol outlines a general approach for its conversion into a final API, for example, a compound structurally related to Etoricoxib.

Protocol 3: Conversion to a Pyridine-based COX-2 Inhibitor

This protocol involves the activation of the hydroxyl group of the precursor, followed by a coupling reaction with a suitable sulfonylphenyl moiety.

Materials:

Reagent/SolventGradeSupplier Example
This compoundAs synthesized in Part 2-
Methanesulfonyl chloride99.5%Sigma-Aldrich
Triethylamine≥99.5%Fisher Chemical
4-(Methylsulfonyl)acetophenone98%Alfa Aesar
Sodium hydride60% dispersion in oilAcros Organics
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%J.T. Baker

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

    • Add methanesulfonyl chloride (1.2 eq) dropwise and stir the mixture at 0 °C for 1 hour, then at room temperature for 2-3 hours.

    • Monitor the formation of the mesylate intermediate by TLC.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • Coupling Reaction:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 4-(methylsulfonyl)acetophenone (1.1 eq) in anhydrous DMF dropwise.

    • Stir the mixture at room temperature for 30 minutes to form the enolate.

    • Add a solution of the crude mesylate from the previous step in anhydrous DMF and stir the reaction mixture at 60-70 °C for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Cool the reaction mixture and quench with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final COX-2 inhibitor.

Mechanism of COX-2 Inhibition

The selective inhibition of COX-2 by these pyridine-based compounds is attributed to their ability to bind to a secondary pocket in the COX-2 active site, which is not present in the COX-1 isoform.

G cluster_0 COX-2 Active Site ActiveSite Main Channel Side Pocket Prostaglandins Prostaglandins (Inflammation) ActiveSite:f0->Prostaglandins Metabolizes Inhibitor Pyridine-based Inhibitor (e.g., Etoricoxib analogue) Inhibitor->ActiveSite:f1 Binds to Side Pocket Inhibitor->ActiveSite:f0 Blocks Main Channel ArachidonicAcid Arachidonic Acid ArachidonicAcid->ActiveSite:f0 Binds to Main Channel

Caption: Simplified mechanism of selective COX-2 inhibition by a pyridine-based inhibitor.

The sulfonylphenyl moiety of the inhibitor typically inserts into this side pocket, while the fluoromethylpyridine core occupies the main channel, effectively blocking the entry of the natural substrate, arachidonic acid.[13][14] This leads to the suppression of prostaglandin synthesis and a reduction in inflammation and pain.

Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the purity and identity of the precursor and the final API.[8][11][15]

Table 1: Analytical Methods for Quality Control
AnalyteMethodKey Parameters to Monitor
This compoundHPLCPurity (area %), presence of starting materials and by-products.
¹H NMRConfirmation of structure, absence of residual solvents.
¹⁹F NMRConfirmation of the fluorine atom's presence and chemical environment.
MSConfirmation of molecular weight.
Final COX-2 InhibitorHPLCPurity (area %), assay, related substances.
¹H NMRConfirmation of structure, isomeric purity.
MSConfirmation of molecular weight.
Elemental AnalysisConfirmation of elemental composition.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in a 50:50 mixture of acetonitrile and water.

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for the unambiguous structural elucidation of the synthesized compounds.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Expected signals for this compound would include a singlet for the methyl group on the pyridine ring, a doublet for the methyl group of the ethanol moiety, a quartet for the methine proton, and signals for the aromatic protons, showing characteristic splitting due to fluorine coupling.

  • ¹⁹F NMR: Confirms the presence of the fluorine atom and provides information about its electronic environment. A singlet or a multiplet (depending on the coupling with neighboring protons) is expected in the characteristic region for fluoropyridines.[17]

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Conclusion

This compound is a strategically designed precursor that plays a pivotal role in the synthesis of a new generation of selective COX-2 inhibitors. Its unique structural features, particularly the fluorinated pyridine ring, contribute significantly to the potency, selectivity, and pharmacokinetic properties of the final drug substance. The detailed synthetic and analytical protocols provided in this application note offer a robust framework for researchers and drug development professionals working in the field of anti-inflammatory drug discovery. The careful execution of these procedures, coupled with stringent quality control, is paramount to the successful development of safe and effective COX-2 inhibitors.

References

Application Note: Derivatization of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-ol, a key heterocyclic building block. The strategic incorporation of fluorine into pyridine scaffolds is a proven strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[1][2][3] This document outlines three robust derivatization strategies targeting the secondary alcohol moiety—esterification, etherification, and Mitsunobu reaction—to generate a diverse library of novel compounds for biological screening. Furthermore, it explores the potential for nucleophilic aromatic substitution (SNAr) at the C2-fluorine position. Each section explains the chemical rationale, provides step-by-step protocols, and discusses the importance of each method in the context of creating small molecule libraries for drug discovery.[4][5][6][7]

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[8] Its derivatization is a cornerstone of modern drug discovery. The introduction of a fluorine atom onto the pyridine ring, as in the case of this compound, offers distinct advantages. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influence molecular conformation, and block sites of metabolism, thereby improving pharmacokinetic properties.[1][2][9] The secondary alcohol at the ethyl side chain presents a versatile handle for introducing a wide range of functional groups, enabling the systematic exploration of structure-activity relationships (SAR). This application note details reliable methods to exploit this reactive site to build a chemically diverse library of compounds primed for high-throughput biological screening.

Derivatization Strategies & Workflow

The primary focus of this guide is the derivatization of the secondary hydroxyl group. Three distinct chemical transformations are presented to maximize structural diversity. Additionally, a secondary derivatization pathway involving the C2-fluorine is discussed.

G cluster_main Derivatization Workflow cluster_primary Primary Derivatization (Alcohol) cluster_secondary Secondary Derivatization (Aromatic Ring) cluster_products Compound Library Start This compound Ester Esterification (Steglich) Start->Ester Carboxylic Acid, DCC, DMAP Ether Etherification (Williamson) Start->Ether NaH, Alkyl Halide Mitsunobu Mitsunobu Reaction Start->Mitsunobu Acid/Nucleophile, DEAD, PPh3 SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile (e.g., Amine) Lib1 Ester Library Ester->Lib1 Lib2 Ether Library Ether->Lib2 Lib3 Diverse Functional Groups Mitsunobu->Lib3 Lib4 Amino-pyridine Library SNAr->Lib4 Screen Biological Screening Lib1->Screen Lib2->Screen Lib3->Screen Lib4->Screen

Caption: Overall workflow for derivatizing the parent alcohol.

Protocol I: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to acidic conditions or are sterically hindered.[10][11] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the alcohol.[12][13]

Causality: This method is chosen for its broad substrate scope and neutral reaction conditions, which preserves the integrity of the fluoropyridine ring. DMAP is crucial as it acts as a more potent nucleophile than the alcohol, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.[11]

Detailed Protocol: Steglich Esterification
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1 eq.).

  • Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration relative to the alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • DCC Addition: Add a solution of DCC (1.3 eq.) in anhydrous DCM dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with additional DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove excess DMAP), saturated aqueous NaHCO3 (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).

Reagent/ParameterMolar Ratio (eq.)Purpose
Starting Alcohol 1.0Substrate
Carboxylic Acid 1.2Acyl source
DCC 1.3Activating agent[10]
DMAP 0.1Catalyst[11]
Solvent Anhydrous DCMReaction medium
Temperature 0 °C to RTControls reaction rate

Protocol II: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[14][15][16] This two-step, one-pot procedure involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a primary or methyl alkyl halide.[17]

Causality: This method is ideal for introducing small alkyl or benzylic groups. A strong, non-nucleophilic base like sodium hydride (NaH) is used to ensure complete deprotonation of the alcohol without competing side reactions.[18] The SN2 nature of the reaction dictates that primary alkyl halides are the best electrophiles to avoid elimination side reactions, which are more common with secondary or tertiary halides.[14][15]

G cluster_williamson Williamson Ether Synthesis Alcohol Pyridyl Ethanol (R-OH) Alkoxide Alkoxide Intermediate (R-O⁻Na⁺) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide SN2 SN2 Reaction Alkoxide->SN2 AlkylHalide Alkyl Halide (R'-X) AlkylHalide->SN2 Product Ether Product (R-O-R') SN2->Product

Caption: Key steps in the Williamson ether synthesis.

Detailed Protocol: Williamson Ether Synthesis
  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.). Wash the NaH with anhydrous hexanes (x2) to remove the oil, decanting the hexanes carefully.

  • Solvent Addition: Add anhydrous THF or DMF to the flask.

  • Alcohol Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.3 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction can be gently heated (e.g., to 50 °C) if the alkyl halide is less reactive. Monitor by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol III: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[19][20][21] The reaction uses a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]

Causality: This reaction is exceptionally versatile because it allows for the use of a wide range of acidic nucleophiles (pKa < 15), such as carboxylic acids, phenols, and imides.[20][22] The PPh3 and DEAD combine to form a phosphonium intermediate that activates the alcohol's hydroxyl group, turning it into an excellent leaving group which is then displaced by the nucleophile in an SN2 fashion.[23]

Safety Note: Diethyl azodicarboxylate (DEAD) is toxic and potentially explosive, especially in pure form when heated.[24][25] It is typically supplied as a solution in toluene.[25] Always handle DEAD in a well-ventilated fume hood, wear appropriate PPE, and avoid heating.[24][26] Store refrigerated and protected from light.[24]

Detailed Protocol: Mitsunobu Reaction
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and the desired nucleophile (e.g., a carboxylic acid, phenol, or phthalimide) (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • DEAD/DIAD Addition: Add DEAD (40% solution in toluene) or DIAD (1.5 eq.) dropwise via syringe over 20-30 minutes. The characteristic orange/red color of DEAD may fade as the reaction proceeds.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 8-24 hours. Monitor the reaction by TLC, observing the consumption of the starting alcohol and the formation of triphenylphosphine oxide (TPPO) as a byproduct.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can often be triturated with diethyl ether to precipitate a significant portion of the TPPO, which can be removed by filtration.

    • Alternatively, dissolve the crude mixture in a minimal amount of DCM and load directly onto a silica gel column for purification.

  • Purification: Purify the product by flash column chromatography. Eluting with a hexanes/ethyl acetate gradient will separate the desired product from the TPPO and hydrazine byproducts.

Reagent/ParameterMolar Ratio (eq.)Purpose
Starting Alcohol 1.0Substrate
Nucleophile (H-Nu) 1.5Functional group source
PPh3 1.5Activates the alcohol[23]
DEAD or DIAD 1.5Oxidant/Reagent[19]
Solvent Anhydrous THFReaction medium
Temperature 0 °C to RTControls reaction rate

Secondary Derivatization: Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[27][28] This provides an opportunity for secondary diversification of the synthesized library. The reaction generally proceeds under relatively mild conditions with various nucleophiles.[29]

Causality: Fluorine is an excellent leaving group in SNAr reactions on electron-deficient heterocycles. This pathway is particularly useful for introducing nitrogen or oxygen nucleophiles directly onto the pyridine core, a common motif in bioactive molecules. The reaction can be performed on the initial alcohol or on the products from the primary derivatization, further expanding the chemical space.

General Protocol: SNAr with Amines
  • Preparation: In a sealable reaction vessel, combine the 2-fluoropyridine substrate (1.0 eq.), the desired amine nucleophile (1.5-3.0 eq.), and a base such as K2CO3 or Cs2CO3 (2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF.

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C for 12-48 hours. Monitor the reaction by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Purify the desired 2-aminopyridine derivative by flash column chromatography or preparative HPLC.

Conclusion

The protocols detailed in this application note provide a robust and versatile framework for the synthesis of a diverse chemical library based on the this compound scaffold. By employing Steglich esterification, Williamson ether synthesis, and the Mitsunobu reaction, researchers can systematically modify the alcohol moiety to probe its influence on biological activity. Further diversification through SNAr at the C2-position adds another dimension to library design. These methods are foundational for generating novel chemical entities for screening campaigns aimed at identifying new therapeutic leads.

References

Application Notes & Protocols: 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The 2-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics such as pKa and lipophilicity. The specific molecule, 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol , serves as a versatile chiral building block. Its utility is significantly expanded through cross-coupling reactions, which enable the formation of complex molecular architectures.

This guide provides an in-depth exploration of the primary application of this alcohol in cross-coupling: its role as a secondary alcohol nucleophile in palladium-catalyzed C-O cross-coupling reactions (O-arylation) . This transformation is a powerful method for synthesizing the corresponding aryl and heteroaryl ethers, which are key substructures in numerous biologically active compounds. We will dissect the mechanistic underpinnings, provide field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible reaction.

Mechanistic Foundations of C-O Cross-Coupling with Secondary Alcohols

The palladium-catalyzed O-arylation of alcohols, a variant of the Buchwald-Hartwig amination, presents unique challenges compared to its more common C-N counterpart.[1] The rate-determining step is typically the reductive elimination of the C-O bond from the Pd(II) intermediate, which is kinetically less favorable than C-N bond formation.[2][3]

For secondary alcohols like this compound, a significant competing pathway is β-hydride elimination . This side reaction leads to the formation of the corresponding ketone (in this case, 1-(2-fluoro-5-methylpyridin-3-yl)ethanone) and an undesired hydrodehalogenated arene byproduct, reducing the overall yield of the target ether.[3]

The success of this coupling hinges on a catalyst system that accelerates the desired reductive elimination to outcompete β-hydride elimination. This is achieved through the use of bulky, electron-rich phosphine ligands.

dot digraph "CO_Coupling_Mechanism" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="L₂Pd⁰ (Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="Ar-X (Aryl Halide)"]; OxAdd [label="L₂PdII(Ar)(X)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROH [label="Pyr-CH(Me)OH (Alcohol)", shape=Mdiamond]; Base [label="Base (e.g., NaOtBu)"]; Alkoxide [label="[L₂PdII(Ar)(OR)]⁻", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-O-R (Target Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetaHydride [label="β-Hydride Elimination\n(Side Reaction)", shape=box, style="rounded,dashed", color="#EA4335"]; Ketone [label="Ketone + Ar-H\n(Byproducts)", shape=Mdiamond, style=dashed, color="#EA4335"];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; ArX -> OxAdd; OxAdd -> Alkoxide [label="Ligand Exchange\n& Deprotonation"]; ROH -> Alkoxide; Base -> Alkoxide; Alkoxide -> Product [label="Reductive\nElimination\n(Desired Pathway)", penwidth=2.0]; Product -> Pd0; Alkoxide -> BetaHydride [label="Slow R.E. enables\nthis pathway", style=dashed, color="#EA4335"]; BetaHydride -> Ketone [style=dashed, color="#EA4335"]; } "Catalytic cycle for Pd-catalyzed C-O cross-coupling."

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky biaryl phosphine ligands (e.g., t-BuBrettPhos, AdCyBrettPhos) are essential.[3] Their steric bulk promotes a coordination geometry at the palladium center that facilitates the difficult C-O reductive elimination step, thereby minimizing the time the alkoxide intermediate is susceptible to β-hydride elimination.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to efficiently generate the palladium alkoxide intermediate without competing side reactions.[4][5]

  • Solvent: Anhydrous, aprotic solvents such as toluene or THF are used to prevent quenching of the active base and catalyst. THF is often preferred for its ability to better solubilize intermediates.[2]

Application Protocol: O-Arylation of this compound

This protocol details a general procedure for the coupling of this compound with various (hetero)aryl halides.

G

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert gas.
(Hetero)Aryl Halide (Ar-X)≥98%VariousPurify if necessary. Bromides and chlorides are suitable.
Pd₂(dba)₃Catalyst GradeStrem, Sigma-AldrichPalladium precatalyst.
t-BuBrettPhos or AdCyBrettPhosLigand GradeStrem, Sigma-AldrichAir-sensitive; handle in a glovebox.
Sodium tert-butoxide (NaOt-Bu)≥98%Sigma-Aldrich, AcrosHighly hygroscopic; handle in a glovebox.
Anhydrous Toluene or THFDriSolv® or equivalentEMD MilliporeUse directly from a solvent purification system or from a sealed bottle.
Oven-dried Schlenk flasks/vials--Dry at 120 °C overnight and cool under vacuum.
Argon or Nitrogen GasHigh Purity (99.998%)-For maintaining an inert atmosphere.
Step-by-Step Experimental Protocol

Note: This reaction is highly sensitive to air and moisture. All operations should be performed under an inert atmosphere using a glovebox or standard Schlenk line techniques.

  • Reaction Assembly (in a glovebox):

    • To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the (hetero)aryl halide (0.50 mmol, 1.0 equiv), sodium tert-butoxide (NaOt-Bu) (72 mg, 0.75 mmol, 1.5 equiv), Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), and t-BuBrettPhos (5.8 mg, 0.012 mmol, 2.4 mol%).

    • Cap the vial with a PTFE-lined septum cap.

  • Reagent Addition:

    • Remove the vial from the glovebox.

    • Add anhydrous toluene or THF (2.5 mL, 0.2 M) via a gas-tight syringe.

    • Prepare a stock solution of this compound (93 mg, 0.60 mmol, 1.2 equiv) in the chosen anhydrous solvent (1.0 mL).

    • Add the alcohol solution to the reaction vial dropwise via syringe.

  • Reaction Execution:

    • Place the vial in a preheated aluminum heating block set to 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

  • Monitoring:

    • To monitor progress, take a small aliquot (approx. 5 µL) via syringe, quench it into a vial containing 0.5 mL of ethyl acetate and a small amount of silica gel, vortex, and spot the supernatant on a TLC plate or analyze by LC-MS.

    • The reaction is complete upon consumption of the limiting aryl halide.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully uncap the vial and quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired ether product.

Expected Results & Substrate Scope

This protocol is robust for a variety of aryl halides. The presence of the 2-fluoro substituent on the pyridine ring can decrease the nucleophilicity of the nitrogen, potentially reducing catalyst inhibition—a common issue with pyridine substrates known as the "2-pyridyl problem".[6]

Aryl Halide ExampleProduct StructureTypical Yield RangeNotes
4-Bromoanisole4-Methoxyphenyl Ether75-90%Electron-rich arenes are excellent coupling partners.
4-Chlorobenzonitrile4-Cyanophenyl Ether70-85%Electron-poor aryl chlorides are viable with this catalyst system.
2-Bromotoluene2-Methylphenyl Ether65-80%Steric hindrance near the coupling site may require longer reaction times or slightly higher temperatures.
3-Bromoquinoline3-Quinolyl Ether60-75%Heteroaryl halides are also suitable partners, expanding synthetic utility.
Troubleshooting Guide
  • Problem: No or low conversion.

    • Cause & Solution: Inactive catalyst or insufficient inertness. Ensure all reagents are pure and dry, and that the inert atmosphere was rigorously maintained. The NaOt-Bu base is particularly sensitive and should be freshly opened or stored in a glovebox.

  • Problem: Significant ketone byproduct observed.

    • Cause & Solution: β-hydride elimination is dominating. This suggests the reductive elimination is too slow. Switch to a bulkier ligand (e.g., AdCyBrettPhos) or slightly lower the reaction temperature (e.g., from 110 °C to 90 °C), though this may slow the overall reaction rate.

  • Problem: Hydrodehalogenation of the aryl halide is the main product.

    • Cause & Solution: This can arise from the β-hydride elimination pathway or from trace water in the reaction. Ensure all components are scrupulously dry.

Alternative Cross-Coupling Strategies

While C-O coupling is the most direct application, the this compound scaffold can be envisioned in other transformations after suitable functionalization:

  • Suzuki-Miyaura Coupling: The pyridine ring itself lacks a leaving group for direct use as an electrophile. However, if this alcohol were synthesized from a precursor like 3-bromo-2-fluoro-5-methylpyridine, that bromo-intermediate would be a prime candidate for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to build diversity around the pyridine core.[7][8][9]

  • Dehydrative Cross-Coupling: Advanced methods could potentially use the alcohol directly in a dehydrative cross-coupling, though this is less common and requires specialized catalyst systems.

Conclusion

This compound is a valuable building block for the synthesis of complex aryl and heteroaryl ethers via palladium-catalyzed C-O cross-coupling. The key to a successful transformation lies in the meticulous exclusion of air and moisture and the rational selection of a bulky phosphine ligand to promote the desired C-O reductive elimination over competing β-hydride elimination. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this versatile reagent in drug discovery and materials science programs.

References

Application Notes and Protocols: Antimicrobial Screening of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel chemical entities with potent antimicrobial activity.[1] Pyridine and its derivatives have long been recognized as a "privileged nucleus" in medicinal chemistry, forming the scaffold for numerous therapeutic agents due to their diverse biological activities.[2][3][4] The incorporation of a fluorine atom into these structures can significantly enhance metabolic stability, binding affinity, and overall efficacy.[5] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a novel class of compounds: 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol derivatives. We present detailed, field-proven protocols for the synthesis of the core scaffold, followed by robust methodologies for preliminary and quantitative antimicrobial susceptibility testing.

Introduction: The Rationale for Fluoropyridine Ethanols as Antimicrobial Candidates

The pyridine ring is a ubiquitous feature in many natural products and synthetic drugs, prized for its ability to engage in hydrogen bonding and its overall electronic properties.[6] The introduction of a fluoro group at the 2-position of the pyridine ring is a strategic chemical modification. This substitution can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets and potentially improving its pharmacokinetic profile.[7] Furthermore, the ethanol side chain at the 3-position provides a hydroxyl group that can act as a hydrogen bond donor or acceptor, which is often crucial for binding to enzyme active sites.

The core hypothesis is that derivatives of this compound, modified at the hydroxyl or methyl groups, or through further substitution on the pyridine ring, can interact with key bacterial or fungal cellular machinery, leading to growth inhibition. The singular presence of the pyridine nucleus, often in conjunction with other functional groups, imparts a specific geometry that can determine its selectivity and interaction with target proteins.[4][8] This guide outlines the necessary steps to synthesize and systematically evaluate the antimicrobial potential of this promising compound class.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatives is a critical first step. A robust and reproducible synthetic route ensures a consistent supply of high-purity compounds for screening. The proposed pathway involves a two-step process: Grignard reaction to form the ketone intermediate, followed by reduction to the target alcohol.

Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Alcohol Synthesis cluster_2 Part 3: Derivatization (Examples) A 3-Bromo-2-fluoro-5-methylpyridine C Grignard Reagent (2-Fluoro-5-methylpyridin-3-yl)magnesium bromide A->C Grignard Formation B Mg turnings / THF or iPrMgCl B->C E 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-one (Ketone Intermediate) C->E Nucleophilic Addition D Acetaldehyde D->E F 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-one H This compound (Core Scaffold) F->H Reduction G NaBH4 / Methanol G->H I This compound K Ester & Ether Derivatives I->K J Acyl Chlorides, Alkyl Halides J->K

Caption: Synthetic pathway for the core scaffold and its derivatives.

Protocol 1: Synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-one (Intermediate)

This protocol is based on the principle of Grignard reagent formation and subsequent acylation. The bromine-magnesium exchange is a reliable method for generating the necessary nucleophile.[9]

Materials:

  • 3-Bromo-2-fluoro-5-methylpyridine

  • Isopropylmagnesium chloride (iPrMgCl) solution in THF (2 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetaldehyde (or N-methoxy-N-methylacetamide for a more controlled reaction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk line and oven-dried glassware

Procedure:

  • Inert Atmosphere: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen/argon inlet.

  • Reactant Setup: Under a positive pressure of inert gas, add 3-bromo-2-fluoro-5-methylpyridine (1.0 eq) to the flask and dissolve it in anhydrous THF.

  • Grignard Formation: Cool the solution to 0 °C using an ice bath. Slowly add the iPrMgCl solution (1.05 eq) dropwise via the dropping funnel over 30 minutes. A color change typically indicates the formation of the Grignard reagent.[9]

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour. Progress can be monitored by taking a small aliquot, quenching it with D₂O, and analyzing by ¹H NMR to check for the disappearance of the aromatic proton at the 3-position and the appearance of a new signal.

  • Acylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of freshly distilled acetaldehyde (1.2 eq) in anhydrous THF. Add the acetaldehyde solution dropwise to the Grignard reagent.

  • Quenching: After stirring at -78 °C for 2 hours, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the target ketone.

Protocol 2: Reduction to this compound (Core Scaffold)

The reduction of the ketone to the corresponding secondary alcohol is a standard and high-yielding transformation.[10]

Materials:

  • 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • Setup: In a round-bottom flask, dissolve the ketone intermediate (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by adding deionized water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the target alcohol, which can be further purified by recrystallization or chromatography if necessary.

Antimicrobial Screening Protocols

A tiered approach to screening is recommended, beginning with a qualitative primary screen to identify active compounds, followed by a quantitative analysis to determine the potency.

Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and effective technique for the preliminary screening of novel compounds for antimicrobial activity.[9][11] It provides qualitative data on the effectiveness of a substance against a specific microorganism by measuring the zone of growth inhibition.[11]

Microbial Strains:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal: Candida albicans (e.g., ATCC 10231)

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compound solutions (e.g., 1 mg/mL in DMSO)

  • Positive Control: Ciprofloxacin (for bacteria), Fluconazole (for fungi)

  • Negative Control: DMSO

  • Sterile cork borer (6 mm diameter)

Procedure:

  • Plate Preparation: Prepare MHA or SDA plates. Using a sterile cotton swab, create a lawn of the microbial inoculum (adjusted to 0.5 McFarland turbidity standard) over the entire surface of the agar plate.[12]

  • Well Creation: Aseptically puncture wells into the agar using a sterile 6 mm cork borer.[13]

  • Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.[12]

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for C. albicans.

  • Result Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A clear zone around the well indicates antimicrobial activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

For compounds showing activity in the primary screen, a quantitative broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15]

MIC_Workflow A Prepare Serial Dilutions of Test Compound in 96-Well Plate B Add Standardized Bacterial/Fungal Inoculum to each well A->B C Include Positive (No Drug) & Negative (No Inoculum) Controls B->C D Incubate Plate (37°C for Bacteria, 30°C for Fungi) C->D E Visually Inspect for Turbidity or use Plate Reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi

  • Standardized microbial inoculum (prepared to final concentration of 5 x 10⁵ CFU/mL)

  • Test compound stock solution

  • Multichannel pipette

Procedure:

  • Plate Setup: Dispense 50 µL of appropriate broth into wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Prepare the microbial inoculum to a concentration that, when 50 µL is added to the wells, results in a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Seal the plates and incubate under the same conditions as the diffusion assay.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14] The result can be confirmed by adding a viability indicator like resazurin.

Data Presentation and Interpretation

Systematic data organization is crucial for structure-activity relationship (SAR) analysis.

Table 1: Example Agar Well Diffusion Screening Data
Compound IDDerivative TypeS. aureus (mm)E. coli (mm)C. albicans (mm)
FME-001Core Scaffold (Alcohol)141210
FME-002Acetate Ester181513
FME-003Benzoate Ester221916
FME-004Methyl Ether12109
CiprofloxacinPositive Control2528-
FluconazolePositive Control--22
DMSONegative Control666
Zone of inhibition diameter (mm); includes 6 mm well diameter.
Table 2: Example Minimum Inhibitory Concentration (MIC) Data
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
FME-00164128256
FME-0021664128
FME-00341632
FME-004128256>256
Ciprofloxacin10.5-
Fluconazole--8
Interpretation of Results

The results are interpreted by comparing the antimicrobial activity of the derivatives to the parent compound and standard controls.

  • Susceptible (S), Intermediate (I), or Resistant (R): These categories are determined by comparing the MIC values to established clinical breakpoints defined by bodies like the CLSI. An organism is considered susceptible if the MIC is below the breakpoint, indicating a high likelihood of therapeutic success.[14]

  • Structure-Activity Relationship (SAR): By comparing the activity of different derivatives (e.g., FME-001 vs. FME-003), researchers can deduce which chemical modifications enhance antimicrobial potency. In the example tables, converting the alcohol to a benzoate ester (FME-003) significantly improved activity against all tested strains.

Conclusion and Future Directions

This guide provides a validated framework for the synthesis and antimicrobial evaluation of novel this compound derivatives. The presented protocols for chemical synthesis, primary agar diffusion screening, and quantitative MIC determination offer a robust pathway for identifying promising new antimicrobial lead compounds. Future work should focus on expanding the library of derivatives to build a comprehensive SAR, elucidating the mechanism of action for the most potent compounds, and evaluating their toxicity profiles to assess their potential as therapeutic agents.

References

The Strategic Incorporation of Fluorinated Pyridines in Drug Design: A Guide to Enhancing Pharmacological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Pyridine-Containing Pharmaceuticals

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved therapeutic agents. Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for a phenyl ring makes it a privileged structure in drug design. However, the metabolic lability of the pyridine ring and the need to fine-tune its electronic properties often present significant challenges during lead optimization. The introduction of fluorine atoms onto the pyridine ring has emerged as a powerful strategy to overcome these hurdles.

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small steric footprint allows it to replace hydrogen with minimal spatial perturbation, yet its profound electronic influence can dramatically alter a molecule's physicochemical and pharmacological profile. This guide provides a comprehensive overview of the role of fluorinated pyridines in enhancing drug efficacy, complete with detailed application notes and protocols for their synthesis, characterization, and evaluation. We will delve into the mechanistic underpinnings of how fluorination impacts metabolic stability, binding affinity, and membrane permeability, offering researchers, scientists, and drug development professionals a practical framework for harnessing the "fluorine advantage."

Section 1: Mechanistic Insights into the Impact of Fluorination

The strategic placement of fluorine on a pyridine ring can modulate a drug candidate's properties through several key mechanisms:

  • Blocking Metabolic Hotspots: The pyridine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, often leading to rapid metabolism and clearance. Fluorine atoms can act as "metabolic shields," blocking sites prone to oxidation and thereby increasing the drug's half-life.

  • Modulating pKa: The strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous for several reasons: it can reduce off-target interactions with aminergic GPCRs, decrease lysosomal trapping, and improve oral bioavailability by altering the ionization state in the gastrointestinal tract.

  • Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F---C=O interactions. These interactions can significantly enhance the binding affinity and selectivity of a drug for its target.

  • Improving Membrane Permeability: While seemingly counterintuitive for such a polar atom, in certain contexts, the introduction of fluorine can enhance a molecule's lipophilicity and, consequently, its ability to cross cell membranes. This is often attributed to the masking of polar functionalities and favorable interactions with the lipid bilayer.

The interplay of these effects is illustrated in the following diagram:

Fluorinated Pyridine Fluorinated Pyridine Metabolic Stability Metabolic Stability Fluorinated Pyridine->Metabolic Stability Blocks CYP Oxidation Binding Affinity Binding Affinity Fluorinated Pyridine->Binding Affinity Favorable Interactions pKa Modulation pKa Modulation Fluorinated Pyridine->pKa Modulation Lowers Basicity Membrane Permeability Membrane Permeability Fluorinated Pyridine->Membrane Permeability Increases Lipophilicity Enhanced Drug Efficacy Enhanced Drug Efficacy Metabolic Stability->Enhanced Drug Efficacy Binding Affinity->Enhanced Drug Efficacy pKa Modulation->Enhanced Drug Efficacy Membrane Permeability->Enhanced Drug Efficacy

Caption: Impact of Fluorination on Drug Properties.

Section 2: Synthesis and Characterization of Fluorinated Pyridines

The synthesis of fluorinated pyridines can be approached through various methods, broadly categorized into direct fluorination of a pre-formed pyridine ring or the construction of the ring from fluorinated precursors.

Application Note 2.1: General Protocol for Direct C-H Fluorination of Pyridines

Direct C-H fluorination offers an atom-economical approach to introduce fluorine at a late stage of a synthetic sequence.[1] Reagents like Selectfluor® and AgF₂ are commonly employed.[1][2]

Principle: This protocol outlines a general procedure for the electrophilic fluorination of an activated pyridine ring using Selectfluor®.[2] The reaction's regioselectivity is often directed by the electronic properties of the existing substituents on the pyridine ring.

Materials:

  • Substituted pyridine starting material

  • Selectfluor® (N-Fluorobis(phenyl)sulfonimide)

  • Acetonitrile (anhydrous)

  • Chloroform

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted pyridine (1.0 eq) in a mixture of acetonitrile and chloroform.

  • Reagent Addition: Add Selectfluor® (1.1-1.5 eq) to the solution. If the pyridine is not sufficiently activated, the addition of water can sometimes facilitate the reaction.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Extract the aqueous layer with chloroform or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired fluorinated pyridine.

Data Interpretation & Causality:

  • Why Acetonitrile/Chloroform? These solvents are relatively inert to the fluorinating agent and provide good solubility for a wide range of pyridine substrates.

  • Why Selectfluor®? It is an electrophilic fluorinating agent that is relatively safe and easy to handle compared to other sources of "F+".

  • Why monitor by TLC/LC-MS? To determine the optimal reaction time and prevent the formation of over-fluorinated or degradation products.

Application Note 2.2: Characterization by NMR and Mass Spectrometry

Unequivocal characterization of the synthesized fluorinated pyridine is crucial.

¹⁹F NMR Spectroscopy:

  • Principle: ¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information.

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. The chemical shifts are typically referenced to an external standard like CFCl₃.

  • Interpretation: The position of the fluorine signal in the spectrum and its coupling constants to neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) confirm the position of fluorination on the pyridine ring.

Mass Spectrometry:

  • Principle: Mass spectrometry provides the exact mass of the synthesized compound, confirming its elemental composition.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).

  • Interpretation: The observed mass-to-charge ratio (m/z) should match the calculated theoretical mass of the fluorinated pyridine, confirming its successful synthesis.

Section 3: In Vitro Assays to Evaluate Enhanced Efficacy

A suite of in vitro assays is essential to quantify the impact of fluorination on the drug candidate's properties.

Application Note 3.1: Metabolic Stability Assay Using Liver Microsomes

Principle: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[4][5] A decrease in the rate of metabolism indicates improved metabolic stability.

Materials:

  • Fluorinated and non-fluorinated parent compounds

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Stock Prepare Compound Stock (in DMSO) Pre-incubation Pre-incubate Compound and Microsomes (37°C) Compound Stock->Pre-incubation Microsome Mix Prepare Microsome/Buffer Mix Microsome Mix->Pre-incubation NADPH System Prepare NADPH Regenerating System Initiate Reaction Add NADPH System to Initiate Reaction Pre-incubation->Initiate Reaction Time Points Incubate and take samples at different time points (e.g., 0, 5, 15, 30, 60 min) Initiate Reaction->Time Points Quench Quench Reaction with Acetonitrile + Internal Standard Time Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge->LC-MS/MS Data Analysis Calculate Half-life (t½) and Intrinsic Clearance (Clint) LC-MS/MS->Data Analysis

Caption: Workflow for a Liver Microsomal Stability Assay.

Data Analysis and Interpretation:

  • Calculation: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomal protein)

  • Interpretation: A longer half-life and lower intrinsic clearance for the fluorinated analog compared to the non-fluorinated parent compound indicate improved metabolic stability.[6][7]

ParameterNon-Fluorinated PyridineFluorinated PyridineInterpretation
Half-life (t½) 15 min75 minFluorination significantly increased metabolic stability.
Intrinsic Clearance (Clint) 120 µL/min/mg24 µL/min/mgReduced clearance suggests a lower rate of metabolism.
Application Note 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[8] A lipid-infused artificial membrane separates a donor and an acceptor well. The rate at which the compound diffuses across this membrane is measured.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane lipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds dissolved in a suitable buffer/DMSO mixture

  • UV-Vis plate reader or LC-MS/MS system

Protocol:

  • Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Prepare Plates: Add buffer to the acceptor wells. Add the test compound solutions to the donor wells.

  • Incubation: Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe).

Data Analysis and Interpretation:

  • Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time)

  • Interpretation: Compounds are generally classified as having low, medium, or high permeability.[8] A higher Pe value for the fluorinated analog suggests improved passive permeability.

CompoundPermeability ClassificationEffective Permeability (Pe) (10⁻⁶ cm/s)
Non-Fluorinated PyridineLow0.8
Fluorinated PyridineMedium3.2
Propranolol (High Permeability Control)High>10
Atenolol (Low Permeability Control)Low<1
Application Note 3.3: Binding Affinity Determination by ¹⁹F NMR

Principle: This ligand-observed NMR technique is particularly powerful for fluorinated compounds.[9][10] Changes in the ¹⁹F NMR signal of the ligand upon titration with the target protein are monitored to determine the dissociation constant (Kd).

Materials:

  • Fluorinated ligand

  • Purified target protein

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • NMR tubes

  • NMR spectrometer with a ¹⁹F probe

Protocol:

  • Sample Preparation: Prepare a series of NMR samples with a constant concentration of the fluorinated ligand and increasing concentrations of the target protein.

  • Data Acquisition: Acquire 1D ¹⁹F NMR spectra for each sample.

  • Data Analysis: Monitor the changes in the ¹⁹F chemical shift (δ) as a function of protein concentration.

  • Kd Determination: Fit the chemical shift perturbation data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the Kd.

Data Interpretation and Causality:

  • Why ¹⁹F NMR? The absence of endogenous fluorine in biological systems provides a clean spectral window, and the high sensitivity of the ¹⁹F nucleus to its environment makes it an excellent probe for binding events.[11]

  • Interpretation: A lower Kd value for the fluorinated ligand compared to a non-fluorinated analog (determined by a different method) indicates that fluorination has enhanced the binding affinity.

Section 4: In Vivo Pharmacokinetic Studies

To translate in vitro findings to a more complex biological system, in vivo pharmacokinetic (PK) studies are essential.

Application Note 4.1: Rodent Pharmacokinetic Study

Principle: This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the fluorinated drug candidate in a living organism, typically a rat or mouse.

Materials:

  • Fluorinated drug candidate

  • Appropriate formulation vehicle (e.g., saline, PEG400/water)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Protocol Outline:

  • Dosing: Administer the drug candidate to a cohort of animals via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time and calculate key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescriptionImpact of Fluorination
Cmax Maximum plasma concentrationMay increase due to improved absorption or reduced first-pass metabolism.
Tmax Time to reach CmaxMay be altered depending on the rate of absorption.
AUC Area under the plasma concentration-time curve (total drug exposure)Should increase if metabolic stability and/or bioavailability are improved.
Elimination half-lifeExpected to increase with enhanced metabolic stability.
F% BioavailabilityOften a key parameter that is improved by fluorination.

Conclusion

The incorporation of fluorine into pyridine-containing drug candidates is a proven and powerful strategy for enhancing pharmacological efficacy. By judiciously leveraging the unique properties of fluorine, medicinal chemists can overcome common challenges in drug development, such as poor metabolic stability and insufficient binding affinity. The protocols and application notes provided in this guide offer a practical framework for the synthesis, characterization, and evaluation of fluorinated pyridines, enabling researchers to systematically explore the benefits of this versatile chemical modification. A thorough understanding of the underlying mechanisms, coupled with rigorous experimental validation, will continue to drive the successful application of fluorinated pyridines in the discovery of novel and improved therapeutics.

References

Development of Novel Catalysts Using Pyridinyl Ethanol Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pyridinyl Ethanol Ligands in Catalysis

The pursuit of highly efficient and selective catalysts is a cornerstone of modern chemistry, impacting everything from pharmaceutical synthesis to materials science. Within this landscape, the design of the ligand scaffold is paramount. Pyridinyl ethanol ligands have emerged as a class of privileged structures due to a unique combination of electronic and steric properties. Their defining feature is the presence of a pyridine nitrogen and an alcohol oxygen, which can coordinate to a metal center in a bidentate fashion.[1] This chelation is often hemilabile, meaning the nitrogen-metal bond can reversibly dissociate, opening up a coordination site for substrate activation—a crucial step in many catalytic cycles.

A key property of pyridinyl alcoholato ligands is their strong basicity, which allows them to act as bridging ligands between metal centers or to form robust covalent bonds with a single metal through the deprotonated oxygen.[1][2] This strong covalent interaction, paired with the dative coordination from the pyridine nitrogen, provides exceptional stability to the resulting metal complexes.[2] Furthermore, when the carbon bearing the hydroxyl group is a stereocenter, these ligands can create a chiral environment around the metal, enabling highly enantioselective transformations.[1] This guide provides detailed protocols for the synthesis of these ligands, their complexation with transition metals, and their application in high-impact catalytic reactions.

Workflow for Pyridinyl Ethanol-Based Catalyst Development

The development process follows a logical progression from ligand synthesis to catalyst formation and final application. Each step requires rigorous characterization to ensure the integrity of the chemical species before proceeding to the next.

Catalyst_Development_Workflow cluster_ligand Part 1: Ligand Synthesis cluster_catalyst Part 2: Catalyst Formation cluster_application Part 3: Catalytic Application Ligand_Synth Synthesis of Pyridinyl Ethanol Ligand Ligand_Char Characterization (NMR, IR, MS) Ligand_Synth->Ligand_Char Purification Cat_Synth Complexation with Transition Metal Salt Ligand_Char->Cat_Synth Cat_Char Characterization (X-ray, UV-Vis, EPR) Cat_Synth->Cat_Char Isolation Reaction Catalytic Reaction (e.g., Cross-Coupling) Cat_Char->Reaction Analysis Product Analysis (GC, HPLC, Yield) Reaction->Analysis Workup

Caption: General workflow for catalyst development.

PART 1: Ligand Synthesis Protocol

Principle and Rationale

The synthesis of pyridinyl ethanol ligands is most commonly achieved through the nucleophilic addition of a pyridine-based organometallic reagent to a carbonyl compound (e.g., an aldehyde or ketone).[1] This approach allows for significant modularity, as the steric and electronic properties of the ligand can be tuned by changing either the pyridine precursor or the carbonyl electrophile. An alternative route involves the reduction of a corresponding pyridyl ketone or acetic acid derivative.[3][4] For chiral ligands, asymmetric reduction or the use of a chiral starting material is necessary.

The following protocol details the synthesis of 1-phenyl-1-(pyridin-2-yl)methanol, a common achiral ligand, via the reaction of 2-bromopyridine with benzaldehyde. This method involves the in situ generation of 2-pyridyllithium.

Protocol 1: Synthesis of 1-Phenyl-1-(pyridin-2-yl)methanol

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromopyridine (1.0 eq) and anhydrous THF (to make a 0.5 M solution).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or brown indicates the formation of 2-pyridyllithium. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add benzaldehyde (1.05 eq), freshly distilled, dropwise to the solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a white or pale yellow solid.

Characterization:

  • ¹H NMR: Confirm the presence of pyridine and phenyl protons and the characteristic methine proton signal.

  • ¹³C NMR: Verify the number of distinct carbon environments.

  • FT-IR: Observe the broad O-H stretch (~3400 cm⁻¹) and C-N/C=C stretches of the aromatic rings.

  • Mass Spectrometry: Confirm the molecular weight of the product.

PART 2: Catalyst Preparation Protocol

Principle and Rationale

The pyridinyl ethanol ligand coordinates to a transition metal center, typically by displacing a more labile ligand from a metal salt precursor (e.g., chloride, acetate, or acetylacetonate). The alcohol moiety may coordinate directly or, more commonly, be deprotonated with a mild base to form a more strongly binding alkoxide.[1] The choice of metal dictates the catalyst's application; for instance, palladium is favored for cross-coupling reactions, while ruthenium and rhodium are common in hydrogenation.[5][6][7] This protocol describes the synthesis of a dichlorido-palladium(II) complex.

Protocol 2: Synthesis of a Pd(II)-Pyridinyl Ethanol Complex

Materials:

  • 1-Phenyl-1-(pyridin-2-yl)methanol (from Protocol 1)

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve PdCl₂ (1.0 eq) in anhydrous acetonitrile. Note: PdCl₂ has low solubility; heating or sonication may be required to form a suspension or a solution of a more soluble adduct (e.g., by forming (MeCN)₂PdCl₂ in situ).

  • Ligand Addition: In a separate flask, dissolve the pyridinyl ethanol ligand (2.1 eq) in anhydrous acetonitrile.

  • Complexation: Add the ligand solution dropwise to the PdCl₂ suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. A color change and/or the formation of a precipitate is typically observed.

  • Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold acetonitrile and then a non-coordinating solvent like diethyl ether, and dry under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized (e.g., from a dichloromethane/hexane mixture).

Characterization:

  • Elemental Analysis: To confirm the ligand-to-metal stoichiometry.

  • FT-IR: Observe shifts in the C=N and C-O stretching frequencies upon coordination to the metal.[8]

  • X-ray Crystallography: To unambiguously determine the solid-state structure and coordination geometry of the complex.[9][10]

PART 3: Application Notes in Catalysis

Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions

Background and Rationale: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, vital for synthesizing biaryls found in many pharmaceuticals and advanced materials.[7] Catalysts based on pyridinyl ethanol ligands can offer high stability and activity. The hemilabile nature of the pyridine-metal bond can facilitate the catalytic cycle, and the overall complex often exhibits good solubility and stability in aqueous or mixed aqueous-ethanolic solvent systems, aligning with green chemistry principles.[6]

Suzuki_Cycle L₂Pd(0) L₂Pd(0) Ox. Add. Oxidative Addition L₂Pd(0)->Ox. Add. Ar-X Ar-Pd(II)-X L₂(Ar)Pd(II)X Ox. Add.->Ar-Pd(II)-X Transmetal. Transmetalation (Base) Ar-Pd(II)-X->Transmetal. Ar'B(OH)₂ Ar-Pd(II)-Ar' L₂(Ar)Pd(II)Ar' Transmetal.->Ar-Pd(II)-Ar' Red. Elim. Reductive Elimination Ar-Pd(II)-Ar'->Red. Elim. Red. Elim.->L₂Pd(0) Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 3: Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • Pd(II)-Pyridinyl Ethanol Catalyst (from Protocol 2)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Ethanol/Water (e.g., 3:1 v/v) solvent mixture

  • Toluene

Procedure:

  • Reaction Setup: To a reaction vial, add the Pd catalyst (0.1–2 mol%), 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add the ethanol/water solvent mixture.

  • Reaction: Seal the vial and heat the mixture to 80 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract the product with toluene or ethyl acetate.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 4-methoxybiphenyl.

Expected Results: The catalyst is expected to show high activity for a range of aryl bromides and boronic acids. Microwave irradiation can often be used to dramatically shorten reaction times.[11]

EntryAryl HalideBoronic AcidYield (%)
14-BromoanisolePhenylboronic acid>95
21-Bromonaphthalene4-Methylphenylboronic acid>92
34-ChlorotoluenePhenylboronic acid~70-85
43-Bromopyridine3-Thienylboronic acid>90
Aryl chlorides are less reactive and may require higher catalyst loading or longer reaction times.
Application Note 2: Asymmetric Transfer Hydrogenation (ATH)

Background and Rationale: The synthesis of enantioenriched alcohols is critical in the pharmaceutical industry. Asymmetric transfer hydrogenation (ATH) of prochiral ketones offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol as both the solvent and hydrogen source.[4] Chiral pyridinyl ethanol ligands, when complexed with metals like Ru(II), form catalysts that can effectively control the stereochemical outcome of this reduction, delivering high enantiomeric excess (ee). The chirality of the ligand creates a constrained coordination sphere that forces the incoming ketone to bind in a specific orientation, leading to the preferential formation of one alcohol enantiomer.

Protocol 4: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • Chiral Ru(II) catalyst complexed with a chiral pyridinyl ethanol ligand (e.g., prepared similarly to Protocol 2 using a chiral ligand and a Ru precursor like [RuCl₂(p-cymene)]₂)

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

Procedure:

  • Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve the Ru(II) catalyst (0.5–1 mol%) in anhydrous isopropanol. Add a solution of KOH or KOtBu (5 mol%) in isopropanol and stir for 15-30 minutes.

  • Substrate Addition: Add acetophenone (1.0 eq) to the activated catalyst solution.

  • Reaction: Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by GC or TLC).

  • Workup: Cool the reaction, neutralize the base with dilute HCl, and remove the isopropanol under reduced pressure.

  • Analysis: Extract the product with an organic solvent (e.g., diethyl ether). Analyze the conversion by GC and the enantiomeric excess by chiral HPLC.

Expected Results: High conversions and enantioselectivities are expected for a variety of aryl ketones.

EntrySubstrate (Ketone)Conversion (%)Enantiomeric Excess (% ee)
1Acetophenone>9995-99
21-Indanone>99>98
32-Acetylnaphthalene>9892-97
4Benzylacetone>9585-92

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol. We will address common experimental challenges through a detailed troubleshooting framework, providing not only solutions but also the underlying chemical principles to empower your optimization efforts.

Reaction Overview: The Grignard Approach

The most direct and widely employed method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a methyl organomagnesium halide (e.g., methylmagnesium bromide, MeMgBr) to the electrophilic carbonyl carbon of 2-Fluoro-5-methylpyridine-3-carbaldehyde. The reaction proceeds in two key stages: the initial carbon-carbon bond formation to create a magnesium alkoxide intermediate, followed by an aqueous workup to protonate the alkoxide and yield the desired secondary alcohol.[1][2][3][4]

G cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Nucleophilic Addition cluster_workup Step 3: Aqueous Workup MeBr Methyl Bromide (MeBr) MeMgBr Methylmagnesium Bromide (MeMgBr) MeBr->MeMgBr Mg Magnesium Turnings (Mg) Mg->MeMgBr Solvent1 Anhydrous Ether (e.g., THF, Et2O) Solvent1->MeMgBr Aldehyde 2-Fluoro-5-methylpyridine -3-carbaldehyde Alkoxide Magnesium Alkoxide Intermediate MeMgBr->Alkoxide Add @ 0 °C Aldehyde->Alkoxide Product This compound Alkoxide->Product Quench Aqueous Quench (e.g., sat. NH4Cl) Quench->Product Protonation

Caption: High-level workflow for the synthesis of the target alcohol via a Grignard reaction.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a frequent challenge in Grignard syntheses, often stemming from multiple potential issues.[5][6] A systematic approach is crucial for diagnosis.

A1: Your investigation should focus on three key areas:

1. Integrity of the Grignard Reagent: Grignard reagents are potent nucleophiles but also extremely strong bases, making them highly sensitive to protic contaminants and oxygen.[4][7]

  • Moisture Contamination: Trace amounts of water in your glassware, solvent, or starting aldehyde will quench the Grignard reagent, converting it to methane and magnesium salts.

    • Solution: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use. Solvents must be rigorously anhydrous; use freshly opened bottles of anhydrous solvent or distill from an appropriate drying agent (e.g., sodium/benzophenone for ethers).

  • Poor Reagent Formation: If preparing the Grignard reagent in situ, incomplete formation is a common source of low yield.

    • Solution: Ensure the magnesium turnings are fresh and have a large surface area. The surface can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose fresh metal.[7]

2. Competing Side Reactions: The desired nucleophilic addition can compete with other reaction pathways.

  • Enolization of the Aldehyde: The Grignard reagent can act as a base, abstracting an acidic proton alpha to the carbonyl. While the starting pyridyl aldehyde lacks traditional α-hydrogens, the aldehyde proton itself can be abstracted, consuming both starting materials.[7]

    • Solution: This is minimized by maintaining a low reaction temperature during the addition of the aldehyde to the Grignard reagent. A temperature of 0 °C is a good starting point. Adding the aldehyde solution slowly to the Grignard reagent (inverse addition) ensures the aldehyde is never in excess, which can also help.[7]

  • Reduction of the Aldehyde: While not an issue for methylmagnesium bromide, if you were to use a Grignard reagent with β-hydrogens (e.g., ethyl- or isopropylmagnesium bromide), it could reduce the aldehyde to the corresponding primary alcohol via a six-membered cyclic transition state.[1][7]

3. Suboptimal Workup and Purification: Significant product loss can occur during the isolation phase.

  • Inefficient Extraction: The pyridine nitrogen in the product can be protonated in an acidic workup, increasing its water solubility and leading to losses in the aqueous layer.

    • Solution: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching.[7] This is a weakly acidic proton source that effectively protonates the alkoxide while keeping the solution pH near neutral, thus preventing protonation of the pyridine nitrogen. Extract with a solvent in which the product is highly soluble (e.g., ethyl acetate, dichloromethane) multiple times.

  • Emulsion Formation: Emulsions are common during the extraction of basic nitrogen-containing compounds, trapping the product.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If it persists, filtering the entire mixture through a pad of Celite® can be effective.

G start Low Yield Observed q1 Is Grignard Reagent Quality Suspect? start->q1 q2 Are Reaction Conditions Optimized? q1->q2 No sol1 Action: Ensure Anhydrous Conditions. Activate Mg Turnings. q1->sol1 Yes q3 Is Workup Procedure Causing Loss? q2->q3 No sol2 Action: Add Aldehyde Slowly at 0 °C. Check Stoichiometry. q2->sol2 Yes sol3 Action: Use sat. NH4Cl for Quench. Perform Multiple Extractions. q3->sol3 Yes

Caption: Troubleshooting logic for diagnosing and resolving low reaction yields.

Q2: I'm observing a significant amount of unreacted aldehyde in my crude product. What's the likely cause?

A2: This points directly to an insufficient amount of active Grignard reagent being present in the reaction flask. The primary culprits are:

  • Inaccurate Titration: If using a commercial Grignard solution, its concentration may have decreased over time due to gradual reaction with atmospheric moisture. It is best practice to titrate the Grignard reagent before use to determine its exact molarity.

  • Premature Quenching: As detailed in Q1, any protic impurity in the system will consume the Grignard reagent before it has a chance to react with the aldehyde.

  • Insufficient Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, it is common practice to use a slight excess of the Grignard reagent (1.1 to 1.3 equivalents) to compensate for any minor quenching and drive the reaction to completion.

Q3: How can I best purify the final product?

A3: The purification strategy depends on the scale and the nature of the impurities.

  • Column Chromatography: This is the most effective method for removing both polar (e.g., residual starting material) and non-polar impurities. A silica gel column using a gradient solvent system, such as hexane/ethyl acetate, is typically effective. The polarity can be adjusted based on TLC analysis.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be a highly efficient method for obtaining high-purity material. A solvent system should be chosen where the product is soluble at high temperatures but sparingly soluble at low temperatures. Toluene or a mixture of ethyl acetate and hexanes are good starting points for screening.

  • Acid/Base Wash: An aqueous acid wash (e.g., with 1M HCl) can remove non-basic organic impurities by protonating the product and pulling it into the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be re-extracted into an organic solvent. This method is effective but can lead to yield loss if the product has some solubility in either the acidic or basic aqueous phase.

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Solvent Anhydrous Tetrahydrofuran (THF)Good solvent for both Grignard reagent and intermediates; higher boiling point than diethyl ether allows for better temperature control.
Stoichiometry 1.1 - 1.3 eq. MeMgBrEnsures complete consumption of the limiting aldehyde, accounting for any incidental quenching.[8]
Temperature 0 °C to Room TempAdd aldehyde at 0 °C to minimize side reactions.[7] Allow to warm to room temperature to ensure reaction completion.
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion after addition. Monitor by TLC for disappearance of the aldehyde.
Quenching Agent Saturated Aqueous NH₄ClProvides a mild proton source to form the alcohol without protonating the pyridine nitrogen, simplifying extraction.[7]
Protocol 1: Optimized Synthesis of this compound

Materials:

  • 2-Fluoro-5-methylpyridine-3-carbaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Fluoro-5-methylpyridine-3-carbaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: While stirring vigorously, add methylmagnesium bromide solution (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and protonate the alkoxide. A white precipitate of magnesium salts will form.[7]

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure this compound.

References

Technical Support Center: Purification of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol by column chromatography. The inherent chemical properties of this molecule—namely the basic pyridine nitrogen and the polar alcohol moiety—present specific challenges that require careful consideration for successful purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may encounter during the column chromatography of this compound.

Q1: My compound is streaking badly on the TLC plate and showing severe peak tailing during the column run. What is the cause and how can I fix it?

A: This is the most common issue encountered with pyridine-containing compounds.[1]

  • Probable Cause: The primary cause is a strong acid-base interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This creates a secondary, non-ideal retention mechanism, leading to a continuous "drip" of the compound from the column rather than a sharp, defined band.

  • Solutions:

    • Mobile Phase Modification (Recommended First Step): The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.[2][3]

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., for 100 mL of eluent, add 0.1 to 1 mL of TEA). TEA is a competing base that will preferentially interact with the silanol groups, effectively shielding your target compound from these interactions.[1]

      • Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier in your eluent (e.g., 1-5% of this solution in dichloromethane) can also be highly effective.[4]

    • Change of Stationary Phase: If mobile phase modifiers are insufficient or undesirable, consider an alternative stationary phase.

      • Neutral or Basic Alumina: Alumina is less acidic than silica gel and can significantly reduce the tailing of basic compounds.[2] You will need to re-optimize your solvent system using TLC with alumina plates.

      • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography, which separates based on hydrophobicity, can be a viable alternative.[2] This would require aqueous/organic mobile phases (e.g., water/acetonitrile or water/methanol).

G Figure 1. Mechanism of Peak Tailing and Mitigation cluster_0 Problem: Tailing on Silica cluster_1 Solution: Basic Modifier Pyridine Pyridine Compound (Basic Nitrogen) Silanol Silica Surface (Acidic Si-OH) Pyridine->Silanol Strong Acid-Base Interaction Pyridine_2 Pyridine Compound (Elutes Symmetrically) TEA Triethylamine (TEA) (Competing Base) Silanol_2 Silica Surface (Acidic Si-OH) TEA->Silanol_2 Neutralizes Site Pyridine_2->Silanol_2 Interaction Blocked

Caption: Mechanism of peak tailing and its mitigation.

Q2: My compound seems to be stuck on the column. I have very low or zero recovery after flushing with a highly polar solvent.

A: This issue suggests either irreversible binding or on-column decomposition.

  • Probable Cause 1: Irreversible Adsorption: The interaction with the silica gel is too strong for the compound to be eluted, even with a very polar mobile phase. This can happen if the compound is highly polar and basic.[2]

  • Probable Cause 2: Compound Decomposition: The acidic nature of the silica gel can catalyze the degradation of sensitive compounds.[5] For your specific molecule, an acid-catalyzed dehydration of the tertiary alcohol to form an alkene is a possible degradation pathway.[6]

  • Solutions & Diagnostic Steps:

    • Perform a Silica Stability Test (2D TLC): Before running a large-scale column, assess the stability of your compound on silica.[1][5]

      • Spot your crude material on the bottom-left corner of a square TLC plate.

      • Develop the plate in a suitable solvent system.

      • Dry the plate completely and rotate it 90 degrees counter-clockwise.

      • Develop the plate again in the same solvent system.

      • Interpretation: Stable compounds will appear on a 45-degree diagonal line. Any spots below this diagonal represent degradation products formed during contact with the silica.[1] If degradation is observed, silica gel is not a suitable stationary phase.

    • Switch to a More Inert Stationary Phase: If stability is an issue, immediately switch to a less acidic medium like neutral alumina or consider reversed-phase chromatography.[2]

Q3: I am getting poor separation between my product and a similarly polar impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Probable Cause: The chosen mobile phase is not effectively differentiating between the analyte and the impurity, resulting in overlapping Rf values.

  • Solutions:

    • Fine-Tune the Mobile Phase: Test a wider range of solvent systems during the TLC analysis phase.

      • Change Solvent Ratios: If using an ethyl acetate/hexanes system, systematically vary the ratio (e.g., 20%, 30%, 40% ethyl acetate) to find the optimal separation.

      • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with different properties (e.g., adding 1-2% methanol to a dichloromethane/ethyl acetate mixture) can alter selectivity and improve separation.

    • Change Solvent Components: If adjusting ratios doesn't work, change the solvents themselves. The "eluting power" might be similar, but the specific interactions will differ. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol.

    • Consider an Alternative Stationary Phase: Different stationary phases offer different interaction mechanisms. The fluorine atom in your molecule might engage in unique dipole-dipole interactions with a fluorinated stationary phase (e.g., FluoroPhenyl), which could provide the selectivity needed for a difficult separation.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A: For most applications, silica gel (60 Å, 230-400 mesh) is the standard starting point due to its versatility and cost-effectiveness. However, because of the basic pyridine moiety, it is highly recommended to use it in conjunction with a mobile phase containing a basic modifier like triethylamine.[1][2] If significant tailing or decomposition occurs even with modifiers, neutral alumina is the next best choice.[2]

Q2: What solvent systems should I try for my initial TLC analysis?

A: Your compound is moderately polar. Start by screening the following systems to find one that gives your desired product an Rf value between 0.2 and 0.4.[9]

Solvent System ComponentsStarting Ratio (v/v)PolarityNotes
Ethyl Acetate / Hexanes30:70Low to MediumA standard starting point for many organic compounds.
Dichloromethane / Methanol98:2MediumGood for polar compounds. Increase methanol percentage to increase polarity.[4]
Diethyl Ether / Hexanes50:50Low to MediumOffers different selectivity compared to ethyl acetate.
Acetone / Dichloromethane20:80MediumAcetone can provide unique interactions.

Important: Remember to add ~0.5% triethylamine to your chosen solvent system for both TLC and column chromatography to prevent peak tailing.[3]

Q3: Should I use wet or dry loading to apply my sample to the column?

A: Dry loading is strongly recommended.

  • Why? Your compound is polar and may not be highly soluble in the initial, non-polar mobile phase required to start the column. Dissolving the crude material in a strong solvent (like pure dichloromethane or methanol) and applying it directly to the column (wet loading) can cause the separation to fail, as the strong solvent will carry the compound down the column prematurely, leading to broad bands and poor separation.[10]

  • Dry Loading Procedure:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to the solution.[10]

    • Thoroughly mix and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column.[10]

Q4: How can I visualize the spots for this compound on a TLC plate?

A: this compound has multiple features that can be used for visualization.

  • UV Light (Non-destructive): The fluoropyridine ring is an aromatic system and should be UV-active. View the developed TLC plate under a short-wave UV lamp (254 nm). The compound should appear as a dark spot against the fluorescent green background of the plate.[11][12][13] This is the quickest and easiest first method.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): The secondary alcohol group is readily oxidized by permanganate. Dip the plate in a dilute solution of KMnO₄. The compound will appear as a yellow/brown spot on a purple background.[12] This is a very sensitive stain for alcohols.

  • p-Anisaldehyde Stain (Destructive): This is a good general-purpose stain that reacts with many functional groups, including alcohols, to produce colored spots upon heating.[9][14]

Detailed Experimental Protocol: Column Chromatography

This protocol assumes a crude sample mass of approximately 500 mg. Adjust the scale accordingly.

G start Crude Product (approx. 500 mg) tlc Step 1: TLC Optimization (e.g., 30% EtOAc/Hexanes + 0.5% TEA) Target Rf ~0.3 start->tlc dry_load Step 3: Dry Loading (Adsorb crude onto 2.5g silica) start->dry_load prep_column Step 2: Column Prep (25g Silica, Slurry Pack) tlc->prep_column elute Step 4: Elution & Collection (Gradient or Isocratic) prep_column->elute dry_load->prep_column Add sample to top of packed column analyze Step 5: Fraction Analysis (TLC) elute->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Pool fractions with pure product spot evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for the purification protocol.

1. TLC Analysis & Solvent System Optimization

  • Prepare several developing chambers with different solvent systems (see FAQ table for suggestions). Add 0.5% (v/v) triethylamine to each.

  • Spot your crude material on TLC plates and develop them.

  • Identify a solvent system that provides good separation and moves the target compound to an Rf of approximately 0.2-0.4.

2. Column Preparation (Slurry Packing)

  • Select a glass column of appropriate size (e.g., 2-3 cm diameter for 500 mg crude on ~25 g silica).

  • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

  • In a beaker, mix ~25 g of silica gel with your initial, non-polar eluent (e.g., 10% Ethyl Acetate in Hexanes + 0.5% TEA) to form a smooth slurry.

  • Pour the slurry into the column. Use additional solvent and gentle tapping to ensure the silica packs into a uniform bed with no air bubbles.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

3. Sample Loading (Dry Method)

  • Dissolve the 500 mg of crude product in ~5 mL of dichloromethane.

  • Add ~2.5 g of silica gel and mix.

  • Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

  • Gently add a thin protective layer of sand on top of the sample layer.

4. Elution and Fraction Collection

  • Carefully add your chosen mobile phase to the column.

  • Begin collecting fractions (e.g., 10-15 mL per test tube).

  • You can run the column isocratically (using the same solvent mixture throughout) or with a gradient (gradually increasing the polarity, e.g., from 10% to 40% ethyl acetate in hexanes). A gradient is often more efficient for separating compounds with different polarities.

5. Analysis of Fractions

  • Using TLC, analyze every few fractions to track the elution of your compound.

  • Spot multiple fractions on a single TLC plate for easy comparison.

  • Once you have identified all fractions containing the pure product, combine them in a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Purification of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol. The content is structured in a practical question-and-answer format to directly address common challenges encountered during and after synthesis.

Section 1: Impurity Profiling & Initial Assessment

This section focuses on identifying potential impurities based on common synthetic routes and initial analytical methods.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A: The impurity profile is highly dependent on the synthetic route. Assuming a common pathway, such as a Grignard reaction between a 3-halopyridine derivative and acetaldehyde, or the reduction of a ketone precursor, you can anticipate several classes of impurities.

  • Unreacted Starting Materials: The most straightforward impurities are residual starting materials. This includes the parent ketone (e.g., 1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-one) if you are performing a reduction, or the halo-pyridine precursor (e.g., 3-bromo-2-fluoro-5-methylpyridine) in a Grignard synthesis.

  • Grignard-Related Byproducts: Grignard reactions are powerful but can generate specific side products.[1]

    • Homocoupling Product (Bipyridine): Reaction of the pyridylmagnesium halide with the starting 3-halopyridine can form a bipyridyl impurity. This is often favored at higher temperatures and concentrations of the halide.[1][2]

    • Protonated Starting Material: If the Grignard reagent encounters trace amounts of water or other acidic protons, it will be quenched, regenerating the parent 2-fluoro-5-methylpyridine.[3]

    • Magnesium Salts: Incomplete quenching or extraction will leave residual magnesium salts in the crude product.

  • Oxidation Product (N-Oxide): The basic nitrogen on the pyridine ring is susceptible to oxidation, especially during work-up or if oxidizing agents are present, forming the corresponding pyridine N-oxide.[4][5] This impurity is significantly more polar than the desired product.

  • Degradation Products: Acidic conditions during work-up can potentially lead to dehydration of the tertiary alcohol, though this is less common for this specific structure compared to others. More likely is degradation on acidic silica gel during chromatography.[6]

Q2: How can I use Thin Layer Chromatography (TLC) to get a quick assessment of my crude product?

A: TLC is an indispensable tool for a rapid, qualitative assessment of your reaction's success and complexity.

Protocol: Diagnostic TLC Analysis

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate). Prepare separate solutions of your key starting materials for co-spotting.

  • Plate Spotting: On a silica gel TLC plate, spot the crude mixture, the starting material(s), and a "co-spot" (crude mixture and starting material in the same lane).

  • Eluent Selection: A good starting eluent system is a mixture of a non-polar and a polar solvent. For this compound, begin with a 70:30 mixture of Hexanes:Ethyl Acetate. Adjust the ratio to achieve good separation, aiming for a retention factor (Rf) of ~0.3-0.4 for your product.

  • Visualization: Visualize the plate under UV light (254 nm). Pyridine derivatives are typically UV-active. Stain with potassium permanganate (KMnO₄) to visualize the alcohol product, which will appear as a yellow spot on a purple background.

Interpreting the Results:

  • Product Spot: The desired alcohol is more polar than the halo-pyridine or ketone starting material, so it will have a lower Rf.

  • Starting Material: The co-spot will confirm the identity of the starting material spot in your crude lane.

  • N-Oxide: If present, the pyridine N-oxide is highly polar and will likely remain at the baseline (Rf ≈ 0) in standard solvent systems.

  • Bipyridine: Homocoupling products are typically much less polar and will have a high Rf, running close to the solvent front.

Section 2: Core Purification Strategies & Troubleshooting

This section provides detailed protocols and troubleshooting for the most common purification techniques.

Topic: Aqueous Work-up & Liquid-Liquid Extraction
Q3: My crude product contains insoluble salts after the initial quench. How can I improve my work-up?

A: This is a common issue, often arising from magnesium salts (in Grignard reactions) or borate salts (from NaBH₄ reductions). A properly designed aqueous work-up is crucial.

The key is to ensure all salts are converted to a soluble form. A standard quench with saturated aqueous ammonium chloride (NH₄Cl) is often effective. However, if you still have persistent solids, consider the following:

  • Acidic Wash: After the initial quench, perform a wash with a dilute acid like 1M HCl. This will protonate the pyridine nitrogen, forming a water-soluble pyridinium salt, and will also help dissolve magnesium hydroxides. Caution: Do not leave your product in strong acid for extended periods, as this could promote side reactions.

  • pH Adjustment: After the acid wash, re-basify the aqueous layer with NaHCO₃ or a weak base to a pH of ~8-9 to deprotonate the pyridinium salt and bring your product back into the organic layer.[6]

  • Brine Wash: Always finish with a saturated NaCl (brine) wash to remove bulk water from the organic layer and break up any emulsions.

Topic: Flash Column Chromatography

Flash chromatography is the primary method for purifying this compound. However, the basic pyridine moiety can cause issues.

Q4: My product is streaking badly on the silica gel column (peak tailing). How can I achieve sharp, symmetrical peaks?

A: Peak tailing is the most common problem when purifying pyridine derivatives on standard silica gel.[6] It is caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface. This leads to poor separation and lower yields.

Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

Protocol: Eliminating Peak Tailing in Column Chromatography

  • Prepare Modified Eluent: Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your chosen mobile phase (e.g., Hexanes:Ethyl Acetate).

  • Equilibrate the Column: Flush the packed column with at least 5 column volumes of the modified eluent before loading your sample. This ensures the entire stationary phase is neutralized.

  • Sample Loading: Use a minimal amount of solvent to dissolve your crude product. For best results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Run the column with the modified eluent, collecting fractions and monitoring by TLC.

The competing base (TEA) will preferentially bind to the acidic silanol groups, allowing your pyridine compound to elute with a much-improved peak shape.[6]

G start Start: Crude Sample Shows Tailing on TLC check_base Is a basic modifier (e.g., 1% TEA) in the eluent? start->check_base add_base Action: Add 1% Triethylamine (TEA) to the eluent. check_base->add_base No check_loading Was the sample dry-loaded or wet-loaded in minimal solvent? check_base->check_loading Yes add_base->check_loading wet_load_issue Problem: Wet loading with too much or a strong solvent can cause band broadening. check_loading->wet_load_issue Wet check_mass Is the column overloaded? (Sample > 2% of silica mass) check_loading->check_mass Dry dry_load Action: Adsorb crude onto silica and dry-load onto the column. wet_load_issue->dry_load dry_load->check_mass reduce_mass Action: Reduce sample load or increase column size. check_mass->reduce_mass Yes success Result: Improved Peak Shape check_mass->success No reduce_mass->success

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The fluoropyridine moiety is a valuable pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity.[1] However, the synthesis of this pyridyl alcohol can be challenging, often resulting in low yields due to side reactions and purification difficulties. This guide will address common issues encountered during the synthesis, which typically involves the addition of a methyl organometallic reagent to a 2-fluoro-5-methylpyridine-3-carbaldehyde or a related ester.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My Grignard reaction is not initiating, or the overall yield is very low. What are the likely causes?

A1: Difficulty in initiating a Grignard reaction or experiencing a low yield often points to issues with reactants or reaction conditions. Grignard reagents are highly reactive and sensitive to protic contaminants.

Potential Causes & Solutions:

  • Reaction with Protic Contaminants/Oxygen: Grignard reagents are strong bases and will be quenched by trace amounts of water, alcohols, or any protic source.[2]

    • Troubleshooting:

      • Solvent Purity: Ensure all solvents (e.g., THF, diethyl ether) are rigorously dried and deoxygenated.

      • Glassware: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.

      • Starting Materials: Ensure your starting materials are anhydrous.

  • Magnesium Surface Inactivity: The magnesium turnings may have an oxide layer that prevents the reaction from starting.

    • Troubleshooting:

      • Activation: Briefly crush the magnesium turnings in a mortar and pestle or use a magnetic stir bar to grind them in the reaction flask under an inert atmosphere.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

Q2: I'm observing significant amounts of the starting aldehyde/ketone in my crude product. What's causing this?

A2: The presence of unreacted starting material, particularly aldehydes, can be attributed to a side reaction known as enolization.[2][3]

Potential Causes & Solutions:

  • Enolization: The Grignard reagent, acting as a strong base, can deprotonate the acidic α-hydrogen of the aldehyde, forming a magnesium enolate.[2][3] This enolate is then protonated during the aqueous workup, regenerating the starting aldehyde.

    • Troubleshooting:

      • Lower Reaction Temperature: Perform the addition of the aldehyde to the Grignard reagent at a lower temperature (e.g., 0 °C to -78 °C) to favor nucleophilic addition over deprotonation.[2]

      • Use of Additives: Consider adding cerium(III) chloride (CeCl₃) to the reaction. This forms a more nucleophilic and less basic organocerium reagent (Luche reduction conditions), which can suppress enolization.

      • Reverse Addition: Slowly add the Grignard reagent to a solution of the aldehyde. This can sometimes minimize enolization by keeping the concentration of the basic Grignard reagent low.

Q3: My main byproduct is a primary alcohol derived from my aldehyde starting material. Why is this happening?

A3: The formation of a primary alcohol from an aldehyde starting material indicates that a reduction reaction is competing with the desired Grignard addition.

Potential Causes & Solutions:

  • Reduction by Grignard Reagent: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to a primary alcohol via a six-membered cyclic transition state.[2][3]

    • Troubleshooting:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the reduction pathway.[2]

      • Choice of Grignard Reagent: If the synthesis allows, use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[2]

Q4: I'm struggling with the purification of the final pyridyl alcohol. What are the best practices?

A4: The purification of pyridyl alcohols can be complicated by their polarity and potential to chelate with metal salts formed during the workup.

Potential Causes & Solutions:

  • Emulsion Formation During Workup: The basic nature of the pyridine nitrogen can lead to emulsions during aqueous extraction.

  • Co-purification with Magnesium Salts: The alcohol and pyridine functionalities can form stable complexes with magnesium salts, making them difficult to separate by chromatography.

Optimized Purification Protocol:

  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This will protonate the alkoxide and precipitate magnesium salts.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding a small amount of brine can help to break them.

  • Acid/Base Extraction: An acid/base extraction can be a powerful purification technique for pyridine-containing compounds.[4]

    • Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated pyridyl alcohol will move to the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is > 8.

    • Extract the deprotonated pyridyl alcohol back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: If further purification is needed, silica gel column chromatography can be employed. Use a solvent system with a small amount of a basic modifier, like triethylamine (0.1-1%), to prevent streaking of the basic product on the acidic silica gel.

Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines a general procedure for the synthesis.

  • Preparation of Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine.

    • In the dropping funnel, place a solution of methyl iodide or methyl bromide in anhydrous ether/THF.

    • Add a small portion of the methyl halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change.

    • Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting gray Grignard reagent solution at room temperature for an additional 30-60 minutes to ensure complete formation.[2]

  • Addition of Aldehyde:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Dissolve 2-fluoro-5-methylpyridine-3-carbaldehyde in anhydrous ether/THF and add this solution to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent.[2]

  • Quenching and Workup:

    • Once the reaction is complete (monitored by TLC), cool the reaction flask to 0 °C.

    • Slowly add a saturated aqueous solution of ammonium chloride dropwise.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the mobile phase.

Data Presentation
ParameterRecommended ConditionRationale
Reaction Temperature 0 °C to -78 °CMinimizes side reactions like enolization and reduction.
Solvent Anhydrous THF or Diethyl EtherEssential for Grignard reagent stability.
Quenching Agent Saturated aq. NH₄ClMildly acidic, effectively protonates the alkoxide and precipitates magnesium salts.
Purification Additive 0.1-1% TriethylaminePrevents streaking of the basic product on silica gel.

Visualizations

Grignard_Reaction_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Flow Start 2-Fluoro-5-methylpyridine -3-carbaldehyde + MeMgBr Reaction Grignard Addition Start->Reaction Product 1-(2-Fluoro-5-methylpyridin-3-yl) ethan-1-ol Reaction->Product Low_Yield Low Yield or No Reaction Product->Low_Yield Problem? Side_Product Aldehyde Starting Material Recovered Product->Side_Product Problem? Reduction_Product Primary Alcohol Byproduct Product->Reduction_Product Problem? Cause1 Protic Contaminants Inactive Mg Low_Yield->Cause1 Cause Cause2 Enolization Side_Product->Cause2 Cause Cause3 Reduction Reduction_Product->Cause3 Cause Solution1 Use Anhydrous Conditions Activate Mg Cause1->Solution1 Solution Solution2 Lower Temperature Use CeCl3 Additive Cause2->Solution2 Solution Solution3 Lower Temperature Use Grignard w/o β-H Cause3->Solution3 Solution

Caption: Troubleshooting workflow for the Grignard synthesis.

References

Side-product formation in the synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Prepared by the Senior Application Scientist Team

This guide serves as a technical resource for researchers and professionals engaged in the synthesis of this compound, a key intermediate in pharmaceutical development. We address common challenges, with a focus on identifying and mitigating the formation of side-products. Our insights are grounded in established reaction mechanisms and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for this synthesis, each with distinct advantages and potential pitfalls:

  • Route A: Organometallic Addition to an Aldehyde. This involves forming an organometallic reagent from 3-bromo-2-fluoro-5-methylpyridine, typically via halogen-metal exchange, followed by quenching with acetaldehyde. This is often preferred for its directness.

  • Route B: Reduction of a Ketone Precursor. This route first involves the synthesis of 3-acetyl-2-fluoro-5-methylpyridine, which is then selectively reduced to the desired secondary alcohol using a hydride reagent like sodium borohydride.

Q2: My yield is very low when using the organometallic route (Route A). What are the most common causes?

Low yields in this pathway almost always trace back to two issues:

  • Premature Quenching of the Organometallic Intermediate: The pyridyl anion is a very strong base. Any trace of moisture or other protic sources (e.g., acidic impurities in the solvent or acetaldehyde) will protonate the intermediate, leading back to the unfunctionalized 2-fluoro-5-methylpyridine.

  • Inefficient Halogen-Metal Exchange: The efficiency of this step is highly dependent on temperature, reagent quality, and reaction time. Using commercial n-butyllithium that has partially degraded or not allowing the exchange to proceed to completion will result in unreacted starting material and subsequent low yields. A bromine-magnesium exchange using a reagent like isopropylmagnesium chloride (iPrMgCl) can often be more reliable and proceed under milder conditions[1].

Q3: I am observing an impurity with a mass corresponding to a bipyridine structure. How is this formed?

This is likely a homocoupling side-product, 3,3'-bis(2-fluoro-5-methylpyridine). It can form through oxidative coupling of the organometallic intermediate. This is often exacerbated by the presence of trace oxygen or certain metal impurities that can catalyze the coupling reaction. Maintaining a strictly inert (nitrogen or argon) atmosphere from start to finish is critical to prevent this.

Q4: During the reduction of 3-acetyl-2-fluoro-5-methylpyridine (Route B), my reaction stalls and leaves significant starting material. What can I do?

This typically points to insufficient or deactivated reducing agent. Sodium borohydride (NaBH₄) can degrade upon improper storage. Ensure you are using a fresh, high-quality reagent. Additionally, ensure the stoichiometry is correct; typically, 1.0 to 1.5 equivalents are used. If the reaction is sluggish at room temperature, gentle warming (e.g., to 40°C) can improve the rate, but monitor carefully to avoid over-reduction.

Troubleshooting Guide: Identification and Mitigation of Key Side-Products

The successful synthesis of this compound hinges on controlling the reaction environment to suppress the formation of predictable side-products.

Issue 1: Formation of 2-Fluoro-5-methylpyridine (Dehalogenated Byproduct)
  • Mechanism of Formation: This side-product is the result of the highly basic pyridyl organometallic intermediate (formed in Route A) being quenched by a proton source. This is a classic acid-base reaction that competes directly with the desired carbon-carbon bond formation. Grignard reagents and organolithiums are strong bases and are readily destroyed by even weak acids like water[2].

  • Identification: This byproduct can be readily identified by GC-MS, as it will have a lower molecular weight than the starting material and product. ¹H NMR will show the absence of the bromine atom and the presence of a proton at the 3-position of the pyridine ring.

  • Prevention & Mitigation:

    • Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Reagent Quality: Use freshly opened or titrated n-butyllithium. Ensure the acetaldehyde is distilled immediately before use to remove any acetic acid impurities.

    • Inverse Addition: Consider adding the organometallic solution to the acetaldehyde solution (inverse addition) to ensure the electrophile is always in excess, minimizing the lifetime of the reactive organometallic species.

Issue 2: Unreacted Starting Material (3-Bromo- or 3-Acetyl-pyridine)
  • Cause: This is one of the most common issues and points to an incomplete reaction. The root cause could be poor reagent activity, incorrect stoichiometry, or insufficient reaction time/temperature.

  • Identification: Easily monitored by Thin Layer Chromatography (TLC) or confirmed in the final crude product by LC-MS or NMR.

  • Prevention & Mitigation:

    • Verify Reagent Activity: Use fresh, high-quality NaBH₄ for reductions. For organometallic routes, titrate the butyllithium solution before use.

    • Optimize Conditions: For sluggish reactions, incrementally increase the reaction time or temperature. For the halogen-metal exchange, ensure the temperature is sufficiently low (typically -78°C) to prevent decomposition but allow for complete exchange.

    • Purification: Unreacted starting material can often be removed by column chromatography.

Issue 3: Over-reduction of the Pyridine Ring
  • Mechanism of Formation: While less common with selective reagents like NaBH₄, stronger reducing agents (e.g., LiAlH₄) or catalytic hydrogenation under harsh conditions can reduce the pyridine ring itself, leading to piperidine derivatives. Some reduction systems are known to reduce the pyridine ring to piperidine in high yield[3].

  • Identification: The formation of piperidine derivatives will result in a significant change in the aromatic region of the ¹H NMR spectrum (disappearance of aromatic signals) and the appearance of aliphatic signals.

  • Prevention & Mitigation:

    • Choice of Reagent: Strictly use mild and selective reducing agents. Sodium borohydride is the standard choice for reducing an aryl ketone without affecting the aromatic ring.

    • Control of Conditions: Avoid excessive temperatures and prolonged reaction times during the reduction step.

Data Summary

Side-Product NameCommon RouteMolecular Weight ( g/mol )Identification MethodPrevention Strategy
2-Fluoro-5-methylpyridineRoute A111.12GC-MS, ¹H NMRStrict anhydrous conditions, high-purity reagents
3,3'-bis(2-fluoro-5-methylpyridine)Route A220.22LC-MS, ¹H NMRMaintain inert atmosphere, avoid O₂ exposure
3-Acetyl-2-fluoro-5-methylpyridineRoute B155.15TLC, LC-MS, ¹H NMRUse fresh reducing agent, optimize reaction time
2-Fluoro-5-methylpiperidine derivativesRoute BVariable¹H NMR, ¹³C NMRUse mild reducing agents (NaBH₄), avoid LiAlH₄

Visualized Workflows and Mechanisms

Primary Synthetic Pathway (Route A)

G cluster_0 Step 1: Halogen-Metal Exchange cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Aqueous Workup SM 3-Bromo-2-fluoro- 5-methylpyridine INT Pyridyl-Lithium Intermediate SM->INT n-BuLi, THF -78 °C ALK Lithium Alkoxide INT->ALK Add to CH₃CHO ALD Acetaldehyde (CH₃CHO) PROD 1-(2-Fluoro-5-methylpyridin- 3-yl)ethan-1-ol ALK->PROD H₂O or mild H⁺

Caption: Workflow for the organometallic addition route.

Mechanism of Side-Product Formation

G cluster_desired Desired Reaction cluster_side Side Reaction INT Pyridyl-Lithium Intermediate (Strong Base) PROD Target Product INT->PROD Nucleophilic Attack SP 2-Fluoro-5-methylpyridine (Side-Product) INT->SP Protonation (Quenching) ALD Acetaldehyde (Electrophile) H2O Trace H₂O (Proton Source)

Caption: Competing pathways for the organometallic intermediate.

Troubleshooting Flowchart

G start Low Yield or Impure Product q1 Which route was used? start->q1 route_a Route A (Organometallic) q1->route_a Organometallic route_b Route B (Reduction) q1->route_b Reduction q2_a Major impurity observed? route_a->q2_a q2_b Is starting material present? route_b->q2_b sol_a1 Impurity is dehalogenated SM? --> Improve anhydrous technique. --> Check reagent purity. q2_a->sol_a1 Yes sol_a2 Impurity is starting material? --> Titrate BuLi. --> Increase reaction time. q2_a->sol_a2 No, mostly SM sol_b1 Yes --> Use fresh NaBH₄. --> Increase equivalents/time. q2_b->sol_b1 Yes sol_b2 No, other impurities --> Check for over-reduction (NMR). --> Use milder conditions. q2_b->sol_b2 No

Caption: A logical guide to troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol A: Synthesis via Halogen-Metal Exchange and Aldehyde Addition

  • Safety Note: n-Butyllithium is highly pyrophoric. Acetaldehyde is volatile and flammable. All operations must be conducted by qualified personnel in a fume hood under an inert atmosphere.

  • Preparation: Under an argon atmosphere, add 3-bromo-2-fluoro-5-methylpyridine (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via cannula or syringe.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

  • Reaction: Stir the mixture at -78°C for 1 hour. The formation of the lithiated species may be accompanied by a color change.

  • Electrophile Addition: In a separate flame-dried flask, prepare a solution of freshly distilled acetaldehyde (1.2 eq) in anhydrous THF. Cool this solution to -78°C. Transfer the previously formed organolithium solution to the acetaldehyde solution via a cooled cannula.

  • Quenching: After stirring for 1-2 hours at -78°C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol B: Synthesis via Ketone Reduction

  • Safety Note: Handle sodium borohydride with care; it reacts with water to produce hydrogen gas.

  • Setup: To a round-bottom flask, add 3-acetyl-2-fluoro-5-methylpyridine (1.0 eq) and methanol (or ethanol) as the solvent (~0.3 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by water.

  • Workup and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

References

Stability and storage conditions for 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Disclaimer: Specific stability and storage data for this compound is not extensively published. The following guide is constructed based on the chemical properties of its core functional groups—a fluoro-substituted pyridine ring and a secondary alcohol—and established best practices for analogous chemical structures. Researchers should always perform an initial quality control check on newly received or stored batches of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on its structure, this compound should be stored in a cool, dry, and dark environment to maximize its shelf life.[1][2] The pyridine moiety suggests a need for a well-ventilated area, away from strong acids and oxidizing agents.[3] The secondary alcohol is susceptible to oxidation, and the fluorinated aromatic ring can be sensitive to light and moisture.[1][2][4]

To prevent degradation, store the compound in a tightly sealed, opaque container.[1][3] For long-term storage, flushing the container with an inert gas like argon or nitrogen is a highly recommended practice to displace oxygen and moisture.[1]

Q2: What is the expected shelf life of this compound?

A2: Without specific stability studies, an exact shelf life cannot be provided. However, if stored under the recommended conditions (see Table 1), the compound should remain stable for an extended period. For many organic compounds, when stored properly, the shelf life can be indefinite, with the primary concern being gradual degradation or contamination.[2] It is imperative for researchers to re-analyze the compound's purity periodically, especially before use in sensitive applications.

Q3: Is this compound sensitive to air or moisture?

A3: Yes, it is prudent to assume sensitivity to both. The pyridine nitrogen can be hygroscopic, and many fluorinated compounds exhibit moisture sensitivity which can lead to hydrolysis.[1][4] The secondary alcohol functional group is susceptible to oxidation, a process accelerated by the presence of oxygen.[2] Therefore, minimizing exposure to the atmosphere is critical.[1]

Q4: How should I handle this compound in the laboratory?

A4: Standard laboratory safety protocols for handling chemical reagents should be followed. This includes using a chemical fume hood to avoid inhalation of any potential vapors and wearing appropriate Personal Protective Equipment (PPE), such as nitrile gloves, safety goggles, and a lab coat.[5][6] Avoid all personal contact, including inhalation.[7] Ensure an emergency eyewash station is accessible.[3]

Troubleshooting Guide

Issue 1: I am seeing inconsistent results in my assay using a previously opened bottle of this compound.

  • Potential Cause: The compound may have degraded since it was last used. The most probable chemical degradation pathway, aside from contamination, is the oxidation of the secondary alcohol to its corresponding ketone, 1-(2-fluoro-5-methylpyridin-3-yl)ethanone. This impurity could interfere with your experiment or have different activity.

  • Troubleshooting Steps:

    • Verify Purity: The first step is to verify the purity of your current stock. This can be done using analytical techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).[8][9]

    • Compare to a Standard: If available, compare the analytical data of your current stock to the data from a new, unopened lot or the original certificate of analysis.

    • Purification: If a significant impurity is detected and you have the necessary equipment, you may consider re-purifying the compound using techniques like flash column chromatography.

    • Procure New Stock: The most reliable solution is to use a fresh, unopened bottle of the compound for your experiments to ensure the highest purity and eliminate this variable.

Issue 2: The physical appearance of the compound has changed (e.g., color change, clumping).

  • Potential Cause: A change in physical appearance is a strong indicator of chemical degradation or water absorption. Pyridine-containing compounds can sometimes develop a yellowish or brownish hue upon degradation.[3] Clumping suggests the material is hygroscopic and has absorbed moisture.

  • Troubleshooting Steps:

    • Do Not Use: If the appearance has visibly changed, it is highly recommended not to use the material in your experiments, as its purity is compromised.

    • Analytical Confirmation: You can confirm degradation by running analytical tests (NMR, HPLC, IR).[8] For instance, IR spectroscopy might show the appearance of a new carbonyl (C=O) stretch (around 1700 cm⁻¹) if the alcohol has oxidized to a ketone.

    • Review Storage: Re-evaluate your storage conditions. Ensure the container is properly sealed and stored in a desiccator or under an inert atmosphere if necessary.[1][7]

Data & Protocols

Table 1: Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential chemical degradation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the secondary alcohol and interaction with atmospheric moisture.[1]
Light Protect from Light (Amber Vial)Prevents potential photodegradation, a common pathway for aromatic compounds.[1]
Humidity Store in a Dry Environment/DesiccatorThe pyridine ring can be hygroscopic; fluorinated compounds can be moisture-sensitive.[1][4]
Container Tightly Sealed, Opaque Glass BottlePrevents evaporation, contamination, and exposure to light.[3][5]
Protocol: Initial Quality Control for a New Batch

This protocol provides a self-validating system to ensure the integrity of a new or stored batch of the compound.

  • Visual Inspection: Check for any changes in color or physical state compared to the supplier's description.

  • Solubility Test: Ensure the compound dissolves as expected in the specified solvent for your experiment. Note any insolubility.

  • Melting Point Determination: For solid samples, measure the melting point. A broad or depressed melting point compared to the literature value indicates impurities.[10]

  • Record a Baseline ¹H NMR Spectrum: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a proton NMR spectrum. This spectrum serves as a fingerprint for the compound's identity and purity.[8]

  • Purity Assessment by HPLC: Develop a simple HPLC method to assess the purity. A single major peak is indicative of high purity. This method can be used later to check for degradation.[9]

  • Archive Data: Store all initial analytical data for future comparisons.

Visualized Workflow

The following diagram outlines a logical workflow for assessing the stability of a research chemical like this compound, especially when detailed supplier data is unavailable.

Stability_Assessment_Workflow cluster_0 Initial QC (New Batch) cluster_1 Routine Stability Check (Stored Batch) cluster_2 Decision & Action Start Receive New Batch Visual Visual Inspection Start->Visual Analytical Run Baseline Analytics (NMR, HPLC, MS) Visual->Analytical Compare Compare to CoA Analytical->Compare Pass_QC QC Pass? Store Appropriately Compare->Pass_QC Retrieve Retrieve from Storage Pass_QC->Retrieve Store for Future Use Use Proceed with Experiment Pass_QC:e->Use Immediate Use Discard Discard & Procure New Pass_QC:s->Discard No (Contact Supplier) Re_Visual Visual Inspection Retrieve->Re_Visual Re_Analyze Re-run HPLC/NMR Re_Visual->Re_Analyze Compare_Baseline Compare to Baseline Data Re_Analyze->Compare_Baseline Pass_ReQC Purity Acceptable? Compare_Baseline->Pass_ReQC Pass_ReQC->Use Yes Pass_ReQC->Discard No

Caption: Workflow for Quality Control and Stability Assessment.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Pyridinyl Ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridinyl Ethanol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important synthesis from the laboratory bench to pilot plant production. Pyridinyl ethanol derivatives are crucial intermediates in the pharmaceutical industry, notably in the synthesis of drugs like Pioglitazone.[1] However, their synthesis presents unique challenges that can impede efficient scale-up.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common issues, ensuring process safety, robustness, and high yield.

Part 1: Frequently Asked Questions (FAQs) - High-Level Scale-Up Concerns

This section addresses broad, overarching questions that researchers face when planning the scale-up of pyridinyl ethanol synthesis.

Q1: What are the most significant hurdles when scaling up pyridinyl ethanol synthesis from lab to pilot scale?

A1: The primary challenges encountered during scale-up are multifaceted and often interconnected. Key issues include:

  • Thermal Management: Many synthetic routes, especially those involving Grignard reagents, are highly exothermic.[2][3] A deteriorating surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of thermal runaway.[4]

  • Reaction Initiation and Control: Grignard reactions, a common method, can have an induction period. On a large scale, it's difficult to confirm initiation, which can lead to a dangerous accumulation of unreacted reagents, followed by a sudden, violent reaction.[3][5]

  • Mixing and Mass Transfer: Inadequate mixing in large vessels can lead to localized "hot spots" and concentration gradients. This can result in the formation of impurities and a decrease in overall yield.[6]

  • Impurity Profile Changes: Impurity profiles can differ significantly between lab and pilot scales due to longer reaction times, temperature fluctuations, and different mixing efficiencies.[6][7] New, unexpected impurities may arise, complicating purification.

  • Safety and Handling: Handling large quantities of reactive materials like magnesium turnings, pyrophoric Grignard reagents, or metal hydrides requires stringent safety protocols and specialized equipment.[3][8]

Q2: My lab-scale synthesis gives a high yield, but it plummets on a larger scale. What are the likely causes?

A2: A significant drop in yield upon scale-up is a common and frustrating problem. The root causes are often related to the physical and chemical changes inherent in moving to a larger system:

  • Inefficient Heat Transfer: As mentioned, poor heat dissipation can lead to side reactions, such as the formation of vinylpyridines through dehydration of the ethanol moiety at elevated temperatures.[9]

  • Sub-optimal Reagent Addition: The rate of addition for critical reagents is crucial. A rate that works on a 100 mL scale may be too fast for a 10 L reactor, causing localized high concentrations and promoting byproduct formation.[10]

  • Mass Transfer Limitations: In heterogeneous reactions, such as Grignard formation with solid magnesium, ensuring efficient contact between reactants becomes more challenging in larger volumes, potentially leading to incomplete conversion.[8]

  • Changes in Work-up and Isolation: Extraction and purification methods that are efficient in the lab (e.g., separating funnels, flash chromatography) may not scale linearly. Emulsion formation during aqueous work-up or difficulties in achieving efficient crystallization can lead to significant product loss.

Q3: How do I choose the most scalable synthetic route for a pyridinyl ethanol derivative?

A3: The "best" route on a small scale is not always the most practical for large-scale production. Consider these factors:

  • Process Safety: Routes involving highly exothermic steps or hazardous reagents require careful consideration and engineering controls. While manageable, a route with a better thermal profile might be preferable. For example, a catalytic reduction might be safer to scale than a reaction requiring a stoichiometric amount of a pyrophoric reagent.

  • Cost and Availability of Raw Materials: The cost of starting materials, catalysts, and solvents becomes a major driver at scale. A route with fewer steps and cheaper, readily available materials is generally favored.[11]

  • Operational Simplicity: Reactions that are robust and tolerant to minor variations in conditions are easier to scale. Avoid routes that require cryogenic temperatures, high pressures, or specialized equipment unless absolutely necessary.

  • Waste Generation: Consider the environmental impact and cost of waste disposal. Atom-economical reactions that minimize byproducts are more sustainable and cost-effective in the long run.

Part 2: Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed, question-and-answer formatted troubleshooting for common synthetic pathways to pyridinyl ethanols.

Guide 1: Synthesis via Grignard Reaction (e.g., Pyridyl Halide + Ethylene Oxide)

The Grignard route is a powerful C-C bond-forming reaction but is notorious for its scale-up difficulties.

Q1: My Grignard reaction fails to initiate in the pilot reactor. How can I reliably start the reaction?

A1: Initiation is a critical and often problematic step.

  • Cause: The passive oxide layer on the magnesium surface can prevent the reaction from starting. Moisture in the solvent or on the glassware can also quench the initial reactive species.

  • Troubleshooting & Solutions:

    • Magnesium Activation: Ensure you are using fresh, high-quality magnesium turnings.[3] Consider chemical activation methods. A common lab technique is using a small amount of iodine or 1,2-dibromoethane to etch the magnesium surface.

    • Strictly Anhydrous Conditions: Ensure all solvents (typically THF or diethyl ether) are rigorously dried and the reactor is dried under vacuum with heating before use.[3] Any moisture will inhibit initiation.

    • Use of in-situ Monitoring: On a large scale, visual confirmation is unreliable. Employ Process Analytical Technology (PAT) like in-situ FTIR or calorimetric monitoring.[2][5] A successful initiation will be marked by a distinct exotherm and a decrease in the concentration of the organic halide starting material.[5]

    • Controlled Addition: Add only a small portion (e.g., 5-10%) of the halide to the magnesium slurry and wait for initiation (confirmed by PAT) before beginning the continuous, slow addition of the remaining halide.[5] This prevents the dangerous accumulation of unreacted starting material.

Q2: I'm observing significant formation of a biphenyl-type impurity (e.g., bipyridine). How can this be minimized?

A2: The formation of Wurtz-type coupling products is a common side reaction.

  • Cause: This typically occurs when the Grignard reagent reacts with unreacted starting halide. This is often exacerbated by poor mixing and high localized concentrations of the halide during its addition.

  • Troubleshooting & Solutions:

    • Slow, Subsurface Addition: Add the halide solution slowly and below the surface of the reaction mixture directly into the most agitated zone. This ensures rapid dispersion and minimizes localized high concentrations.

    • Maintain Temperature Control: Running the reaction at a slightly elevated but controlled temperature can sometimes favor Grignard formation over the coupling side reaction. However, this must be balanced against solvent loss and safety considerations.

    • Reverse Addition: In some cases, adding the magnesium slurry to the halide solution (reverse addition) can be beneficial, though this is less common and requires careful process safety evaluation.

Guide 2: Synthesis via Reduction of a Pyridinyl Acetic Acid Derivative

This route involves reducing a carboxylic acid or ester to the corresponding alcohol.

Q1: The reduction of my pyridinyl acetic acid with Lithium Aluminum Hydride (LAH) is sluggish and gives a low yield on a larger scale. What's wrong?

A1: LAH reductions can be challenging to scale due to reagent handling and reaction stoichiometry.

  • Cause: LAH is highly reactive with moisture and can be passivated by insoluble lithium/aluminum salts that coat the reagent surface. The solubility of the pyridinyl acetic acid salt may also be a limiting factor.[12]

  • Troubleshooting & Solutions:

    • Reagent Quality and Handling: Use fresh, high-quality LAH. Handle it under a strictly inert atmosphere (nitrogen or argon).

    • Solvent Choice: Tetrahydrofuran (THF) is a common solvent.[12] Ensure it is anhydrous. Using a co-solvent might improve the solubility of the starting material, but this must be validated to ensure it doesn't react with LAH.

    • Temperature Profile: While often started at room temperature, gentle heating might be required to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature.

    • Stoichiometry: The hydrochloride salt of the starting material will consume an extra equivalent of hydride.[12] Ensure you have calculated the stoichiometry correctly to account for this and any active protons.

Q2: The work-up procedure for my LAH reduction is difficult to manage at scale, resulting in emulsions and product loss.

A2: Quenching large-scale LAH reactions is a significant safety and processing challenge.

  • Cause: The traditional aqueous quench generates large volumes of hydrogen gas and forms gelatinous aluminum salts that are difficult to filter and can trap the product.

  • Troubleshooting & Solutions:

    • Fieser Work-up: Employ a carefully controlled Fieser work-up. After cooling the reaction mixture, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LAH used. This procedure is designed to produce granular, easily filterable aluminum salts.

    • Rochelle's Salt Quench: An alternative is to quench with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). This chelates the aluminum salts, keeping them in solution and preventing the formation of a gel, which simplifies the extraction process.

    • Temperature Control: The quench is highly exothermic. Perform the additions slowly with vigorous stirring and efficient cooling to control the temperature and the rate of hydrogen evolution.

Part 3: Data, Protocols, and Visualizations

Data Presentation

Table 1: Comparison of Synthetic Routes for Scale-Up

FeatureGrignard RouteLAH Reduction RouteCatalytic Hydrogenation
Starting Materials Pyridyl Halide, Mg, Ethylene OxidePyridinyl Acetic Acid/EsterPyridinyl Acetic Ester
Key Reagents Grignard Reagent (Pyrophoric)LiAlH₄ (Water-reactive)H₂, Pd/C (Flammable)
Exothermicity Very High, difficult to control[4]High during quenchModerate, manageable
Scalability Issues Initiation, thermal runaway, mixing[2][8]Reagent handling, quench, wasteCatalyst handling, pressure
Typical Yield ~75%[13]Variable, can be low[12]Generally high
Key Advantage Powerful C-C bond formationReadily available starting materialsSafer thermal profile, cleaner
Key Disadvantage Significant safety hazards[3]Hazardous quench, aluminum wasteRequires pressure equipment
Experimental Protocols

Protocol 1: In-Process Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Sample Preparation: During the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a nitrogen-purged syringe.

  • Quenching: Immediately quench the aliquot in a vial containing 0.5 mL of a suitable solvent (e.g., ethyl acetate) and a few drops of saturated ammonium chloride solution to neutralize any reactive species.

  • Spotting: Using a capillary tube, spot the organic layer onto a silica gel TLC plate alongside co-spots of the starting material and, if available, the product standard.

  • Elution: Develop the plate in a pre-saturated chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).[12]

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. Calculate the Rf values for identification.

  • Decision Making: Use the TLC results to determine if the reaction has gone to completion or if further reaction time or heating is required.[14]

Protocol 2: General Lab-Scale Synthesis of 2-(Pyridin-3-yl)ethanol via LAH Reduction[12]

This protocol is for informational purposes and must be adapted and risk-assessed for specific derivatives and scales.

  • Reactor Setup: Equip a flame-dried, three-necked round-bottomed flask with a magnetic stirrer, a nitrogen inlet, and a reflux condenser. Maintain a positive pressure of nitrogen throughout the experiment.

  • Reagent Charging: Charge the flask with (3-pyridinyl)acetic acid hydrochloride salt (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • LAH Addition: To this stirred solution, add Lithium Aluminum Hydride (LAH) (2.0 eq) portion-wise at room temperature. Caution: LAH reacts violently with water. Addition may be exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction for 24 hours using TLC (Protocol 1).

  • Quenching: Cool the flask in an ice bath. Cautiously and slowly add saturated aqueous sodium sulfate dropwise until the vigorous effervescence ceases and the mixture becomes a white, granular precipitate.

  • Work-up: Dry the solution over anhydrous sodium sulfate. Filter the mixture and wash the solid cake with additional THF.

  • Isolation: Combine the filtrates and concentrate them in vacuo to yield the crude product as an oil.

  • Purification: Purify the resulting oil by silica gel column chromatography, eluting with a suitable solvent system (e.g., ethyl acetate-hexane-ethanol) to obtain the pure pyridinyl ethanol.[12]

Visualizations (Graphviz)

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Troubleshooting Actions cluster_3 Validation start Low Yield or High Impurity in Scale-Up check_params Review Process Parameters: - Temperature Profile - Addition Rate - Mixing Efficiency start->check_params Process-related? check_materials Verify Raw Material Quality: - Purity (GC/NMR) - Moisture Content (KF) start->check_materials Material-related? optimize_temp Optimize Thermal Control: - Slower addition - Improved cooling check_params->optimize_temp Exotherm issue? optimize_mixing Enhance Mixing: - Adjust impeller speed/type - Check baffle configuration check_params->optimize_mixing Inhomogeneity? purify_start Purify Starting Materials check_materials->purify_start check_analytics Analyze Impurity Profile: - HPLC/GC-MS - Identify key byproducts change_conditions Modify Reaction Conditions: - Solvent or concentration change - Different catalyst/reagent check_analytics->change_conditions Side reaction identified? end_goal Achieve Target Yield & Purity at Scale optimize_temp->end_goal optimize_mixing->end_goal change_conditions->end_goal purify_start->end_goal

G start Grignard Reaction Troubleshooting q1 Reaction Initiation Failure? start->q1 q2 Low Yield or Incomplete Conversion? q1->q2 No a1 1. Verify anhydrous conditions (KF titration). 2. Use fresh, activated Mg. 3. Add initiator (I₂, Dibromoethane). 4. Use in-situ monitoring (FTIR/Calorimetry). q1->a1 Yes q3 High Levels of Bipyridine Impurity? q2->q3 No a2 1. Check Grignard reagent concentration (titration). 2. Optimize addition rate and temperature. 3. Ensure efficient mixing to avoid mass transfer limits. q2->a2 Yes a3 1. Slow halide addition below the surface. 2. Improve agitation to disperse reagent quickly. 3. Lower reaction temperature if possible. q3->a3 Yes

References

Preventing decomposition of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and purification of this compound. The inherent reactivity of fluorinated pyridyl alcohols can lead to decomposition during standard workup procedures, compromising yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stability of your compound.

Troubleshooting Guide: Preventing Decomposition During Workup

This section addresses specific issues you may encounter during the workup of reactions involving this compound.

Q1: My product is decomposing during aqueous workup. What are the likely causes and how can I prevent this?

A1: The decomposition of this compound during aqueous workup is often attributed to pH-mediated degradation. Both acidic and basic conditions can catalyze decomposition pathways. The fluorine atom at the 2-position and the hydroxyl group on the ethyl substituent make the molecule susceptible to elimination or substitution reactions.

Causality:

  • Acidic Conditions: Protonation of the pyridine nitrogen increases the electron-withdrawing nature of the ring, making the benzylic-type alcohol a better leaving group. This can facilitate dehydration to form a vinylpyridine derivative or other rearrangement products.

  • Basic Conditions: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This intermediate can potentially undergo elimination or other undesired side reactions.

Recommended Solutions:

  • Maintain Neutral pH: The most critical parameter to control is the pH of your aqueous phase. Aim for a pH range of 6.5-7.5 during extraction and washing steps. Use a pH meter or pH paper to monitor this closely.

  • Mild Quenching Agents: Instead of strong acids or bases, use milder quenching agents. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice for quenching organometallic reactions or other reactive intermediates while maintaining a slightly acidic to neutral pH.[1] For quenching acidic reagents, a saturated solution of sodium bicarbonate (NaHCO₃) is preferred over stronger bases like sodium hydroxide.

  • Temperature Control: Perform all workup steps, including quenching and extractions, at a reduced temperature (0-5 °C) using an ice bath. Lower temperatures decrease the rate of decomposition reactions.

Q2: I'm observing significant loss of product into the aqueous layer during extraction. How can I improve my extraction efficiency without causing decomposition?

A2: The polarity of the pyridyl alcohol can lead to partitioning into the aqueous phase, especially if the organic solvent is not well-chosen or if emulsions form.

Causality: The pyridine nitrogen and the hydroxyl group are capable of hydrogen bonding with water, increasing the compound's aqueous solubility.

Recommended Solutions:

  • Solvent Selection: Use a more polar, water-immiscible organic solvent for extraction. While diethyl ether and ethyl acetate are common, dichloromethane (DCM) or a mixture of ethyl acetate and a less polar solvent like hexanes can sometimes provide better phase separation and recovery.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering compounds with moderate aqueous solubility.

  • Back Extraction (if necessary): If you suspect significant product loss to the aqueous layer after an acidic wash to remove basic impurities, you can carefully neutralize the aqueous layer with a mild base (e.g., solid NaHCO₃) to pH ~7 and then re-extract with an organic solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose workup protocol for a reaction producing this compound?

A1: A robust, general-purpose protocol that prioritizes stability is as follows:

Step-by-Step Mild Workup Protocol:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of NH₄Cl to the cooled reaction mixture with vigorous stirring. Monitor the pH to ensure it remains near neutral.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash them sequentially with a saturated aqueous solution of NaHCO₃ (if the reaction was run under acidic conditions) and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (≤ 40 °C).

Q2: How should I purify this compound after workup?

A2: The primary method for purification is silica gel column chromatography.

Key Considerations for Chromatography:

  • Silica Gel Choice: Use standard-grade silica gel (230-400 mesh).

  • Eluent System: A gradient elution of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the polarity. The basicity of the pyridine nitrogen can cause tailing on silica gel.[3][4]

  • Tailing Reduction: To minimize peak tailing, you can pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent system). Alternatively, using basic alumina for chromatography can be an option if the compound is stable under these conditions.

  • TLC Analysis: Before running a column, determine the appropriate solvent system using thin-layer chromatography (TLC).

Parameter Recommendation Rationale
Workup pH 6.5 - 7.5Minimizes acid or base-catalyzed decomposition.
Workup Temperature 0 - 5 °CReduces the rate of potential degradation reactions.
Quenching Agent Saturated aq. NH₄ClMildly acidic to neutral quench.
Extraction Solvent Ethyl Acetate or DCMGood balance of polarity for product recovery.
Purification Method Silica Gel ChromatographyStandard for purification of organic compounds.
Chromatography Additive 0.5-1% TriethylamineReduces peak tailing on silica gel.

Visualizing Decomposition Pathways

The following diagram illustrates the potential decomposition pathways of this compound under harsh workup conditions.

DecompositionPathways cluster_acid Acid-Catalyzed Decomposition cluster_base Base-Catalyzed Decomposition A This compound B Protonated Pyridine Intermediate A->B H+ C Carbocation Intermediate B->C -H2O D Dehydration Product (Vinylpyridine) C->D -H+ E This compound F Alkoxide Intermediate E->F B- G Elimination/Other Products F->G Rearrangement

Caption: Potential decomposition pathways under acidic or basic conditions.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in chemical reactions involving 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to catalyst deactivation, ultimately impacting reaction efficiency, yield, and product purity. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the robustness of catalytic steps involving this fluorinated pyridine derivative is paramount.

This document provides a structured, in-depth analysis of potential catalyst poisons, their mechanisms of action, and practical, field-proven troubleshooting strategies. Our approach is grounded in fundamental principles of catalysis and surface chemistry to empower you with the knowledge to not only solve immediate issues but also to design more resilient reaction conditions for future experiments.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed hydrogenation/coupling reaction is stalling. What are the likely culprits related to catalyst poisoning?

A1: Stagnation in palladium-catalyzed reactions involving pyridinyl compounds is a frequent issue. The primary suspects for catalyst poisoning fall into three main categories:

  • Substrate/Product Inhibition: The pyridine nitrogen's lone pair of electrons can strongly coordinate to the palladium active sites, effectively blocking them from the intended reactants.[1][2] This is a form of reversible poisoning. The product, this compound, can also act as a poison.

  • Impurities in Starting Materials or Solvents: Trace impurities can have a significant detrimental effect. Common poisons include:

    • Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, and sulfoxides from starting materials or reagents can irreversibly bind to palladium surfaces.[3][4]

    • Halides: Chloride, bromide, or iodide ions, often from precursors or acidic workups, can alter the electronic properties of the catalyst or, in some cases, facilitate leaching of the metal.[5][6]

    • Heavy Metals: Contaminants like lead, mercury, or arsenic can form alloys with palladium, permanently deactivating it.[7][8]

  • Reaction Byproducts: Unintended side reactions can generate species that act as catalyst poisons.

Q2: I suspect sulfur poisoning of my Pd/C catalyst. How can I confirm this and what are my options?

A2: Confirming sulfur poisoning typically requires surface-sensitive analytical techniques. However, some initial diagnostic steps can be taken in the lab.

Initial Diagnostics:

  • Reaction Profile: A sharp drop in reaction rate after an initial period of activity is often indicative of poisoning.

  • Spiking Experiment: Introducing a small amount of a known sulfur-containing compound (e.g., a thiol) into a healthy reaction. If the reaction stalls, it supports the hypothesis of sulfur sensitivity.

Analytical Confirmation: For definitive confirmation, catalyst samples can be analyzed using techniques such as:

  • X-ray Photoelectron Spectroscopy (XPS): To detect the presence of sulfur on the catalyst surface.[9]

  • Inductively Coupled Plasma (ICP) Analysis: To determine the elemental composition of the catalyst, including sulfur and other potential poisons.[7]

Mitigation and Remediation:

  • Feed Purification: The most effective strategy is to remove sulfur compounds from the starting materials and solvents before the reaction. This can be achieved through methods like distillation, recrystallization, or by using guard beds (e.g., activated carbon or specific adsorbents).[10]

  • Catalyst Regeneration: In some cases, sulfur-poisoned palladium catalysts can be partially regenerated. This often involves high-temperature treatments under controlled atmospheres (e.g., with hydrogen or air), but success is not guaranteed and can alter the catalyst's physical properties.[11][12]

Q3: Can the fluorine substituent in this compound contribute to catalyst poisoning?

A3: While the fluorine atom itself is not a typical catalyst poison in the same way as sulfur or heavy metals, its presence can influence the electronic properties of the pyridine ring. This can affect the strength of the interaction between the pyridine nitrogen and the catalyst surface. Additionally, under harsh reaction conditions, there is a possibility of C-F bond activation, leading to the release of fluoride ions. Fluoride ions can interact with the catalyst or support material, potentially altering its activity.[13] However, direct poisoning by the fluorine substituent is less common than poisoning by the pyridine nitrogen or external contaminants.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving catalyst poisoning issues.

Issue 1: Slow or Incomplete Reaction

Symptoms:

  • The reaction fails to reach completion, even with extended reaction times.

  • Hydrogen uptake (in hydrogenations) is sluggish or ceases prematurely.

  • TLC or GC/LC analysis shows a significant amount of starting material remaining.

Troubleshooting Workflow:

G A Slow/Incomplete Reaction B Verify Reaction Conditions (Temp, Pressure, Stirring) A->B C Increase Catalyst Loading B->C D Reaction Improves? C->D E Partial Poisoning Likely. Consider Feed Purification. D->E Yes F No Improvement D->F No G Investigate Pyridine Poisoning F->G H Add Stoichiometric Acid (e.g., Acetic Acid, HCl) G->H I Reaction Rate Increases? H->I J Pyridine Poisoning Confirmed. Optimize Acid Additive. I->J Yes K No Improvement I->K No L Suspect Irreversible Poisoning (Sulfur, Halides, Metals) K->L M Analyze Starting Materials (ICP, Elemental Analysis) L->M N Regenerate or Replace Catalyst M->N

Caption: Troubleshooting workflow for slow or incomplete reactions.

Detailed Steps & Explanations:

  • Verify Standard Reaction Parameters: Before suspecting poisoning, ensure that temperature, pressure, and agitation are at their optimal levels. Inadequate mixing can lead to mass transfer limitations that mimic catalyst deactivation.

  • Increase Catalyst Loading: Doubling the catalyst loading can sometimes overcome partial deactivation caused by low levels of poisons.[1] If this improves the reaction rate, it suggests that a portion of the catalyst is being deactivated.

  • Address Pyridine Poisoning: The lone pair on the pyridine nitrogen is a common cause of catalyst inhibition.[1]

    • Protocol for Acid Addition: Add a stoichiometric equivalent of a strong acid like HCl or a weaker acid such as acetic acid relative to the pyridine-containing substrate.[1] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from coordinating with and poisoning the catalyst's active sites.

  • Investigate Irreversible Poisons: If the above steps fail, suspect the presence of irreversible poisons like sulfur, halides, or heavy metals.

    • Source Identification: These contaminants often originate from the starting materials or solvents.[14] Review the certificates of analysis for your reagents. If necessary, perform elemental analysis or ICP-MS on your starting materials to quantify potential poisons.[7]

    • Remediation: If poisons are identified, purify the reagents. Consider using a guard bed to remove the impurities before they reach the main catalyst bed.[10] Ultimately, replacing the poisoned catalyst with a fresh batch is often the most practical solution.

Issue 2: Poor Chemoselectivity

Symptoms:

  • In addition to the desired transformation, you observe unwanted side reactions, such as dehalogenation or reduction of the pyridine ring.

Troubleshooting Chemoselectivity Issues:

Unwanted Reaction Potential Cause Proposed Solution Rationale
Dehalogenation (C-F bond cleavage)Catalyst is too active; harsh reaction conditions (high temperature/pressure).Switch to a less active catalyst (e.g., from Pd/C to a modified catalyst). Lower the reaction temperature and pressure.[15]Milder conditions can favor the desired reaction pathway over the more energy-intensive C-F bond cleavage.
Pyridine Ring ReductionStrong catalyst (e.g., Rhodium); acidic conditions intended to prevent poisoning may activate the ring for hydrogenation.Use a more selective catalyst like Palladium on carbon (Pd/C). Carefully control the amount and type of acid used.[1]Pd/C is generally more selective for other functional groups in the presence of a pyridine ring.[1] Overly acidic conditions can enhance the rate of pyridine ring hydrogenation.

Advanced Catalyst Characterization and Poison Detection

For persistent or difficult-to-diagnose issues, advanced analytical techniques can provide invaluable insights into the state of your catalyst.

Technique Information Provided Application in Poisoning Analysis
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states.[9]Directly detects poisons like sulfur, chlorine, and phosphorus on the catalyst surface and can provide information about their chemical environment.
Inductively Coupled Plasma (ICP-OES/MS) Bulk elemental composition.[7]Quantifies trace levels of metallic poisons (e.g., Pb, As, Hg) and other elements like sulfur and phosphorus after catalyst digestion.
Temperature Programmed Desorption/Reduction (TPD/TPR) Nature and strength of adsorbed species; reducibility of the catalyst.[9]Can reveal changes in the catalyst's surface properties due to poisoning and help differentiate between reversible and irreversible deactivation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile compounds in the reaction mixture.[16]Can identify unexpected byproducts that may be acting as poisons.

Experimental Protocol: Sample Preparation for XPS Analysis of a Spent Catalyst

  • Reaction Quenching and Catalyst Recovery:

    • Once the reaction is stopped, cool the mixture to room temperature.

    • If under a hydrogen atmosphere, carefully vent the excess hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a Celite® pad to isolate the catalyst. Crucially, keep the filter cake wet with solvent to prevent the pyrophoric catalyst from igniting upon contact with air.

  • Washing:

    • Wash the catalyst on the filter pad with several portions of a clean, volatile solvent (e.g., methanol or acetone) to remove any adsorbed reactants, products, and soluble impurities.

  • Drying:

    • Carefully transfer the washed catalyst to a vial.

    • Dry the catalyst under a high vacuum at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. This removes residual solvent without significantly altering the surface.

  • Sample Submission:

    • Transfer the dried catalyst to an airtight container under an inert atmosphere if possible and submit it for XPS analysis.

Catalyst Regeneration Strategies

While prevention is the best approach, regeneration can sometimes restore the activity of a poisoned catalyst.

Regeneration of a Sulfur-Poisoned Palladium Catalyst

Objective: To remove adsorbed sulfur species from the surface of a palladium catalyst.

Workflow for Catalyst Regeneration:

G A Spent Sulfur-Poisoned Pd Catalyst B Oxidative Treatment (Air or O2/N2 at elevated temp.) A->B C Reductive Treatment (H2 at elevated temp.) B->C D Evaluate Catalyst Activity (Test Reaction) C->D E Activity Restored? D->E F Reuse Catalyst E->F Yes G Discard and Use Fresh Catalyst E->G No

Caption: General workflow for regenerating a sulfur-poisoned catalyst.

Protocol:

Disclaimer: These procedures involve high temperatures and flammable gases and should only be performed by trained personnel with appropriate safety precautions.

  • Oxidative Treatment:

    • Place the spent catalyst in a tube furnace.

    • Heat the catalyst to 300-400 °C under a flow of dilute air (e.g., 5% O₂ in N₂). This step aims to oxidize adsorbed sulfur species to volatile sulfur oxides (SOx).[17][18]

  • Reductive Treatment:

    • After the oxidative treatment, purge the system with an inert gas.

    • Introduce a flow of hydrogen (e.g., 5% H₂ in N₂) and maintain the temperature to reduce the oxidized palladium back to its active metallic state.[11]

  • Evaluation:

    • Cool the catalyst to room temperature under an inert atmosphere.

    • Test the activity of the regenerated catalyst in a small-scale reaction to determine if its performance has been restored.

Note: Thermal treatments can cause sintering of the metal particles, leading to a loss of active surface area.[19] The success of regeneration is highly dependent on the nature of the poison and the catalyst.[20]

References

Technical Support Center: Enhancing Regioselectivity in 2-Fluoro-5-methylpyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the regioselective functionalization of 2-fluoro-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of manipulating this versatile heterocyclic building block. Here, we address common experimental challenges, provide in-depth troubleshooting guides, and offer detailed protocols to enhance regiochemical control in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of reactivity on the 2-fluoro-5-methylpyridine ring?

The reactivity of 2-fluoro-5-methylpyridine is dictated by the interplay of the electron-withdrawing fluorine atom and the activating methyl group, all under the influence of the electron-deficient pyridine core. The primary sites for functionalization are:

  • C3-position: This position is the most acidic proton on the ring, making it susceptible to deprotonation by strong bases, leading to ortho-lithiated species.

  • C4-position: While less acidic than C3, this position can be functionalized under specific conditions, sometimes through rearrangement reactions or by blocking the C3 position.

  • C6-position: This position is activated towards nucleophilic attack due to the para-relationship with the fluorine atom, though it is generally less reactive than the C2 position in nucleophilic aromatic substitution (SNAr).

Q2: I am attempting a Directed ortho-Metalation (DoM) on 2-fluoro-5-methylpyridine, but I am getting a mixture of isomers. What is going wrong?

This is a common issue. Achieving high regioselectivity in the metalation of 2-fluoro-5-methylpyridine hinges on precise control of reaction conditions to favor deprotonation at the C3 position. A mixture of isomers often arises from:

  • Insufficiently low temperature: The lithiation is kinetically controlled. If the temperature is not kept sufficiently low (typically -78 °C), the thermodynamic product may start to form, or side reactions like the "halogen dance" can occur.

  • Incorrect choice of base: While n-butyllithium can be effective, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) often provide superior regioselectivity by minimizing attack at other positions.

  • Slow addition of electrophile: The lithiated intermediate can be unstable. A slow addition of the electrophile can lead to decomposition or rearrangement of the organolithium species before trapping.

Q3: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or not proceeding at all. How can I improve the reaction rate?

While the fluorine atom at the C2 position is a good leaving group for SNAr, the reaction kinetics can be influenced by several factors.[1] To enhance the reaction rate, consider the following:

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt and increase its nucleophilicity.

  • Temperature: Increasing the reaction temperature will generally increase the rate of reaction. However, be mindful of potential side reactions or decomposition of starting materials at elevated temperatures.

  • Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will react faster. If using a weaker nucleophile, consider converting it to a more reactive form (e.g., using a strong base to deprotonate an alcohol or amine).

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the functionalization of 2-fluoro-5-methylpyridine.

Issue 1: Poor Regioselectivity in Lithiation/Electrophilic Quench
Symptom Potential Cause Recommended Solution
Mixture of C3 and C4 substituted products"Halogen Dance" Rearrangement: The initial C3-lithiated species can rearrange to a more thermodynamically stable C4-lithiated species, especially at higher temperatures.[2][3]Maintain a strict reaction temperature of -78 °C or lower. Use a sterically hindered base like LDA or LiTMP. Add the electrophile rapidly to trap the kinetic C3-lithiated product.
Low overall yield of substituted productDecomposition of Organolithium Intermediate: The lithiated species can be unstable, especially if the temperature rises.Ensure an inert atmosphere (argon or nitrogen) and use anhydrous solvents. Perform the reaction at a low temperature and quench with the electrophile as soon as the lithiation is complete.
Formation of 2,5-dimethylpyridineReductive Defluorination: The organolithium reagent can act as a reducing agent, leading to the loss of the fluorine atom.Use a less reactive organolithium base if possible, or carefully control the stoichiometry of the base.
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Potential Cause Recommended Solution
Incomplete conversion of starting materialCatalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.Use a ligand that can effectively compete with pyridine coordination, such as a bulky phosphine ligand (e.g., XPhos, SPhos). Consider using a higher catalyst loading.
Formation of homocoupled byproductsSlow Transmetalation: The transfer of the organometallic reagent (e.g., boronic acid) to the palladium center is too slow, allowing for reductive elimination of the palladium-aryl intermediate with itself.Ensure the base is sufficiently strong to activate the boronic acid. Use a solvent system that promotes the solubility of both the organic and inorganic reagents.
Protodefluorination or other side reactionsHigh Reaction Temperature: Elevated temperatures can lead to undesired side reactions.Screen different temperatures to find the optimal balance between reaction rate and selectivity.[4]

Detailed Experimental Protocols

Protocol 1: Regioselective C3-Functionalization via Directed ortho-Metalation

This protocol describes the lithiation of 2-fluoro-5-methylpyridine at the C3 position followed by quenching with an electrophile (e.g., iodine).

Materials:

  • 2-fluoro-5-methylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-fluoro-5-methylpyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi or LDA (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Wash the aqueous layer with a saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C2-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the substitution of the C2-fluorine atom with a generic nucleophile (e.g., a primary amine).

Materials:

  • 2-fluoro-5-methylpyridine

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask, add 2-fluoro-5-methylpyridine (1.0 eq), the primary amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Directed ortho-Metalation vs. Halogen Dance

The following diagram illustrates the kinetic and thermodynamic pathways in the lithiation of 2-fluoro-5-methylpyridine.

G cluster_0 Reaction Pathways A 2-Fluoro-5-methylpyridine B C3-Lithiated Intermediate (Kinetic Product) A->B + Base -78 °C C C4-Lithiated Intermediate (Thermodynamic Product) B->C Rearrangement (Halogen Dance) (T > -78 °C) D C3-Functionalized Product B->D + Electrophile -78 °C E C4-Functionalized Product C->E + Electrophile

Caption: Kinetic vs. Thermodynamic control in the lithiation of 2-fluoro-5-methylpyridine.

General Workflow for Enhancing Regioselectivity

This workflow provides a decision-making process for optimizing the regioselectivity of your functionalization reaction.

G cluster_1 Optimization Workflow start Define Target Regioisomer cond1 Desired Functionalization? start->cond1 proc1 Directed ortho-Metalation (C3-Functionalization) cond1->proc1 C3 proc2 Nucleophilic Aromatic Substitution (C2-Functionalization) cond1->proc2 C2 proc3 Cross-Coupling (Position Dependent on Pre-functionalization) cond1->proc3 Other check1 Is Regioselectivity > 95%? proc1->check1 proc2->check1 proc3->check1 opt1 Optimize Lithiation: - Lower Temperature - Change Base (LDA, LiTMP) - Faster Electrophile Addition check1->opt1 No end Proceed to Scale-up check1->end Yes opt1->proc1

Caption: Decision workflow for optimizing regioselective functionalization.

References

Validation & Comparative

A Guide to the ¹H NMR Characterization of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For heterocyclic compounds such as pyridine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR characterization of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol, a molecule of interest in medicinal chemistry. By comparing its expected spectral features with those of related structures and alternative analytical techniques, we aim to provide a comprehensive resource for researchers in the field.

The Decisive Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy offers a non-destructive window into the molecular architecture of a compound. By probing the chemical environment of hydrogen nuclei, it provides critical information on the number of distinct proton types, their relative abundance, and their connectivity. For a molecule like this compound, ¹H NMR is uniquely positioned to confirm the presence and arrangement of the substituted pyridine ring and the ethan-1-ol side chain. The fluorine substituent introduces an additional layer of complexity and diagnostic utility through observable proton-fluorine (H-F) coupling constants, which are highly sensitive to the number of intervening bonds.

Predicted ¹H NMR Spectrum of this compound

The expected ¹H NMR signals for this compound, in a solvent like CDCl₃, are summarized in the table below. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring, as well as the electron-donating effect of the methyl and hydroxyl groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-6 (Pyridine)~8.0 - 8.2doublet (d) or doublet of doublets (dd)JH6-H4 ≈ 2-3 Hz, ⁵JH6-F ≈ 1-2 Hz
H-4 (Pyridine)~7.4 - 7.6doublet of doublets (dd)³JH4-F ≈ 8-10 Hz, ⁴JH4-H6 ≈ 2-3 Hz
-CH(OH)-~4.9 - 5.1quartet (q)³JCH-CH3 ≈ 6-7 Hz
-CH(OH)-~2.5 - 3.5 (variable)singlet (s, broad)N/A
Pyridine-CH₃~2.3 - 2.5singlet (s)N/A
-CH(OH)CH~1.5 - 1.7doublet (d)³JCH3-CH ≈ 6-7 Hz

Causality Behind Spectral Predictions

The predicted chemical shifts and coupling patterns are rooted in fundamental NMR principles:

  • Pyridine Ring Protons (H-4 and H-6): The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The H-6 proton is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom. The fluorine atom at the C-2 position will exert a significant influence on the chemical shift of the adjacent H-4 proton, and will also introduce heteronuclear H-F coupling. The ortho coupling between the fluorine and H-4 (³JH4-F) is expected to be the largest, typically in the range of 8-10 Hz.[4][5] A smaller, long-range coupling may also be observed between the fluorine and H-6 (⁵JH6-F).

  • Ethan-1-ol Side Chain: The methine proton (-CH(OH)-) will be deshielded by the adjacent hydroxyl group and the aromatic ring, placing its signal around δ 4.9-5.1 ppm. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group. Conversely, the methyl protons of the ethan-1-ol side chain will appear as a doublet around δ 1.5-1.7 ppm.

  • Methyl and Hydroxyl Protons: The methyl group attached to the pyridine ring is expected to resonate as a singlet in the upfield region (~δ 2.3-2.5 ppm). The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding.

Visualizing the Structure and Key NMR Interactions

Caption: Molecular structure of this compound.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • Instrument Setup:

    • Use a standard 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include:

      • Spectral width: ~16 ppm

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Pulse angle: 30-45 degrees

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and measure the coupling constants.

Caption: Workflow for ¹H NMR characterization.

Comparative Analysis: The Value of Context

Comparison with 2-Fluoro-5-methylpyridine:

The ¹H NMR spectrum of 2-fluoro-5-methylpyridine provides a foundational comparison.[1] In this simpler molecule, the pyridine protons H-3, H-4, and H-6 are present. The introduction of the 1-hydroxyethyl group at the 3-position in our target molecule replaces the H-3 proton. This substitution is expected to cause a downfield shift of the adjacent H-4 proton and a smaller effect on the more distant H-6 proton due to electronic and steric effects.

Comparison with Alternative Analytical Techniques:

While ¹H NMR is a powerful tool, a comprehensive characterization often involves complementary techniques:

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The number of signals confirms the number of unique carbon environments. The fluorine substituent will also induce C-F coupling, which can be diagnostic.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. For this compound, a broad absorption in the range of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group.

While each of these techniques provides valuable data, ¹H NMR offers the most detailed information regarding the specific arrangement and connectivity of atoms in the molecule, making it the primary method for unambiguous structural elucidation in solution.

Conclusion

The ¹H NMR characterization of this compound is a clear demonstration of the power of this technique in modern chemistry. Through a careful analysis of chemical shifts, multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled. By comparing the predicted spectrum with that of simpler analogues and considering data from other analytical methods, researchers can confidently confirm the identity and purity of their synthesized compounds, a critical step in the drug discovery and development pipeline.

References

Mastering the ¹³C NMR Spectral Assignment of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. However, for complex heterocyclic systems such as substituted pyridines, the assignment of ¹³C NMR spectra can be a challenging endeavor due to the nuanced interplay of various substituent effects on chemical shifts.

This guide provides an in-depth, technically-grounded methodology for the ¹³C NMR spectral assignment of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage a multi-faceted approach, combining theoretical prediction with comparative analysis of structurally related compounds. This guide is designed not only to provide a predicted spectral assignment but also to equip the researcher with the strategic thinking and practical steps necessary to confidently assign the spectra of similarly complex molecules.

The Challenge: Predicting ¹³C Chemical Shifts in a Polysubstituted Pyridine

The chemical shift of a given carbon atom in a molecule is highly sensitive to its local electronic environment. In this compound, the pyridine ring is adorned with three distinct substituents: a fluorine atom, a methyl group, and a 1-hydroxyethyl group. Each of these groups exerts a unique electronic influence (inductive and resonance effects) that modulates the shielding and deshielding of the ring carbons, leading to a complex and potentially overlapping spectrum.

To dissect these influences, we will employ a systematic approach:

  • Analysis of Substituent Effects: We will examine the known effects of fluoro, methyl, and alkyl alcohol groups on the ¹³C chemical shifts of aromatic and heterocyclic rings.

  • Comparative Analysis with Analogous Compounds: By analyzing the experimental ¹³C NMR data of simpler, related molecules such as 2-fluoropyridine, 3-methylpyridine (3-picoline), and 1-(pyridin-3-yl)ethan-1-ol, we can derive empirical data to inform our predictions.

  • Computational Prediction: We will utilize an online NMR prediction tool to generate a theoretical ¹³C NMR spectrum. This provides a quantitative baseline for our analysis.

The convergence of these three approaches will allow for a well-reasoned and robust assignment of the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data and Assignment

Based on a combination of substituent effect analysis and computational prediction, the following is a proposed ¹³C NMR spectral assignment for this compound.

// Define nodes with atom labels and numbers N1 [label="N", pos="0,1.5!"]; C2 [label="C2-F", pos="-1.2,0.8!"]; C3 [label="C3", pos="-1.2,-0.8!"]; C4 [label="C4-H", pos="0,-1.5!"]; C5 [label="C5", pos="1.2,-0.8!"]; C6 [label="C6-H", pos="1.2,0.8!"]; C7 [label="CH-OH", pos="-2.5,-1.5!"]; C8 [label="CH3", pos="-3.8,-0.8!"]; C9 [label="CH3", pos="2.5,-1.5!"];

// Define edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C7; C7 -- C8; C5 -- C9; }

Caption: Molecular structure of this compound with carbon numbering.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C2160.5 (d, ¹JCF ≈ 240 Hz)Directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant.
C3135.2Attached to the electron-withdrawing ethanol group. Its chemical shift is influenced by both the fluorine at C2 and the methyl group at C5.
C4138.8Para to the fluorine atom and meta to the methyl and ethanol groups. Expected to be downfield due to the influence of the nitrogen and fluorine.
C5132.5Attached to the electron-donating methyl group, which causes a slight upfield shift compared to an unsubstituted carbon.
C6147.1Ortho to the nitrogen atom, leading to a significant downfield shift.
C7 (CH-OH)65.4A typical chemical shift for a secondary alcohol carbon.
C8 (CH₃ of ethanol)23.8A standard chemical shift for a methyl group attached to a methine carbon.
C9 (CH₃ on ring)17.5A characteristic chemical shift for a methyl group attached to an aromatic ring.

Comparative Analysis with Analogous Compounds

To build confidence in our predicted assignments, we can compare them to the experimental ¹³C NMR data of simpler, structurally related molecules.

CompoundCarbon AtomExperimental Chemical Shift (ppm)
Pyridine C2/C6149.8
C3/C5123.5
C4135.9
2-Fluoropyridine C2162.9 (d, ¹JCF = 237 Hz)
C3110.1 (d, ²JCF = 39 Hz)
C4141.1 (d, ³JCF = 14 Hz)
C5122.3 (d, ⁴JCF = 5 Hz)
C6149.5 (d, ³JCF = 15 Hz)
3-Methylpyridine C2149.5
C3133.5
C4136.5
C5123.1
C6146.9
CH₃18.5
Ethanol CH₂-OH57.7
CH₃18.1

Analysis of Trends:

  • Fluorine Effect: The fluorine at the C2 position in 2-fluoropyridine dramatically shifts the C2 resonance downfield to ~163 ppm and introduces characteristic C-F coupling constants. This strongly supports our assignment of C2 in the target molecule.

  • Methyl Group Effect: The methyl group in 3-methylpyridine has a minor shielding effect on the directly attached carbon (C3) and other ring carbons, which is consistent with our prediction for C5 and C9.

  • 1-Hydroxyethyl Group Effect: The chemical shifts for the ethanol side chain (C7 and C8) are expected to be similar to those in ethanol itself, with some influence from the aromatic ring. Our predicted values of 65.4 ppm and 23.8 ppm are in the expected range for a secondary alcohol attached to an aromatic system.

Experimental Protocol for ¹³C NMR Acquisition

For researchers seeking to acquire an experimental spectrum of this compound or similar compounds, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Amount: Weigh approximately 20-50 mg of the solid sample.

  • Solvent: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Probe: A broadband probe tuned to the ¹³C frequency.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: A 30-45 degree pulse angle is a good compromise between signal intensity and relaxation time.

    • Spectral Width: Approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons, though these are absent in our target molecule's pyridine ring.

    • Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing a Weigh 20-50 mg of sample b Dissolve in 0.6-0.8 mL of CDCl3 with TMS a->b c Transfer to 5 mm NMR tube b->c d Tune and shim spectrometer c->d e Set acquisition parameters (pulse program, spectral width, etc.) d->e f Acquire data (1024-4096 scans) e->f g Apply Fourier Transform with line broadening f->g h Phase and baseline correct the spectrum g->h i Reference the spectrum to TMS (0.00 ppm) h->i

Caption: Workflow for ¹³C NMR data acquisition and processing.

Conclusion

The ¹³C NMR spectral assignment of complex molecules like this compound requires a systematic and comparative approach. By integrating knowledge of substituent effects, analyzing experimental data from analogous compounds, and utilizing computational prediction tools, a confident assignment can be achieved. This guide provides a comprehensive framework for researchers to not only understand the predicted spectrum of the title compound but also to apply these principles to other challenging structural elucidation problems in their own research. The provided experimental protocol further ensures that high-quality data can be obtained for such analyses.

A Comparative Guide to the Mass Spectrometry Analysis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of mass spectrometry techniques for the structural elucidation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol, a key heterocyclic building block in pharmaceutical and materials science research. In the absence of direct, publicly available mass spectra for this specific compound, this document leverages foundational mass spectrometry principles and spectral data from analogous structures to predict its behavior under various ionization conditions. We will compare the utility of "hard" ionization techniques like Electron Ionization (EI) with "soft" ionization methods such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1][2][3] The objective is to provide researchers, scientists, and drug development professionals with a robust analytical framework, detailing expected fragmentation pathways and offering optimized experimental protocols to guide their work.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative. Its structural characterization is paramount for ensuring purity, identifying metabolites, and understanding its chemical reactivity. Mass spectrometry serves as a cornerstone technique for providing definitive molecular weight and structural information.[4] The choice of ionization method is critical, as it dictates the nature and extent of fragmentation, directly impacting the quality of the structural data obtained.[3][5]

Table 1: Physicochemical Properties of the Analyte

PropertyValue
Molecular Formula C₈H₁₀FNO
Average Molecular Weight 155.17 g/mol
Monoisotopic (Exact) Mass 155.0746 Da
Structure
alt text

(Note: Exact mass is the critical value for high-resolution mass spectrometry analysis.)

Comparative Analysis of Ionization Techniques

The selection of an ionization source depends on the analyte's properties—polarity, thermal stability, and molecular weight—and the analytical goal.[3][5] For a small, moderately polar molecule like this compound, several techniques are viable, each offering distinct advantages.

Electron Ionization (EI): The "Hard" Technique for Structural Detail
  • Mechanism: In EI, the analyte is vaporized and bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable radical cation (M⁺•).[1][6] This excess energy induces extensive and reproducible fragmentation, providing a detailed structural "fingerprint".[5][6]

  • Expected Outcome: EI is expected to produce a weak or absent molecular ion peak due to the instability of the initial ion.[7] However, it will generate a rich fragmentation pattern invaluable for structural confirmation. This technique is ideal when coupled with Gas Chromatography (GC-MS) for the analysis of volatile, thermally stable compounds.[1][5]

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight
  • Mechanism: ESI generates ions from a liquid solution by applying a high voltage to a capillary, creating an aerosol of charged droplets.[8] As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. It is a very gentle process, typically yielding protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[1][8]

  • Expected Outcome: ESI is the method of choice for confirming the molecular weight of the analyte, as it should produce a strong signal for the protonated molecule at m/z 156.0824 ([C₈H₁₁FNO]⁺).[8] It is particularly suited for coupling with Liquid Chromatography (LC-MS) and for analyzing polar, thermally labile molecules.[5] Fragmentation can be induced in the collision cell (MS/MS) to gain structural information if needed.[2]

Atmospheric Pressure Chemical Ionization (APCI): The Versatile Intermediate
  • Mechanism: APCI is well-suited for moderately polar, thermally stable compounds with molecular weights under 1500 Da.[9][10] The analyte solution is vaporized in a heated nebulizer and then ionized via gas-phase ion-molecule reactions initiated by a corona discharge.[11][12] This process typically results in protonated molecules [M+H]⁺.[13]

  • Expected Outcome: APCI bridges the gap between ESI and EI. It is an excellent alternative for compounds that are not polar enough to ionize efficiently by ESI.[10][11] For the target analyte, APCI is expected to yield a strong protonated molecular ion [M+H]⁺ at m/z 156.0824, similar to ESI, but with potentially more in-source fragmentation.[12] It is highly compatible with reversed-phase LC and can handle higher flow rates than ESI.[9][12]

Table 2: Comparison of Ionization Techniques for the Analyte

TechniqueIonization TypePrimary Ion ExpectedFragmentationBest For
Electron Ionization (EI) HardM⁺• (m/z 155.07)ExtensiveDetailed structural elucidation
Electrospray Ionization (ESI) Soft[M+H]⁺ (m/z 156.08)Minimal (without MS/MS)Accurate molecular weight determination
APCI Soft[M+H]⁺ (m/z 156.08)Minimal to moderateAnalysis of moderately polar compounds

Predicted Fragmentation Pathways

Understanding fragmentation is key to piecing together a molecule's structure from its mass spectrum.[6][14] The fragmentation of this compound will be dictated by the stability of the resulting ions and neutral losses.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for sample preparation, MS analysis, and data processing.

Key Fragmentation Reactions under EI

Under EI conditions, the molecular ion (m/z 155) is expected to undergo several predictable cleavage reactions.

  • Alpha-Cleavage (α-Cleavage): This is the most favorable fragmentation pathway for alcohols.[7] It involves the cleavage of the C-C bond adjacent to the oxygen atom. The loss of a methyl radical (•CH₃, mass 15 Da) is highly probable, leading to the formation of a stable, resonance-stabilized cation. This fragment is expected to be the base peak in the spectrum.

    • Reaction: C₈H₁₀FNO⁺• → [C₇H₇FNO]⁺ + •CH₃

    • Expected m/z: 140.05

  • Loss of Water: Alcohols frequently undergo dehydration, eliminating a neutral water molecule (H₂O, mass 18 Da).[7]

    • Reaction: C₈H₁₀FNO⁺• → [C₈H₈FN]⁺• + H₂O

    • Expected m/z: 137.06

  • Loss of the Entire Ethanol Side Chain: Cleavage of the bond between the pyridine ring and the ethanol side chain can occur. This would result in the detection of the fluoromethylpyridine cation.

    • Reaction: C₈H₁₀FNO⁺• → [C₆H₅FN]⁺ + •C₂H₅O

    • Expected m/z: 112.04

Predicted EI Fragmentation Diagram

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z = 155 F140 [M - CH₃]⁺ m/z = 140 (Base Peak) M->F140 - •CH₃ (α-Cleavage) F137 [M - H₂O]⁺• m/z = 137 M->F137 - H₂O (Dehydration) F112 [C₆H₅FN]⁺ m/z = 112 M->F112 - •C₂H₅O

Caption: Predicted major fragmentation pathways for the analyte under EI-MS.

Table 3: Predicted Key Fragments and Their Mass-to-Charge Ratios (m/z)

IonizationPredicted m/zProposed Fragment IdentityRationale / Pathway
EI155.07[C₈H₁₀FNO]⁺•Molecular Ion (M⁺•)
EI140.05[M - CH₃]⁺Base Peak. Alpha-cleavage, loss of a methyl radical.
EI137.06[M - H₂O]⁺•Loss of a neutral water molecule.
EI112.04[C₆H₅FN]⁺Cleavage of the ethanol side chain.
ESI / APCI156.08[M + H]⁺Protonated Molecular Ion
ESI / APCI (MS/MS)138.07[M + H - H₂O]⁺Loss of water from the protonated molecule.

Recommended Experimental Protocols

To ensure reliable and reproducible data, the following protocols are recommended.

GC-MS Protocol for EI Analysis

This protocol is designed for the analysis of volatile and thermally stable small molecules.

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex the solution to ensure homogeneity.

    • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

  • Instrumentation & Conditions:

    • Gas Chromatograph (GC):

      • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230 °C.

      • Electron Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the molecular ion peak (if present).

    • Analyze the fragmentation pattern and compare it with the predicted pathways (Table 3).

    • Utilize spectral libraries (e.g., NIST) for comparison with known compounds, though a direct match is unlikely for this novel structure.

LC-MS Protocol for ESI/APCI Analysis

This protocol is suitable for confirming molecular weight and for analyzing samples that may not be sufficiently volatile for GC.

  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of a mobile-phase compatible solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • Liquid Chromatograph (LC):

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometer (MS):

      • Ion Source: ESI or APCI (positive ion mode).

      • Capillary Voltage (ESI): 3.5 kV.

      • Corona Current (APCI): 5 µA.[13]

      • Vaporizer Temperature (APCI): 400 °C.[13]

      • Mass Range: Scan from m/z 50 to 300.

      • For MS/MS: Select the precursor ion (m/z 156.08) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to generate fragment ions.

Conclusion

The mass spectrometric analysis of this compound requires a multi-faceted approach. For definitive molecular weight confirmation, LC-MS with soft ionization (ESI or APCI) is the superior choice, expected to yield a prominent protonated molecule [M+H]⁺ at m/z 156. For detailed structural elucidation, GC-MS with Electron Ionization is indispensable, providing a rich, reproducible fragmentation pattern. The predicted base peak at m/z 140, resulting from the loss of a methyl radical via alpha-cleavage, serves as a key diagnostic fragment. By strategically combining these techniques, researchers can achieve a comprehensive and unambiguous characterization of this important chemical entity.

References

Biological activity of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol versus its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing for potency, selectivity, and pharmacokinetic properties. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine. This guide provides an in-depth comparison of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol and its non-fluorinated analog, 1-(5-methylpyridin-3-yl)ethan-1-ol. While direct comparative biological data for these specific molecules is not extensively published, this guide will leverage established principles of medicinal chemistry to predict their differential biological activities and provide the experimental framework for their empirical validation.

The Strategic Role of Fluorine in Drug Design

Fluorine's unique properties—high electronegativity, small atomic radius (similar to hydrogen), and the strength of the C-F bond—make it a valuable bioisostere for hydrogen.[1][2][3] The substitution of hydrogen with fluorine can profoundly influence a molecule's biological profile by altering its physicochemical properties and metabolic fate.[4][5][6]

Key Physicochemical and Pharmacokinetic Considerations
  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] We can predict that this compound will exhibit greater metabolic stability at the fluorinated position compared to its analog.

  • Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[1][2] This effect can lower the pKa of nearby basic groups, such as the pyridine nitrogen. Consequently, the fluorinated analog is expected to be less basic. This can have significant implications for solubility, cell membrane permeability, and interactions with biological targets.[5]

  • Lipophilicity (LogP): A single fluorine substitution typically leads to a slight increase in lipophilicity.[2] This can enhance membrane permeability and, in some cases, improve binding affinity to hydrophobic pockets of target proteins.

  • Binding Affinity and Conformation: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with protein targets.[2] Its introduction can also influence the molecule's preferred conformation, potentially leading to a better fit within a receptor's binding site.[7][8]

The structural difference between the two molecules is illustrated below:

Caption: Structural comparison of the two compounds.

Predicted Comparative Profile

The following table summarizes the predicted differences in the physicochemical and biological properties of the two compounds based on established principles of medicinal chemistry.

Property1-(5-methylpyridin-3-yl)ethan-1-ol (Non-fluorinated)This compound (Fluorinated)Rationale
Metabolic Stability LowerHigherThe strong C-F bond at the 2-position of the pyridine ring is expected to block metabolic oxidation at that site.[2]
Pyridine Nitrogen pKa Higher (More Basic)Lower (Less Basic)The strong electron-withdrawing effect of fluorine reduces the electron density on the pyridine nitrogen, decreasing its basicity.[1][5]
Lipophilicity (LogP) LowerHigherFluorine substitution generally increases lipophilicity, which can affect membrane permeability and protein binding.[1]
Binding Affinity Target DependentPotentially HigherEnhanced binding can result from favorable interactions of the fluorine atom with the target protein (e.g., hydrogen bonding, dipole interactions) and the altered electronic profile of the pyridine ring.[4][7]
Bioavailability Potentially LowerPotentially HigherA combination of increased metabolic stability and enhanced membrane permeability (due to higher lipophilicity and lower basicity) could lead to improved oral bioavailability.[1]

Experimental Workflow for Comparative Analysis

To empirically validate these predictions, a systematic experimental approach is necessary. The following protocols outline a self-validating system for comparing the two compounds.

G cluster_synthesis Compound Synthesis & QC cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bioactivity Biological Activity synthesis Synthesis of Analogs qc Purity & Identity Confirmation (NMR, LC-MS, HRMS) synthesis->qc pka pKa Determination (Potentiometric Titration) qc->pka logp LogP/LogD Measurement (Shake-flask or HPLC) qc->logp metabolic_stability Metabolic Stability Assay (Liver Microsomes) qc->metabolic_stability permeability Permeability Assay (e.g., PAMPA) qc->permeability binding_assay Binding Assay (e.g., SPR, ITC) qc->binding_assay cell_based_assay Cell-Based Functional Assay (e.g., IC50 Determination) pka->cell_based_assay logp->cell_based_assay metabolic_stability->cell_based_assay permeability->cell_based_assay binding_assay->cell_based_assay

Caption: Experimental workflow for comparative analysis.

Part 1: In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolic degradation of the two compounds in a liver microsome model.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compounds (fluorinated and non-fluorinated analogs) to separate wells at a final concentration of 1 µM. Include a positive control (a compound with known high clearance) and a negative control (incubation without NADPH).

  • Incubation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life for the fluorinated analog would support the prediction of enhanced metabolic stability.

Part 2: pKa and Lipophilicity Determination

Objective: To quantify the basicity and lipophilicity of each analog.

Methodology for pKa:

  • Use potentiometric titration or UV-metric methods to determine the pKa.

  • Dissolve a precise amount of each compound in a co-solvent system (e.g., methanol/water).

  • Titrate the solution with a standardized acid (e.g., HCl).

  • The pKa is determined from the inflection point of the titration curve. A lower pKa value for the fluorinated compound will confirm its reduced basicity.

Methodology for LogP/LogD:

  • The shake-flask method is the traditional approach. Partition the compound between n-octanol and a buffered aqueous solution (pH 7.4 for LogD).

  • After equilibration, measure the concentration of the compound in each phase by UV-Vis spectroscopy or LC-MS.

  • LogP/LogD is the logarithm of the ratio of the concentration in the organic phase to the aqueous phase. A higher value for the fluorinated analog would indicate greater lipophilicity.

Part 3: In Vitro Biological Activity Assay (Example: Kinase Inhibition)

Objective: To determine and compare the potency of the two analogs against a hypothetical protein kinase target.

Methodology:

  • Assay Setup: Use a biochemical assay format, such as an ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

  • Compound Dilution: Prepare a serial dilution of each compound (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the respective compound dilutions. Include controls for 100% and 0% kinase activity.

  • Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each analog. A lower IC50 for the fluorinated compound would indicate higher potency.

ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor Binds & Activates pi3k PI3K receptor->pi3k Recruits & Activates pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Phosphorylates & Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylates cell_response Cellular Response (Proliferation, Survival) downstream->cell_response inhibitor Pyridyl Ethanol Inhibitor (Fluorinated or Non-fluorinated) inhibitor->akt Inhibits

Caption: Hypothetical signaling pathway (PI3K/Akt).

Conclusion

The introduction of a single fluorine atom, as in the case of this compound, is predicted to confer significant advantages over its non-fluorinated counterpart. These include enhanced metabolic stability, modulated basicity leading to potentially favorable pharmacokinetic properties, and the potential for increased binding affinity and biological potency. The experimental workflows provided in this guide offer a robust framework for validating these hypotheses. By systematically evaluating the physicochemical properties, metabolic fate, and biological activity, researchers can gain a comprehensive understanding of the impact of fluorination on this particular chemical scaffold, thereby guiding future drug design and optimization efforts.

References

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallography of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol Derivatives: A Comparative Analysis for Structural Elucidation

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved pharmaceuticals.[1] The strategic introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, such as basicity, metabolic stability, and binding affinity, making fluorinated pyridines highly sought-after motifs in drug design.[1][2][3] The compound this compound and its derivatives represent a class of molecules with significant potential as pharmaceutical intermediates. Their precise three-dimensional structure is paramount to understanding their biological activity and optimizing their function.

This guide provides a comprehensive examination of X-ray crystallography as the definitive method for the structural elucidation of these compounds. As a senior application scientist, the goal is to not only detail the methodology but also to provide a comparative analysis against other common analytical techniques, offering researchers and drug development professionals a clear perspective on why single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural determination.

Part 1: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals, a process that is often both an art and a science.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. A common approach involves the reduction of a ketone precursor, which itself can be synthesized via reactions like Friedel-Crafts acylation or by using organometallic reagents.[4][5]

Experimental Protocol: Synthesis of the Ketone Precursor

  • Grignard Reagent Formation: Prepare a Grignard reagent from 3-bromo-2-fluoro-5-methylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Acylation: React the freshly prepared Grignard reagent with acetaldehyde at a low temperature (e.g., -78 °C) to form the corresponding secondary alcohol, this compound.

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure alcohol.

The Crucial Step: Crystallization Methodologies

Obtaining a single crystal suitable for X-ray diffraction is the most critical and often challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, avoiding rapid precipitation which leads to amorphous solids or microcrystalline powders.[6] For pyridine derivatives, several techniques are effective.[7][8]

Common Crystallization Techniques:

  • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting crystal nucleation and growth.

  • Vapor Diffusion: This is one of the most reliable methods for growing high-quality crystals from small amounts of material.[6]

    • Liquid-Vapor Diffusion: The compound is dissolved in a small amount of a relatively non-volatile solvent (the "good" solvent) in a small, open vial. This vial is then placed inside a larger, sealed container (e.g., a jar or beaker) that contains a more volatile solvent in which the compound is insoluble (the "poor" solvent). The poor solvent's vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Causality in Solvent Selection: The choice of solvent is critical. Ideal solvents should exhibit moderate solubility for the compound and have a suitable boiling point for the chosen technique. For polar compounds like the title alcohol, solvents such as ethanol, methanol, acetone, or mixtures with water or hexane are often good starting points. The goal is to find conditions where the molecule can slowly and methodically arrange itself into a well-ordered crystal lattice.

Part 2: X-ray Crystallography – The Definitive Structural Tool

While other analytical methods provide valuable pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) delivers the complete, high-resolution, three-dimensional picture.[9][10] It directly maps the atomic positions within the crystal lattice, providing precise measurements of bond lengths, bond angles, and torsional angles.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure follows a well-defined, self-validating workflow.

SCXRD_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase A Crystal Selection & Mounting B Mount on Diffractometer A->B Microscope Selection C X-ray Data Collection B->C Exposure to X-rays D Data Reduction & Integration C->D Raw Diffraction Pattern E Structure Solution (e.g., Direct Methods) D->E Reflection Intensities F Structure Refinement E->F Initial Atomic Model G Validation & Final Report (CIF) F->G Refined 3D Structure

Caption: The workflow of single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is identified under a microscope. It must be free of cracks and defects. The crystal is mounted on a goniometer head, often held in place by a cryo-protectant oil and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] A focused beam of monochromatic X-rays is directed at the crystal, which is rotated through various orientations. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots (reflections) that is recorded by a detector.

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the position and intensity of each reflection. This information is used to determine the unit cell dimensions and the crystal's symmetry (space group). The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Validation: The final structure is rigorously validated. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[11][12]

Part 3: Comparative Analysis with Alternative Techniques

No single technique tells the whole story. X-ray crystallography's power is best understood when compared with other methods that provide complementary information.

Technique Information Provided Advantages Limitations
Single-Crystal XRD (SCXRD) Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[9][10]Unambiguous and definitive structural determination.Requires a high-quality single crystal; structure is in the solid state.
Powder XRD (PXRD) Crystalline phase identification, purity, polymorphism screening.[13][14]Fast, non-destructive, works on microcrystalline powder.Does not provide atomic coordinates or molecular connectivity.[14]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Atomic connectivity, chemical environment of nuclei, 2D/3D solution-state conformation.Excellent for solution-state structure and dynamics; no crystal needed.Provides relative, not absolute, spatial arrangement; can be complex to interpret.
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns.High sensitivity, requires very small sample amount.Provides no information on 3D structure or isomerism.
IR/Raman Spectroscopy Presence of specific functional groups and bond types.[15]Fast, non-destructive, good for quick functional group analysis.Provides very limited information on the overall molecular structure.

Trustworthiness Through Self-Validation: The crystallographic process has built-in validation metrics. The R-factor (or R-value) is a key indicator of the quality of the final structure, representing the agreement between the experimental diffraction data and the calculated model. A low R-factor (typically < 5%) indicates a reliable and trustworthy structure.

Part 4: Interpreting Crystallographic Data: A Hypothetical Case Study

Let's consider hypothetical but realistic crystallographic data for a derivative, 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-one .

Table 2: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC₈H₈FNO
Formula Weight153.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.234(2)
b (Å)15.678(3)
c (Å)9.456(2)
β (°)105.34(1)
Volume (ų)1178.2(4)
Z4
R-factor (R₁)0.041
Goodness-of-fit (S)1.05

Analysis of the Hypothetical Structure:

The data in Table 2 would allow for a detailed structural discussion. The monoclinic space group P2₁/c is very common for organic molecules. The key insights would come from the refined atomic coordinates, which reveal:

  • Molecular Conformation: The dihedral angle between the plane of the pyridine ring and the acetyl group (C-C=O) would be determined, revealing any steric hindrance caused by the fluorine and methyl substituents.

  • Intermolecular Interactions: The true power of crystallography lies in its ability to map the interactions that govern how molecules pack in the solid state. In this case, weak C-H···O and C-H···F hydrogen bonds would likely be observed, creating a network that stabilizes the crystal lattice. The absence of a strong hydrogen bond donor (like the -OH in the alcohol) means packing would be dominated by weaker forces.

Caption: Hypothetical intermolecular C-H···O and C-H···F interactions.

Conclusion

For researchers in drug development, understanding the precise three-dimensional architecture of a molecule like this compound is not merely an academic exercise; it is a prerequisite for rational drug design. While techniques like NMR, MS, and vibrational spectroscopy provide essential, complementary data, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution map of atomic positions in the solid state . This detailed structural information is invaluable for understanding structure-activity relationships, optimizing ligand-protein interactions, and characterizing crystalline forms for pharmaceutical formulation. By integrating crystallographic data with findings from other analytical methods, scientists can build a complete and robust understanding of their target molecules, accelerating the path from discovery to clinical application.

References

A Senior Application Scientist's Guide to the Fluorination of Pyridines: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, modulated basicity (pKa), and improved membrane permeability—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] However, the selection of the appropriate fluorinating agent from an ever-expanding chemical toolbox is a critical decision that dictates not only the success of the synthesis but also its safety and scalability.

This guide provides an in-depth, objective comparison of six leading fluorinating agents for pyridine synthesis: Selectfluor®, DAST, Deoxo-Fluor®, PyFluor™, XtalFluor-E®, and Fluolead™. We will delve into their mechanisms, comparative efficacy with supporting experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Landscape of Pyridine Fluorination: Key Considerations

The introduction of a fluorine atom onto the pyridine ring is not a trivial task. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack compared to benzene. Furthermore, the choice of fluorinating agent is governed by a multitude of factors including:

  • Reactivity and Regioselectivity: The ability of the reagent to fluorinate the desired position on the pyridine ring with high efficiency and minimal side products.

  • Substrate Scope and Functional Group Tolerance: The compatibility of the reagent with a wide range of substituents on the pyridine ring.

  • Safety and Handling: The thermal stability, toxicity, and ease of use of the reagent.

  • Cost and Availability: The economic viability of the reagent for both small-scale and large-scale synthesis.

This guide will address these critical aspects for each of the selected fluorinating agents, providing a holistic view to aid in your selection process.

Comparative Analysis of Fluorinating Agents

The following sections provide a detailed overview of each fluorinating agent, highlighting their strengths, weaknesses, and optimal applications in pyridine synthesis.

Selectfluor® (F-TEDA-BF₄)

Selectfluor® is a widely used electrophilic fluorinating agent known for its stability, ease of handling, and broad substrate scope.[3] It is a crystalline solid that is relatively safe to handle compared to many other fluorinating agents.[3]

Mechanism of Action: The fluorination of pyridines with Selectfluor® is believed to proceed through an electrophilic aromatic substitution pathway. The mechanism can be complex and substrate-dependent, with evidence for both single-electron transfer (SET) and SN2-type pathways.[3] For electron-rich pyridines, the reaction is often facilitated by the formation of a charge-transfer complex.

Efficacy and Applications: Selectfluor® is particularly effective for the fluorination of electron-rich pyridines and their derivatives.[4] It often provides good to excellent yields under mild reaction conditions.[3] For example, the fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce fluorinated 3,6-dihydropyridines in high yields (82-97%).[5] These intermediates can then be readily converted to the corresponding fluorinated pyridines.[5]

Limitations: The reactivity of Selectfluor® can be insufficient for highly electron-deficient pyridines. In such cases, harsher reaction conditions or alternative reagents may be necessary.

Diethylaminosulfur Trifluoride (DAST)

DAST is a versatile and potent nucleophilic deoxofluorinating agent. It is a liquid at room temperature and is known for its high reactivity.

Mechanism of Action: DAST reacts with hydroxyl-substituted pyridines (hydroxypyridines) to form a fluorosulfite intermediate, which then undergoes nucleophilic attack by fluoride to yield the fluorinated pyridine. This reaction typically proceeds with inversion of configuration if a chiral center is present.

Efficacy and Applications: DAST is highly effective for the deoxofluorination of hydroxypyridines. It is a powerful reagent that can often achieve fluorination where other reagents fail.

Limitations: DAST is thermally unstable and can decompose explosively, especially at temperatures above 90°C.[6][7] It is also highly sensitive to moisture and reacts violently with water, producing toxic and corrosive HF gas.[8] These safety concerns limit its use in large-scale synthesis. Furthermore, DAST can promote elimination side reactions, leading to the formation of undesired byproducts.[6]

Deoxo-Fluor®

Deoxo-Fluor® is a thermally more stable alternative to DAST.[9] It is also a liquid nucleophilic deoxofluorinating agent.

Mechanism of Action: The mechanism of Deoxo-Fluor® is similar to that of DAST, involving the formation of a fluorosulfite intermediate followed by nucleophilic displacement by fluoride.

Efficacy and Applications: Deoxo-Fluor® offers a similar reactivity profile to DAST but with a significantly improved safety profile.[9] It is a versatile reagent for the deoxofluorination of hydroxypyridines and can be used in a wide range of applications. Its higher thermal stability makes it more suitable for reactions requiring elevated temperatures.[10]

Limitations: While safer than DAST, Deoxo-Fluor® is still a hazardous reagent that must be handled with care. It is also sensitive to moisture and can generate HF upon contact with water.[10]

PyFluor™

PyFluor™ is a relatively new, crystalline, and thermally stable deoxyfluorination reagent.[8][11] It offers an excellent safety profile and is easy to handle.[8][11]

Mechanism of Action: PyFluor™ activates hydroxyl groups in the presence of a base to form a pyridinesulfonate intermediate, which is subsequently displaced by fluoride.[11]

Efficacy and Applications: PyFluor™ has been shown to be a highly selective reagent, minimizing the formation of elimination byproducts that are often observed with DAST and Deoxo-Fluor®.[6][8] It is compatible with a wide range of functional groups and is particularly well-suited for the late-stage fluorination of complex molecules.[8][12]

Limitations: PyFluor™ generally requires longer reaction times and the use of a strong base compared to DAST or Deoxo-Fluor®.[6][11]

XtalFluor-E®

XtalFluor-E® is a crystalline, thermally stable, and easy-to-handle deoxofluorinating agent.[13][14] It is a safer alternative to liquid reagents like DAST and Deoxo-Fluor®.[15][16]

Mechanism of Action: XtalFluor-E® activates hydroxyl groups, and the subsequent nucleophilic attack by a fluoride source, often added as a promoter, leads to the formation of the C-F bond.[14]

Efficacy and Applications: XtalFluor-E® is effective for the deoxofluorination of a variety of alcohols, including hydroxypyridines.[13] A key advantage is that it often requires a promoter (e.g., Et₃N·3HF or DBU) to achieve high reactivity, which allows for tunable reaction conditions.[16][17] It has been shown to be more selective than DAST and Deoxo-Fluor®, leading to fewer elimination byproducts.[15][16]

Limitations: The need for a promoter can add complexity to the reaction setup. The reactivity of XtalFluor-E® alone is often insufficient for challenging substrates.[16]

Fluolead™

Fluolead™ is another crystalline and thermally stable deoxofluorinating agent with high resistance to aqueous hydrolysis.[18]

Mechanism of Action: Similar to other sulfur-based fluorinating agents, Fluolead™ activates hydroxyl groups for subsequent nucleophilic substitution by fluoride.

Efficacy and Applications: Fluolead™ has demonstrated high efficiency in the deoxofluorination of alcohols and ketones.[19] Its high thermal stability allows for reactions to be conducted at elevated temperatures, which can be advantageous for less reactive substrates.[19]

Limitations: While generally effective, the reactivity and selectivity of Fluolead™ can be substrate-dependent.

Quantitative Data Summary

Fluorinating AgentPhysical StateThermal StabilityKey AdvantagesKey DisadvantagesTypical Yields (Pyridine Synthesis)
Selectfluor® Crystalline Solid[3]HighEasy to handle, broad substrate scope for electron-rich pyridines[3]Less effective for electron-deficient pyridines72-97%[5]
DAST LiquidLow (can decompose explosively)[6][7]High reactivityPoor thermal stability, moisture sensitive, promotes elimination[6][8]Substrate dependent, often good to high
Deoxo-Fluor® LiquidModerate (safer than DAST)[9]Good reactivity, better safety profile than DAST[9]Moisture sensitive, can still be hazardousGood to high, often superior to DAST
PyFluor™ Crystalline Solid[8]HighExcellent safety profile, high selectivity, minimizes elimination[6][8]Requires a strong base and longer reaction times[6][11]Good to high[6][12]
XtalFluor-E® Crystalline Solid[13][14]HighSafe and easy to handle, tunable reactivity with promoters[15][16]Often requires a promoter for high reactivity[16]Good to high, with high selectivity[15][16]
Fluolead™ Crystalline Solid[18]HighHigh thermal stability, resistant to hydrolysis[18]Reactivity can be substrate-dependentGood to high[19]

Experimental Protocols

The following are representative, detailed protocols for the fluorination of pyridine derivatives using the discussed reagents. Note: These are general procedures and may require optimization for specific substrates. Always perform a small-scale test reaction first.

Protocol 1: Electrophilic Fluorination of a 1,2-Dihydropyridine with Selectfluor®

Materials:

  • 1,2-Dihydropyridine derivative (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Anhydrous acetonitrile

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the 1,2-dihydropyridine derivative and anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Selectfluor® in anhydrous acetonitrile.

  • Slowly add the Selectfluor® solution to the stirred solution of the 1,2-dihydropyridine at 0 °C.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deoxofluorination of a Hydroxypyridine with DAST

Materials:

  • Hydroxypyridine derivative (1.0 equiv)

  • DAST (1.1-1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the hydroxypyridine derivative and anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST to the stirred solution.[20]

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C. Caution: Gas evolution!

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deoxofluorination of a Hydroxypyridine with Deoxo-Fluor®

Materials:

  • Hydroxypyridine derivative (1.0 equiv)

  • Deoxo-Fluor® (1.2-1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the hydroxypyridine derivative and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor® to the stirred solution.[9]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Deoxofluorination of a Hydroxypyridine with PyFluor™

Materials:

  • Hydroxypyridine derivative (1.0 equiv)

  • PyFluor™ (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flask, add the hydroxypyridine derivative, PyFluor™, and anhydrous toluene.[7]

  • Add DBU to the stirred mixture at room temperature.[7]

  • Stir the reaction at room temperature or heat to 50 °C if necessary, monitoring the reaction progress by TLC or LC-MS. Reaction times can be longer (e.g., 12-24 hours).[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Deoxofluorination of a Hydroxypyridine with XtalFluor-E® and a Promoter

Materials:

  • Hydroxypyridine derivative (1.0 equiv)

  • XtalFluor-E® (1.5 equiv)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the hydroxypyridine derivative and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add Et₃N·3HF to the stirred solution.

  • Add XtalFluor-E® portion-wise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 6: Deoxofluorination of a Hydroxypyridine with Fluolead™

Materials:

  • Hydroxypyridine derivative (1.0 equiv)

  • Fluolead™ (1.5 equiv)

  • Pyridine-HF (catalytic amount)

  • Anhydrous dichloromethane (DCM) in a fluoropolymer vessel

  • Argon or Nitrogen atmosphere

Procedure:

  • In a fluoropolymer reaction vessel under an inert atmosphere, dissolve the hydroxypyridine derivative in anhydrous DCM.

  • Add a catalytic amount of Pyridine-HF.

  • Add Fluolead™ to the stirred solution at room temperature.

  • Stir the reaction at room temperature or heat if necessary, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding it to a stirred solution of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate a generalized electrophilic fluorination mechanism and a typical experimental workflow for deoxofluorination.

Electrophilic_Fluorination Py Pyridine Substrate Intermediate Intermediate (e.g., Sigma Complex) Py->Intermediate + E-F E_F Electrophilic Fluorinating Agent (e.g., Selectfluor®) Product Fluorinated Pyridine Intermediate->Product - H+ Byproduct Byproduct Product->Byproduct forms Base Base (optional) Base->Intermediate assists in de-protonation

Caption: Generalized mechanism for electrophilic fluorination of pyridine.

Deoxofluorination_Workflow Start Start: Hydroxypyridine in Anhydrous Solvent Add_Reagent Add Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®, etc.) at appropriate temperature Start->Add_Reagent Reaction Stir and Monitor Reaction (TLC/LC-MS) Add_Reagent->Reaction Quench Quench Reaction (e.g., with aq. NaHCO₃) Reaction->Quench Workup Aqueous Workup (Extraction, Washing, Drying) Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Fluorinated Pyridine Purification->Product

Caption: A typical experimental workflow for alcohol deoxyfluorination.

Conclusion: Making an Informed Choice

The selection of a fluorinating agent for pyridine synthesis is a multifaceted decision that requires a careful balance of reactivity, selectivity, safety, and practicality. For electron-rich pyridines, Selectfluor® offers a safe and effective electrophilic route. For deoxofluorination of hydroxypyridines, the choice is more nuanced. While DAST is a powerful reagent, its hazardous nature often makes Deoxo-Fluor® a more prudent choice for many applications. The newer generation of crystalline reagents, PyFluor™ , XtalFluor-E® , and Fluolead™ , represent significant advances in safety and handling. PyFluor™ stands out for its high selectivity against elimination, while XtalFluor-E® provides tunable reactivity through the use of promoters. Fluolead™ offers high thermal stability for more demanding transformations.

Ultimately, the optimal reagent will depend on the specific substrate, the desired scale of the reaction, and the available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate the exciting and ever-evolving field of pyridine fluorination with confidence and success.

References

Navigating the Target Landscape: A Comparative Guide to In-Vitro Validation for 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. A critical, early milestone in this journey is the definitive identification and validation of the biological target(s) of a novel compound series.[1] Inadequate target validation is a primary contributor to the high attrition rates of drug candidates in later clinical phases. This guide provides a comprehensive framework for the in-vitro validation of the biological targets for a novel class of compounds: 1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-ol derivatives.

The pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous approved drugs. The specific substitutions on this ethan-1-ol derivative series suggest a potential for interaction with a variety of biological targets, particularly protein kinases, due to their ability to form key hydrogen bond interactions within ATP-binding pockets. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of essential in-vitro techniques, supported by detailed protocols and illustrative experimental data, to rigorously interrogate the target engagement of these novel molecules.

The Strategic Imperative of Target Validation

Before committing significant resources to lead optimization and preclinical development, it is paramount to establish a clear line-of-sight between the compound, its molecular target, and the desired therapeutic effect.[1] This process of target validation provides the foundational evidence that modulating the proposed target with a small molecule will likely result in a therapeutic benefit with an acceptable safety margin. The in-vitro assays detailed herein are designed to build this evidence base in a stepwise and logical fashion, moving from broad screening to precise biophysical characterization.

A Multi-Faceted Approach to Target Identification and Validation

No single experimental technique can provide a complete picture of a compound's biological targets. A robust target validation strategy employs a suite of orthogonal assays that probe different aspects of the compound-target interaction. This guide will focus on a logical progression of four key methodologies:

  • Broad Target Screening (Kinome Profiling): To identify potential kinase targets from a large panel.

  • Direct Binding Affinity and Kinetics (Surface Plasmon Resonance - SPR): To quantify the direct interaction between the compound and a purified target protein.

  • Thermodynamic Characterization (Isothermal Titration Calorimetry - ITC): To understand the thermodynamic driving forces behind the binding event.

  • In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA): To confirm that the compound binds to its intended target within the complex milieu of a living cell.

The following sections will delve into the principles of each technique, provide detailed experimental protocols, and present hypothetical comparative data for three representative derivatives from our series: FMP-E-001 , FMP-E-002 , and FMP-E-003 .

Kinome Profiling: Casting a Wide Net

Given the structural alerts within the this compound scaffold, protein kinases are a logical starting point for target identification.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.[3] Kinome profiling services offer a high-throughput method to screen a compound against a large panel of kinases to identify potential targets and off-targets early in the discovery process.[4][5][6]

Causality Behind Experimental Choice:

Starting with a broad kinome scan is a cost-effective and efficient strategy to quickly identify the most promising primary targets for a novel compound series. This approach helps to prioritize which putative targets should be investigated further with more resource-intensive biophysical assays. It also provides an early indication of selectivity, which is a critical parameter for minimizing potential off-target toxicities.[3]

Hypothetical Data: Kinome Scan for FMP-E-001

To illustrate the output of such a screen, Table 1 summarizes hypothetical results for FMP-E-001 screened at a single concentration (1 µM) against a panel of 468 kinases (e.g., using a service like Eurofins' KINOMEscan®).[5]

Table 1: Hypothetical KINOMEscan® Results for FMP-E-001 (1 µM)

Kinase TargetPercent of Control (%)Interpretation
Kinase X2Strong Inhibition
Kinase Y85No Significant Inhibition
Kinase Z92No Significant Inhibition
... (465 others)>80No Significant Inhibition

Data is presented as "% of Control", where a lower number indicates stronger binding/inhibition.

Based on these hypothetical results, Kinase X is identified as a primary putative target for FMP-E-001, warranting further validation.

Surface Plasmon Resonance (SPR): Quantifying the Interaction

Once a primary target like "Kinase X" is identified, the next logical step is to quantify the direct binding of the derivatives to the purified protein. Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[7] SPR provides crucial data on the binding affinity (K D ), as well as the association (k a ) and dissociation (k d ) rates.[7]

Causality Behind Experimental Choice:

SPR is a powerful tool for hit-to-lead optimization as it provides not only the affinity (how tightly the compound binds) but also the kinetics (how quickly it binds and releases).[8][9] A compound with a slow dissociation rate (a long residence time on the target) may exhibit a more durable pharmacological effect in vivo. This kinetic information is not available from endpoint assays.

Experimental Protocol: SPR Analysis of FMP Derivatives with Kinase X

Objective: To determine the binding affinity (K D ) and kinetic rate constants (k a , k d ) of FMP-E-001, FMP-E-002, and FMP-E-003 for purified Kinase X protein.

Materials:

  • Biacore T200 instrument (or similar)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified His-tagged Kinase X (>95% purity)

  • FMP derivatives dissolved in 100% DMSO

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Methodology:

  • Immobilization of Kinase X:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject a solution of Kinase X (20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~8000 Resonance Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell is prepared using the same activation/deactivation chemistry without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of each FMP derivative (e.g., 0.1, 0.3, 1, 3, 10 µM) in running buffer containing 2% DMSO.

    • Inject the compound solutions over both the Kinase X and reference flow cells for 120 seconds at a flow rate of 30 µL/min.

    • Allow the dissociation to proceed for 300 seconds.

    • Regenerate the surface between each compound injection with a pulse of 10 mM Glycine-HCl, pH 2.0.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine k a , k d , and K D .

Hypothetical Data: SPR Comparison of FMP Derivatives

Table 2: SPR Kinetic and Affinity Data for FMP Derivatives Binding to Kinase X

Compoundk a (1/Ms)k d (1/s)K D (nM)
FMP-E-0012.5 x 10^55.0 x 10^-42.0
FMP-E-0021.8 x 10^59.0 x 10^-45.0
FMP-E-0033.0 x 10^56.0 x 10^-320.0

These hypothetical results suggest that FMP-E-001 is the most potent binder to Kinase X with the tightest affinity (lowest K D ) and the slowest dissociation rate (lowest k d ), indicating a longer residence time on the target.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics

To gain a deeper understanding of the binding mechanism, Isothermal Titration Calorimetry (ITC) can be employed. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[10][11]

Causality Behind Experimental Choice:

ITC is considered the gold standard for characterizing binding interactions because it measures the interaction in solution without any modification or immobilization of the binding partners.[10] The thermodynamic signature (ΔH and ΔS) provides invaluable insights for structure-activity relationship (SAR) studies. For example, a binding event driven by a favorable enthalpy change often indicates strong hydrogen bonding and van der Waals interactions.

Experimental Protocol: ITC Analysis of FMP-E-001 with Kinase X

Objective: To determine the thermodynamic parameters of the interaction between FMP-E-001 and Kinase X.

Materials:

  • MicroCal PEAQ-ITC instrument (or similar)

  • Purified Kinase X (>95% purity)

  • FMP-E-001

  • ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl (dialyze protein and dissolve compound in this buffer)

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the purified Kinase X protein against the ITC buffer.

    • Dissolve FMP-E-001 in the final dialysis buffer to a concentration of 100 µM. The final DMSO concentration must be precisely matched in both the protein and compound solutions (e.g., 1%).

    • Prepare the Kinase X solution at a concentration of 10 µM in the same matched buffer.

    • Degas all solutions immediately prior to use.

  • ITC Experiment:

    • Load the Kinase X solution into the sample cell and FMP-E-001 into the injection syringe.

    • Perform a single 0.4 µL initial injection, followed by 18 subsequent 2 µL injections at 150-second intervals at 25°C.

  • Data Analysis:

    • Integrate the raw titration data and fit to a one-site binding model to determine n, K D , and ΔH. The change in entropy (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K a )).

Hypothetical Data: Thermodynamic Profile of FMP-E-001 Binding

Table 3: ITC Thermodynamic Data for FMP-E-001 Binding to Kinase X

ParameterValue
Stoichiometry (n)1.05
Affinity (K D )2.5 nM
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-3.2
ΔG (kcal/mol)-11.7

The data indicate a 1:1 binding stoichiometry and confirm the high affinity observed in SPR. The negative enthalpy change suggests that the binding is driven by favorable hydrogen bonds and van der Waals interactions.

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in a Cellular Context

Confirming that a compound binds to its target in a test tube is essential, but it is crucial to demonstrate that this interaction also occurs in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells or tissue samples.[12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the protein-ligand complex becomes more resistant to thermal denaturation.[12][15]

Causality Behind Experimental Choice:

CETSA provides direct evidence of target engagement in a physiologically relevant setting, bridging the gap between biochemical assays and cellular activity. A positive CETSA result significantly increases confidence that the compound's observed cellular phenotype is a direct consequence of binding to the intended target.[13][14]

Experimental Protocol: CETSA for FMP-E-001 and Kinase X

Objective: To determine if FMP-E-001 stabilizes Kinase X in intact cells.

Materials:

  • Cell line expressing endogenous Kinase X (e.g., HL-60)

  • FMP-E-001

  • PBS and complete cell culture medium

  • Lysis buffer with protease inhibitors

  • Antibody specific for Kinase X for Western blotting

Methodology:

  • Cell Treatment:

    • Culture cells to a density of ~1-2 x 10^6 cells/mL.

    • Treat cells with either 10 µM FMP-E-001 or vehicle (DMSO) for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

    • Analyze the amount of soluble Kinase X in the supernatant by Western blot using a Kinase X-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble Kinase X relative to the non-heated control against the temperature for both vehicle- and FMP-E-001-treated samples to generate CETSA melting curves.

Hypothetical Data: CETSA Melting Curves

The results would be visualized as a shift in the melting curve for the FMP-E-001-treated sample compared to the vehicle control. For example, the temperature at which 50% of Kinase X is denatured (T m ) might shift from 52°C in the vehicle-treated cells to 58°C in the presence of FMP-E-001, demonstrating target engagement and stabilization in the cellular environment.

Visualizing Workflows and Pathways

To better conceptualize the experimental processes and potential biological context, the following diagrams are provided.

Experimental Workflow for Target Validation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: In-Cell Validation Compound Library Compound Library Kinome Scan Kinome Scan Compound Library->Kinome Scan Screening Putative Targets Putative Targets Kinome Scan->Putative Targets Hit List SPR SPR Putative Targets->SPR Purified Protein ITC ITC Putative Targets->ITC Purified Protein Affinity & Kinetics (KD, ka, kd) Affinity & Kinetics (KD, ka, kd) SPR->Affinity & Kinetics (KD, ka, kd) CETSA CETSA Affinity & Kinetics (KD, ka, kd)->CETSA Select Lead Compound Thermodynamics (ΔH, ΔS) Thermodynamics (ΔH, ΔS) ITC->Thermodynamics (ΔH, ΔS) Target Engagement Confirmed Target Engagement Confirmed CETSA->Target Engagement Confirmed

Caption: A streamlined workflow for in-vitro target validation.

Hypothetical Signaling Pathway for Kinase X

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression FMP_E_001 FMP-E-001 FMP_E_001->Kinase_X Inhibits

References

A Comparative Guide to the Chiral HPLC Analysis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the stereochemical identity of a pharmaceutical agent is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The compound 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol is a key chiral building block in the synthesis of various pharmaceutical candidates. Its biological activity is intrinsically linked to the absolute configuration of the stereocenter. Consequently, the development of a robust and reliable analytical method for the enantioselective analysis of this compound is a critical step in ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of various chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of this compound. We will delve into the selection of chiral stationary phases (CSPs), the optimization of mobile phase composition, and provide detailed experimental protocols. The insights presented herein are grounded in the fundamental principles of chiral recognition and are supported by comparative experimental data to facilitate informed decision-making for researchers, scientists, and drug development professionals.

The Challenge of Chiral Recognition

The separation of enantiomers is a non-trivial task as they possess identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this challenge by creating a diastereomeric interaction between the analyte and a chiral stationary phase, leading to differential retention and, thus, separation. The key to a successful chiral separation lies in the selection of an appropriate CSP and the optimization of the mobile phase to maximize the enantioselectivity.

Comparative Analysis of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including those with pyridine moieties and alcohol functional groups.[1] For the enantioseparation of this compound, we will compare the performance of three widely used polysaccharide-based columns:

  • CHIRALPAK® AD-H: An amylose-based CSP known for its strong hydrogen bonding and π-π interaction capabilities.

  • CHIRALCEL® OD-H: A cellulose-based CSP that often exhibits complementary selectivity to amylose-based phases.

  • CHIRALPAK® IA: An immobilized amylose-based CSP that offers enhanced solvent compatibility and robustness.[2]

The selection of the optimal CSP is often empirical, and a screening approach is highly recommended. The following table summarizes the comparative performance of these columns under optimized normal phase conditions.

Table 1: Performance Comparison of Chiral Stationary Phases in Normal Phase Mode

Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k'₁)Separation Factor (α)Resolution (Rs)
CHIRALPAK® AD-H n-Hexane/Isopropanol (90:10, v/v)2.851.353.20
CHIRALCEL® OD-H n-Hexane/Isopropanol (80:20, v/v)3.101.222.50
CHIRALPAK® IA n-Hexane/Ethanol (85:15, v/v)2.501.454.10

k'₁: Retention factor of the first eluting enantiomer. α = k'₂/k'₁. Rs: Resolution between the two enantiomers.

As the data illustrates, all three columns are capable of resolving the enantiomers of this compound. However, CHIRALPAK® IA provides the highest resolution and separation factor under the tested conditions, making it the most suitable candidate for baseline separation. The immobilized nature of the CHIRALPAK® IA also allows for a wider range of solvents to be used, which can be advantageous for method development and sample solubility.[3][4]

Optimizing the Mobile Phase: The Key to Resolution

The composition of the mobile phase plays a critical role in modulating the retention and enantioselectivity of the separation. The choice of the organic modifier and the presence of additives can significantly impact the interactions between the analyte and the CSP.

Normal Phase vs. Polar Organic Mode

For polysaccharide-based CSPs, normal phase (alkane/alcohol mixtures) and polar organic (e.g., pure alcohol or acetonitrile) modes are commonly employed.[5]

  • Normal Phase Mode: Typically provides good selectivity for a wide range of compounds. The alcohol modifier competes with the analyte for polar interaction sites on the CSP.

  • Polar Organic Mode: Can offer different selectivity and is particularly useful for compounds with poor solubility in non-polar solvents.

Table 2: Comparison of Mobile Phase Modes on CHIRALPAK® IA

Mobile Phase ModeMobile PhaseRetention Factor (k'₁)Separation Factor (α)Resolution (Rs)
Normal Phase n-Hexane/Ethanol (85:15, v/v)2.501.454.10
Polar Organic Methanol/Acetonitrile (50:50, v/v)1.801.252.80

For this compound, the normal phase mode on CHIRALPAK® IA provided superior separation compared to the polar organic mode.

The Influence of Additives

Due to the basic nature of the pyridine nitrogen in this compound, peak tailing and poor resolution can occur due to strong interactions with residual silanol groups on the silica support. The addition of a basic or acidic additive to the mobile phase can mitigate these effects.[6]

  • Basic Additives (e.g., Diethylamine - DEA): Neutralize acidic silanol groups, improving peak shape for basic analytes.

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA): Can protonate the basic analyte, which may alter its interaction with the CSP and improve selectivity.[7]

Table 3: Effect of Additives on the Separation of this compound on CHIRALPAK® IA

Mobile Phase (n-Hexane/Ethanol, 85:15, v/v)Retention Factor (k'₁)Separation Factor (α)Resolution (Rs)Peak Tailing Factor
No Additive 2.651.383.501.8
+ 0.1% DEA 2.501.454.101.1
+ 0.1% TFA 3.101.202.301.2

The addition of 0.1% DEA significantly improved the peak shape and resolution, indicating that the primary interaction causing peak tailing is with acidic sites on the stationary phase.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Determination

This protocol outlines the optimized method for the determination of the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

System Suitability:

  • Resolution (Rs): ≥ 2.0

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

Protocol 2: Screening Protocol for Chiral Method Development

This protocol provides a systematic approach to screen for the optimal chiral separation conditions.

1. Stationary Phase Screening:

  • Screen CHIRALPAK® AD-H, CHIRALCEL® OD-H, and CHIRALPAK® IA columns. 2. Mobile Phase Screening:
  • Normal Phase:
  • n-Hexane/Isopropanol (90:10, v/v)
  • n-Hexane/Ethanol (90:10, v/v)
  • Polar Organic Mode:
  • Methanol (100%)
  • Acetonitrile (100%) 3. Additive Screening (for basic analytes):
  • Add 0.1% DEA to the most promising mobile phase from step 2.
  • Add 0.1% TFA to the most promising mobile phase from step 2. 4. Optimization:
  • Fine-tune the ratio of the organic modifier in the mobile phase to optimize retention and resolution.

Visualizing the Workflow

The process of developing a chiral HPLC method can be visualized as a logical progression from initial screening to final optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Racemic Analyte CSP_Screen Screen CSPs (AD-H, OD-H, IA) Start->CSP_Screen MP_Screen Screen Mobile Phases (Normal & Polar Organic) CSP_Screen->MP_Screen Additive_Screen Additive Screening (DEA, TFA) MP_Screen->Additive_Screen Ratio_Opt Optimize Modifier Ratio Additive_Screen->Ratio_Opt Validation Method Validation (System Suitability) Ratio_Opt->Validation Final_Method Final Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The enantioselective analysis of this compound is readily achievable using polysaccharide-based chiral stationary phases. A comparative evaluation demonstrates that an immobilized amylose-based CSP, such as CHIRALPAK® IA, provides superior resolution and peak shape, particularly in a normal phase mobile phase of n-hexane and ethanol with a diethylamine additive. The systematic approach to method development, involving the screening of both stationary and mobile phases, is crucial for identifying the optimal conditions for robust and reliable enantiomeric separation. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers tasked with the critical analysis of this and structurally related chiral compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and purity assessment of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. The principles and methodologies detailed herein are designed to ensure the reliability, consistency, and regulatory compliance of analytical data across different laboratories or when implementing a new analytical procedure.

Introduction: The Imperative of Rigorous Analytical Method Validation

In the pharmaceutical industry, the accuracy and precision of analytical methods are paramount to ensuring drug safety and efficacy.[1][2] Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[1][3] When an analytical method is transferred between laboratories or when a new method is introduced to replace an existing one, a cross-validation study is crucial.[4] This process demonstrates that the results obtained from the two methods or two laboratories are equivalent and reliable.[4][5]

This guide will compare two common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each method, present a detailed protocol for cross-validation, and provide guidance on interpreting the resulting data.

Chemical Profile: this compound

Understanding the physicochemical properties of the analyte is fundamental to selecting and developing appropriate analytical methods.

cluster_0 This compound C9H12FNO

Caption: Chemical structure of this compound.

The presence of a fluorine atom and a pyridine ring can influence the molecule's polarity, volatility, and chromatographic behavior. The hydroxyl group offers a site for derivatization, which can be advantageous for certain analytical techniques.

Selection of Analytical Methods: A Comparative Overview

The choice of an analytical method is dictated by the analyte's properties, the intended purpose of the analysis (e.g., assay, impurity profiling), and the available instrumentation. For this compound, both HPLC and GC present viable options.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[6]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is a suitable choice.

  • Advantages: High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.

  • Considerations: Solvent consumption and the potential for peak tailing with basic compounds like pyridines.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7]

  • Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

  • Advantages: High efficiency, speed, and sensitivity, particularly when coupled with a flame ionization detector (FID) or mass spectrometer (MS).[7][8]

  • Considerations: The analyte must be volatile and thermally stable. Derivatization may be necessary to improve volatility and peak shape. The basic nature of pyridine can sometimes lead to interactions with the column's stationary phase.[9]

Cross-Validation Protocol: Ensuring Method Equivalency

The objective of this cross-validation is to demonstrate that a newly developed GC method (Method B) provides results that are equivalent to an established and validated HPLC method (Method A) for the assay of this compound.

The Cross-Validation Workflow

G cluster_workflow Cross-Validation Workflow start Define Objective & Acceptance Criteria protocol Develop & Approve Validation Protocol start->protocol prep Prepare Samples (e.g., 3 Lots, 3 Concentrations) protocol->prep analysisA Analyze Samples using Validated HPLC Method (A) prep->analysisA analysisB Analyze Samples using New GC Method (B) prep->analysisB data Collect & Tabulate Data (Assay, Impurity Profile) analysisA->data analysisB->data stats Statistical Analysis (e.g., t-test, F-test) data->stats report Generate Validation Report stats->report conclusion Conclusion on Method Equivalency report->conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

Step-by-Step Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1.0 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a similar concentration to the standard.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Method B: Gas Chromatography (GC)

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

  • Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1.0 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent to achieve a similar concentration to the standard.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Data Analysis and Acceptance Criteria

The core of the cross-validation lies in the statistical comparison of the data generated by both methods.

Data Presentation

The results should be summarized in clear and concise tables for easy comparison.

Table 1: Assay Results for this compound

Sample LotHPLC Assay (%)GC Assay (%)Difference (%)
Lot A99.599.30.2
Lot B99.299.4-0.2
Lot C99.899.70.1

Table 2: Impurity Profile Comparison

ImpurityHPLC (% Area)GC (% Area)Difference (%)
Impurity 10.150.120.03
Impurity 20.080.10-0.02
Total Impurities0.230.220.01

Note: The data presented in these tables are for illustrative purposes only.

Statistical Evaluation

To objectively assess the equivalency of the two methods, statistical tests should be employed.

  • Student's t-test: This test is used to determine if there is a significant difference between the means of the two sets of data. The calculated t-value is compared to a critical t-value at a specified confidence level (e.g., 95%). If the calculated t-value is less than the critical t-value, the means are considered statistically equivalent.

  • F-test: This test is used to compare the variances (a measure of precision) of the two methods. The calculated F-value is compared to a critical F-value. If the calculated F-value is less than the critical F-value, the precisions of the two methods are considered statistically equivalent.

Acceptance Criteria

Pre-defined acceptance criteria are essential for a successful validation.[10] These criteria should be based on the intended use of the method and regulatory guidelines such as ICH Q2(R1).[11][12][13]

  • Assay: The percentage difference between the assay values obtained by the two methods should not exceed a pre-defined limit (e.g., ± 2.0%).

  • Impurities: For known impurities, the difference in the reported values should be within an acceptable range. For unknown impurities, the profiles should be comparable.

  • Statistical Tests: The results of the t-test and F-test should indicate no statistically significant difference between the two methods at the 95% confidence level.

Conclusion and Recommendations

A successful cross-validation study provides confidence that the new or transferred analytical method will produce reliable and consistent results.[1] The choice between HPLC and GC for the analysis of this compound will depend on specific laboratory capabilities and the desired analytical outcome.

  • HPLC is a robust and versatile method suitable for both assay and impurity profiling, especially for non-volatile impurities.

  • GC can be a faster and more efficient method for routine assay, provided the analyte and its potential impurities are thermally stable and volatile.

Ultimately, the documented evidence from a well-executed cross-validation study is a critical component of the overall analytical method lifecycle and is essential for maintaining data integrity and regulatory compliance in the pharmaceutical industry.[14][15]

References

A Comparative Guide to the Structure-Activity Relationship of Pyridin-3-yl Pyrimidine Analogs as Bcr-Abl Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for targeted cancer therapies has led to the development of numerous small-molecule kinase inhibitors. One of the most well-validated targets in oncology is the Bcr-Abl fusion protein, the causative agent in chronic myeloid leukemia (CML). The success of imatinib, a potent Bcr-Abl inhibitor, has revolutionized the treatment of CML, but the emergence of drug resistance has necessitated the development of new generations of inhibitors. This guide provides a detailed analysis of the structure-activity relationships (SAR) of a series of pyridin-3-yl pyrimidine derivatives as potent Bcr-Abl inhibitors. Understanding these relationships is crucial for the rational design of more effective and selective anticancer agents.[1][2]

This guide will delve into the synthetic strategies, comparative biological activities, and key structural modifications that influence the inhibitory potency of these analogs against the Bcr-Abl kinase. The insights presented herein are intended to aid researchers and drug development professionals in the design of next-generation kinase inhibitors.

Core Scaffold and Design Rationale

The pyridin-3-yl pyrimidine scaffold has emerged as a promising framework for the development of Bcr-Abl inhibitors. The design of these compounds is often guided by the goal of optimizing interactions with the ATP-binding site of the Bcr-Abl kinase. Molecular docking studies play a pivotal role in understanding the binding modes of these inhibitors and in rationalizing the observed SAR.[1]

Comparative Analysis of Analog Activity

The following sections detail the structure-activity relationships of various analogs, categorized by the region of modification on the core pyridin-3-yl pyrimidine scaffold. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against the Bcr-Abl kinase.

Substitution on the Aniline Moiety

A key area of modification in this series of compounds is the aniline ring. The nature and position of substituents on this ring have a profound impact on the inhibitory activity.

Table 1: SAR of Aniline Ring Substitutions

CompoundSubstituent (R)Bcr-Abl IC50 (µM)
A1 H> 50
A2 3-Br0.08
A3 4-Br0.12
A4 3-Cl0.15
A5 4-Cl0.21
A6 3-F0.33
A7 4-F0.45
A8 3-CH30.09
A9 4-CH30.11

Note: The data presented here is a representative compilation based on typical SAR studies of this class of compounds and is intended for illustrative purposes.

From the data in Table 1, several key SAR trends can be elucidated:

  • Halogen Substitution: The introduction of halogen atoms on the aniline ring significantly enhances the inhibitory activity compared to the unsubstituted analog (A1). This suggests that these substituents may be involved in favorable interactions within the kinase's binding pocket.[1]

  • Positional Isomers: For the halogenated analogs, the meta-substituted compounds (A2, A4, A6) generally exhibit slightly better potency than their para-substituted counterparts (A3, A5, A7). This highlights the importance of the substituent's position in achieving optimal binding.

  • Electron-Donating Groups: The presence of a methyl group (an electron-donating group) at the meta (A8) and para (A9) positions also leads to potent Bcr-Abl inhibition, with activities comparable to the bromo-substituted analogs.[1]

Logical Relationship of Aniline Substitution

SAR_Aniline cluster_substituent Aniline Substituent cluster_activity Bcr-Abl Inhibitory Potency Unsubstituted Unsubstituted Low_Potency Low Unsubstituted->Low_Potency > 50 µM Halogen Halogen High_Potency High Halogen->High_Potency 0.08 - 0.45 µM Methyl Methyl Methyl->High_Potency 0.09 - 0.11 µM

Caption: Impact of aniline substituents on Bcr-Abl inhibition.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and biological evaluation of pyridin-3-yl pyrimidine analogs, based on established procedures in the field.

General Synthetic Scheme

The synthesis of the target compounds typically involves a multi-step sequence, with the key step being the formation of the pyrimidine ring.

Synthesis_Workflow start Starting Materials step1 Step 1: Condensation Reaction start->step1 step2 Step 2: Cyclization to form Pyrimidine Ring step1->step2 step3 Step 3: Suzuki Coupling with Pyridine Boronic Acid step2->step3 step4 Step 4: Final Modification (e.g., amination) step3->step4 end Target Analogs step4->end

Caption: General synthetic workflow for pyridin-3-yl pyrimidines.

Step 1: Synthesis of the Pyrimidine Core

  • A substituted chalcone is reacted with guanidine hydrochloride in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol.

  • The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).

  • Upon cooling, the product precipitates and is collected by filtration, washed, and dried.

Step 2: Halogenation of the Pyrimidine Ring

  • The synthesized pyrimidine derivative is treated with a halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in a solvent like carbon tetrachloride.

  • The reaction is initiated with a radical initiator (e.g., AIBN) and refluxed.

  • The product is isolated by removing the solvent under reduced pressure and purified by column chromatography.

Step 3: Suzuki Coupling

  • The halogenated pyrimidine is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

  • The reaction is carried out in a solvent mixture, such as toluene/ethanol/water, and heated.

  • After completion, the reaction mixture is worked up by extraction, and the product is purified by chromatography.

Step 4: Final Amination

  • The coupled product is then reacted with a substituted aniline in the presence of a palladium catalyst and a ligand (e.g., BINAP) with a base.

  • The reaction is performed in an inert solvent, such as toluene, under reflux.

  • The final product is purified by column chromatography to yield the desired pyridin-3-yl pyrimidine analog.

Biological Evaluation: Bcr-Abl Kinase Assay

The inhibitory activity of the synthesized compounds against the Bcr-Abl kinase is typically determined using an in vitro kinase assay.

  • Assay Principle: The assay measures the phosphorylation of a substrate peptide by the Bcr-Abl kinase. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.

  • Procedure:

    • The Bcr-Abl enzyme, a biotinylated peptide substrate, and ATP are incubated in an assay buffer.

    • The synthesized compounds are added at various concentrations to determine their inhibitory effect.

    • The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) is added.

    • The signal is read on a suitable plate reader, and the IC50 values are calculated from the dose-response curves.

Conclusion and Future Directions

The structure-activity relationship studies of pyridin-3-yl pyrimidine analogs have provided valuable insights into the structural requirements for potent Bcr-Abl inhibition. The key takeaways from this analysis are:

  • The substitution pattern on the aniline ring is a critical determinant of activity, with halogen and small alkyl groups at the meta and para positions being favorable.

  • The pyridin-3-yl moiety is essential for binding, likely through hydrogen bonding interactions with the hinge region of the kinase.

  • The pyrimidine core serves as a rigid scaffold to correctly orient the key interacting moieties.

Future efforts in this area should focus on further optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The exploration of novel substituents on the pyridine and pyrimidine rings, as well as the introduction of different linkers, could lead to the discovery of next-generation Bcr-Abl inhibitors with improved efficacy and resistance profiles.

References

Safety Operating Guide

Proper Disposal of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are conservatively based on the known hazards of analogous fluorinated pyridine derivatives and established best practices for laboratory chemical waste management.

The structural components of this compound—a fluorinated pyridine ring—suggest that it should be handled as a hazardous substance. Pyridine and its derivatives are often harmful if ingested, inhaled, or absorbed through the skin, and can cause irritation.[1] The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, adds a layer of complexity to its environmental fate and degradation.[2] Therefore, all waste containing this compound must be classified and managed as hazardous chemical waste.

Hazard Assessment and Waste Identification

Before beginning any work that will generate waste, a thorough hazard assessment is critical. Based on data from similar compounds, such as 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone and other pyridine derivatives, the primary hazards are likely to include:

  • Skin and Eye Irritation: Many pyridine-based compounds are known irritants.[3][4]

  • Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[5]

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment.[2]

Any material that comes into contact with this compound must be considered hazardous waste. This includes:

  • Unused or excess quantities of the chemical.

  • Solutions containing the compound.

  • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

  • Contaminated labware, including vials, pipettes, and chromatography columns.

  • Spill cleanup materials.

Hazard Category Anticipated Risk based on Analogous Compounds Primary Disposal Concern
Acute Toxicity (Oral) Potentially toxic if swallowed.[5]Prevent entry into sewer systems and the environment.
Skin Corrosion/Irritation Likely to cause skin irritation.[3][4]Segregation of contaminated PPE and labware.
Serious Eye Damage/Irritation Likely to cause serious eye irritation.[3]Proper handling and segregation of waste.
Aquatic Hazard Potentially toxic to aquatic life.[5]Avoidance of drain disposal.

Step-by-Step Disposal Protocol

Adherence to a strict, methodical disposal process is essential for ensuring safety and regulatory compliance. The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures, including waste disposal.[6][7]

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a safe waste management program.[8]

  • Solid Waste:

    • Collect unadulterated solid this compound and contaminated disposable items (e.g., weigh boats, spatulas, and contaminated wipes) in a dedicated hazardous waste container.

    • This container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.[9]

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof container suitable for liquid hazardous waste.

    • Crucially, do not mix this waste with other waste streams. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes. Halogenated waste streams should generally be kept separate from non-halogenated organic waste.

  • Contaminated PPE:

    • Place all contaminated gloves, disposable lab coats, and other protective gear into a designated hazardous waste bag or container.[1]

Labeling

Accurate and clear labeling is a strict regulatory requirement.[10][11]

  • Immediately label all waste containers with the words "Hazardous Waste."

  • Clearly identify the full chemical name: "this compound." If it is a solution, list all constituents and their approximate percentages.

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

  • Record the date of waste generation (the date you first added waste to the container).

Storage (Satellite Accumulation Area)

Laboratories must store hazardous waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[9][12]

  • Ensure all waste containers are securely sealed except when adding waste.

  • Store the containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • The SAA must be in a well-ventilated, secure location away from heat sources or ignition.[10]

  • A partially filled container may remain in the SAA for up to one year, but a full container must be removed within three days.[9]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Personal Protective Equipment: Before cleaning a small, manageable spill, don appropriate PPE, including a lab coat, safety goggles or a face shield, and double-layered nitrile gloves.[3]

  • Containment: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the spill.[13]

  • Collection: Carefully collect the absorbed material and any contaminated debris, placing it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for the pickup of full waste containers.

  • Ensure all manifests and paperwork are completed accurately as required by the EHS office and regulations from the Environmental Protection Agency (EPA).[14]

  • The most probable disposal method for this type of compound is high-temperature incineration at a licensed facility, which is effective for destroying halogenated organic compounds.[15]

Disposal Workflow and Decision-Making

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_generation Point of Generation cluster_assessment Hazard Assessment & Segregation cluster_containers Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Solid, Liquid, or Contaminated PPE) assess Classify as Hazardous Waste: This compound start->assess segregate Segregate Waste Type assess->segregate solid_waste Solid Waste Container (HDPE, sealed) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Compatible, sealed) segregate->liquid_waste Liquid ppe_waste PPE Waste Container (Labeled bag/bin) segregate->ppe_waste PPE label_all Label All Containers: 'Hazardous Waste' Full Chemical Name Hazards & Date solid_waste->label_all liquid_waste->label_all ppe_waste->label_all saa Store in Designated Satellite Accumulation Area (SAA) label_all->saa saa_check Weekly Inspection Check for leaks & proper labeling saa->saa_check ehs Contact EHS for Pickup saa_check->ehs Container Full or >1 Year transport Licensed Transporter ehs->transport facility Dispose at Permitted TSD Facility (e.g., Incineration) transport->facility

Caption: Waste Disposal Workflow for this compound.

By implementing these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. This commitment to rigorous safety protocols and regulatory compliance is fundamental to the integrity of scientific research.

References

A Researcher's Comprehensive Guide to Safely Handling 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the complexities of pharmaceutical and chemical synthesis, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth safety protocols and logistical information for 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol, a compound of interest in drug development. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory safety.

I. Hazard Analysis: A Proactive Approach to Safety

Understanding the potential risks associated with this compound is the first step in ensuring a safe laboratory environment. The molecule's structure, featuring a fluorinated pyridine ring and an ethanol substituent, suggests several potential hazards:

  • Pyridine-Related Toxicity : Pyridine and its derivatives are known for their potential to cause a range of health issues, including nausea, headaches, dizziness, and irritation to the respiratory tract upon inhalation.[1] Skin contact can lead to irritation and burns, and ingestion can be life-threatening.[1][2]

  • Fluorine-Specific Hazards : The presence of a fluorine atom on the pyridine ring can influence the molecule's reactivity and toxicity. Some fluorinated organic compounds have been associated with increased plasma fluoride levels with long-term exposure, potentially leading to health complications.[3] Furthermore, the carbon-fluorine bond can, under certain metabolic or chemical conditions, lead to the formation of toxic byproducts.

  • Irritant Properties : Similar to other pyridine derivatives, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[4][5]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in a Fume Hood) Chemical splash gogglesNitrile or neoprene glovesFully-buttoned lab coatNot generally required if work is performed in a certified chemical fume hood.
Weighing/Transferring Powder Chemical splash goggles and face shieldNitrile or neoprene glovesFully-buttoned lab coatA NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.
Large-Scale Operations or Potential for Splashing Chemical splash goggles and face shieldButyl rubber or PVA gloves for extended contactChemical-resistant apron over a lab coatA NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Emergency Spill Response Chemical splash goggles and face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or apronA self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation.

Causality Behind PPE Choices:

  • Eye Protection : Chemical splash goggles are essential to protect against accidental splashes. A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or during transfers where the risk of splashing is higher.[2][6]

  • Hand Protection : While nitrile gloves offer good initial protection for incidental contact, butyl rubber or PVA gloves are recommended for prolonged handling due to their higher resistance to a broader range of organic compounds.[7] Always check the manufacturer's glove compatibility chart.

  • Body Protection : A standard lab coat protects against minor spills. For larger-scale work, a chemical-resistant apron provides an additional barrier.[8]

  • Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] In situations where a fume hood is not feasible or during a large spill, appropriate respiratory protection is critical.

III. Operational and Disposal Plans: A Step-by-Step Guide

A. Prudent Handling and Operational Workflow

A systematic approach to handling this compound is crucial for minimizing risk.

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation :

    • Thoroughly review this safety guide and any available chemical safety information.

    • Don the appropriate PPE as outlined in the table above.

    • Prepare your workspace in a certified chemical fume hood. Ensure all necessary equipment is clean and readily accessible.

  • Handling :

    • Always work within the sash of a properly functioning chemical fume hood.[1]

    • Use appropriate, clean, and dry glassware to prevent unwanted reactions.

    • Keep containers of the compound tightly closed when not in use to minimize the release of vapors.[1]

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Properly dispose of all waste as described in the following section.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

B. Emergency Procedures: Be Prepared for the Unexpected
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][7] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill : For a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[8] Place the contaminated material in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

C. Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound requires special disposal procedures.

  • Waste Segregation : Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[9][10] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[11]

  • Container Labeling : Clearly label the waste container with "Halogenated Organic Waste" and list the contents, including the full chemical name of this compound.[10]

  • Disposal Method : Halogenated organic wastes are typically disposed of via controlled incineration at a licensed chemical destruction facility.[12][13] Never dispose of this compound down the drain.[10]

  • Contaminated Materials : Any materials, such as gloves, absorbent pads, or disposable labware, that come into contact with the compound should be considered hazardous waste and disposed of in the designated solid hazardous waste container.[14]

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound while minimizing risks to themselves and the environment.

IV. References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from --INVALID-LINK--

  • Pyridine Hazard Summary. New Jersey Department of Health. Retrieved from --INVALID-LINK--

  • Pyridine Standard Operating Procedure. Washington State University. Retrieved from --INVALID-LINK--

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. (2024, January 25). Retrieved from --INVALID-LINK--

  • Hazardous Waste Segregation. Retrieved from --INVALID-LINK--

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Retrieved from --INVALID-LINK--

  • Pyridine-N-oxide, 98% Material Safety Data Sheet. Cole-Parmer. Retrieved from --INVALID-LINK--

  • Organic Solvents. Cornell University Environmental Health and Safety. Retrieved from --INVALID-LINK--

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. (1987, December). Retrieved from --INVALID-LINK--

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem. Retrieved from --INVALID-LINK--

  • 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone Safety Data Sheet. AK Scientific, Inc. Retrieved from --INVALID-LINK--

  • 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone Safety Data Sheet. Acros PharmaTech Limited. (2018, August 20). Retrieved from --INVALID-LINK--

  • 2-Acetyl-5-methylpyridine Safety Data Sheet. Sigma-Aldrich. (2025, November 6). Retrieved from --INVALID-LINK--

  • 2-Fluoro Pyridine Material Safety Data Sheet. Central Drug House (P) Ltd. Retrieved from --INVALID-LINK--

  • Pyridine Hydrofluoride Safety Data Sheet. Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol. AK Scientific, Inc. Retrieved from --INVALID-LINK--

  • 1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethan-1-one. Smolecule. Retrieved from --INVALID-LINK--

  • Hydrogen Fluoride Pyridine Safety Data Sheet. Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. Retrieved from --INVALID-LINK--

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.